molecular formula C7H10O3 B098551 2-Oxocyclohexanecarboxylic acid CAS No. 18709-01-8

2-Oxocyclohexanecarboxylic acid

Cat. No.: B098551
CAS No.: 18709-01-8
M. Wt: 142.15 g/mol
InChI Key: POROIMOHDIEBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxocyclohexanecarboxylic acid is a cyclic keto acid with the molecular formula C7H10O3 and a molecular weight of 142.154 g/mol . This compound is characterized by a melting point range of 79-81°C . It is provided with a high purity level of 97% . As a building block, its molecular structure, featuring both a carboxylic acid and a ketone functional group on a cyclohexane ring, makes it a versatile precursor and intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the synthesis of more complex molecules, serving as a starting material for various heterocyclic compounds. Researchers also value this compound for its role in studying enzymatic processes and metabolic pathways relevant to cyclic ketone bodies. The compound is offered with defined stereocenters, such as the (1S)-enantiomer, for stereospecific research applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POROIMOHDIEBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433083
Record name 2-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18709-01-8
Record name 2-oxocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmacologically significant compounds. Its unique structural features, combining a reactive ketone and a carboxylic acid on a cyclohexyl scaffold, make it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in medicinal chemistry and drug development. Particular emphasis is placed on the Dieckmann condensation as a primary synthetic route, with quantitative data and characterization details provided to support laboratory applications.

Introduction

This compound (also known as 2-carboxycyclohexanone) is an organic compound featuring a cyclohexane (B81311) ring substituted with both a ketone and a carboxylic acid functional group at adjacent positions.[1][2] This arrangement of functional groups gives rise to interesting chemical properties, including keto-enol tautomerism, and provides multiple reaction sites for synthetic transformations. Its utility as a precursor in the synthesis of various heterocyclic and carbocyclic compounds has cemented its importance in the field of organic synthesis and medicinal chemistry.[3] Understanding the synthesis, purification, and chemical behavior of this intermediate is paramount for researchers engaged in the design and development of novel therapeutic agents.

Structural Formula and Chemical Properties

The structural formula of this compound reveals a six-membered carbon ring with a carbonyl group at position 2 and a carboxyl group at position 1.

Chemical Structure:

Caption: 2D structure of this compound.

A key chemical feature of this compound and its esters is the existence of keto-enol tautomerism. The presence of an alpha-hydrogen allows for the formation of an enol isomer, which can be stabilized by intramolecular hydrogen bonding in the case of its esters. This equilibrium is a critical consideration in its reactivity and spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀O₃[1][4]
Molecular Weight142.15 g/mol [1][5]
IUPAC Name2-oxocyclohexane-1-carboxylic acid[1]
CAS Number18709-01-8[1]
AppearanceSolid[5]
SMILESC1CCC(=O)C(C1)C(=O)O[1]
InChIKeyPOROIMOHDIEBBO-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process: the Dieckmann condensation of a dialkyl adipate (B1204190) to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation. The following protocols provide detailed methodologies for the synthesis of the intermediate, ethyl 2-oxocyclohexanecarboxylate, and its subsequent conversion to the target acid.

Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol is adapted from established procedures for the Dieckmann condensation.

Reaction Scheme:

G cluster_0 Diethyl Adipate cluster_1 Ethyl 2-oxocyclohexanecarboxylate DA EtOOC(CH₂)₄COOEt EOC DA->EOC 1. NaOEt, EtOH 2. H₃O⁺

Caption: Synthesis of ethyl 2-oxocyclohexanecarboxylate.

Materials and Reagents:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (B145695) (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Addition of Diethyl Adipate: Diethyl adipate is added dropwise to the sodium ethoxide solution with stirring.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.

  • Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid. The product is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate. Further purification can be achieved by vacuum distillation.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl adipate
BaseSodium ethoxide
SolventEthanol
Typical Yield74-81%
Hydrolysis of Ethyl 2-Oxocyclohexanecarboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Procedure:

  • Hydrolysis: The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.

  • Acidification: If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid to precipitate the carboxylic acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Purification of this compound

The crude product can be purified by recrystallization.

Procedure:

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol and water are often suitable.

  • Dissolution: The crude acid is dissolved in a minimum amount of the hot solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

TechniqueKey Features and Expected ValuesReference
¹H NMR A broad singlet for the carboxylic acid proton (δ 10-12 ppm). Multiplets for the cyclohexyl protons.[6]
¹³C NMR A signal for the carboxylic carbon (δ ~170-180 ppm) and the ketone carbonyl carbon (δ >200 ppm).[7]
IR Spectroscopy A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (~1710 cm⁻¹) and the ketone (~1725 cm⁻¹).[7]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (142.15 g/mol ). Characteristic fragmentation patterns include the loss of H₂O and COOH.[7]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The presence of two modifiable functional groups allows for the construction of diverse molecular scaffolds.

One notable application is in the synthesis of Gabapentin , an anticonvulsant and analgesic drug.[6][8][9][10][11] Although not a direct precursor in all synthetic routes, related cyclohexanone (B45756) and cyclohexanecarboxylic acid derivatives are key to its synthesis. The core cyclohexyl ring of Gabapentin originates from such starting materials.

Furthermore, derivatives of cyclohexanecarboxylic acid have been explored for various biological activities, including antimicrobial and anticancer properties.[4] The cyclohexyl moiety can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets.

Conclusion

This compound is a fundamentally important building block in organic synthesis with direct relevance to the pharmaceutical industry. Its synthesis via the Dieckmann condensation is a classic and efficient method. A thorough understanding of its chemical properties, synthesis, and purification is essential for medicinal chemists and drug development professionals aiming to utilize this versatile intermediate in the creation of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its practical application in a research and development setting.

References

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: IUPAC Nomenclature, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxocyclohexanecarboxylic acid, a key building block in organic synthesis. The document details its IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. Spectroscopic data and the fundamental concept of keto-enol tautomerism are also discussed.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-oxocyclohexane-1-carboxylic acid .[1] This name is derived by identifying cyclohexanecarboxylic acid as the parent structure. The presence of a ketone functional group at the second carbon atom of the cyclohexane (B81311) ring is indicated by the prefix "2-oxo".

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-oxocyclohexane-1-carboxylic acid
CAS Number 18709-01-8
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol [1]
Synonyms 2-carboxycyclohexanone, 2-ketocyclohexanecarboxylic acid

Physicochemical Properties

This compound is typically a white crystalline powder.[2] While experimentally determined melting and boiling points are not consistently reported in the literature, computed values and data for its common esters provide insight into its physical state.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White crystalline powderCymitQuimica[2]
Molecular Weight 142.15 g/mol PubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem (Computed)[1]
XLogP3-AA 1.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Dieckmann condensation of a dialkyl adipate (B1204190), followed by hydrolysis and decarboxylation of the resulting β-keto ester. The following is a representative experimental protocol.

Representative Experimental Protocol: Dieckmann Condensation and Subsequent Hydrolysis

Objective: To synthesize this compound from diethyl adipate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Magnesium sulfate (B86663) (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

Step 1: Dieckmann Condensation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous toluene is prepared.

  • Diethyl adipate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours to drive the intramolecular condensation.

  • After cooling, the reaction mixture is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexanecarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with concentrated hydrochloric acid. This step serves to both hydrolyze the ester to the carboxylic acid and promote the decarboxylation of the initially formed β-keto acid.

  • After refluxing for several hours, the reaction mixture is cooled, and the product is extracted with diethyl ether.

  • The ethereal solution is washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield crude this compound, which can be further purified by recrystallization or distillation.

Synthesis_Workflow DiethylAdipate Diethyl Adipate DieckmannCondensation Dieckmann Condensation DiethylAdipate->DieckmannCondensation SodiumEthoxide Sodium Ethoxide in Toluene SodiumEthoxide->DieckmannCondensation Intermediate Ethyl 2-oxocyclohexanecarboxylate DieckmannCondensation->Intermediate HydrolysisDecarboxylation Hydrolysis & Decarboxylation Intermediate->HydrolysisDecarboxylation HCl Conc. HCl HCl->HydrolysisDecarboxylation Product 2-Oxocyclohexanecarboxylic Acid HydrolysisDecarboxylation->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available. However, the expected spectral characteristics can be inferred from the known data of its esters and general principles of spectroscopy.

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Broad singlet around 10-13 ppm (carboxylic acid proton).- Multiplets in the range of 1.5-3.5 ppm corresponding to the cyclohexyl ring protons.
¹³C NMR - Signal around 170-180 ppm (carboxylic acid carbonyl).- Signal around 200-210 ppm (ketone carbonyl).- Signals in the aliphatic region (20-60 ppm) for the cyclohexyl carbons.
IR Spectroscopy - Broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid).- Sharp C=O stretch around 1710 cm⁻¹ (ketone).- C=O stretch around 1700 cm⁻¹ (carboxylic acid, often overlapping with the ketone stretch).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 142.- Fragmentation patterns corresponding to the loss of H₂O, CO, and COOH.

Keto-Enol Tautomerism

A significant chemical property of this compound is its existence in equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group of the carboxylic acid.

Caption: Keto-enol tautomerism of this compound.

The equilibrium between these two forms is influenced by factors such as the solvent and temperature. This tautomerism is a critical consideration in the reactivity and potential biological activity of this molecule.

References

physical properties of 2-carboxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Carboxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxycyclohexanone, also known as 2-oxocyclohexanecarboxylic acid, is an organic compound with the molecular formula C₇H₁₀O₃.[1] It is classified as an oxo monocarboxylic acid and is structurally related to cyclohexanecarboxylic acid.[1] This molecule features a cyclohexane (B81311) ring functionalized with both a ketone and a carboxylic acid group, making it a versatile building block in organic synthesis. Understanding its physical properties is crucial for its application in research and development, particularly in areas like medicinal chemistry and materials science where such bifunctional scaffolds are of interest.

This technical guide provides a summary of the available physical property data for 2-carboxycyclohexanone, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Quantitative Data Summary

PropertyValue (2-Carboxycyclohexanone)Reference / Notes
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Physical Form Solid
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
XLogP3-AA 1.3Computed by XLogP3 3.0[1][3]
pKa Not availableExperimental value not found.

Contextual Data for Related Compounds:

PropertyCyclohexanecarboxylic AcidMethyl 2-oxocyclohexanecarboxylateEthyl 2-oxocyclohexanecarboxylate
Molecular Formula C₇H₁₂O₂C₈H₁₂O₃C₉H₁₄O₃
Molecular Weight 128.17 g/mol 156.18 g/mol [4]170.21 g/mol [5]
Melting Point 29-31 °CNot availableNot available
Boiling Point 232-233 °CNot availableNot available
Solubility in Water 4.6 mg/mL at 25 °C[6]Not availableNot available

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like 2-carboxycyclohexanone.

Melting Point Determination

The melting point is a critical indicator of purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.[7][8]

Methodology: Capillary Method using a Mel-Temp Apparatus [7][8]

  • Sample Preparation:

    • Ensure the 2-carboxycyclohexanone sample is completely dry and finely powdered.[9]

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[9]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8][9]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[7][8]

    • Allow the apparatus to cool. Prepare a new sample.

    • For the accurate measurement, set the apparatus to heat at a slow, controlled rate (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[7][9]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

While 2-carboxycyclohexanone is a solid at room temperature, its boiling point could be determined under vacuum to prevent decomposition. For its liquid esters, standard methods are applicable.

Methodology: Thiele Tube Method [10][11]

  • Apparatus Setup:

    • Fill a small test tube (Durham tube) with 0.5-1 mL of the liquid sample.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[11]

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10][11]

    • Clamp the thermometer and assemble it into a Thiele tube containing mineral oil, so the heat-transfer fluid is 1 cm above the side arm.[11]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[10][11]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][11]

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]

Density Determination

Density is the ratio of mass to volume and is a characteristic physical property.[12]

Methodology: Volume Displacement Method [13][14]

  • Mass Measurement:

    • Accurately weigh a sample of solid 2-carboxycyclohexanone using an analytical balance and record the mass (m).[13]

  • Volume Measurement:

    • Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a non-polar solvent like hexane) and record the initial volume (V₁).

    • Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

    • Gently tap the cylinder to dislodge any trapped air bubbles.

    • Record the new volume (V₂).

    • The volume of the solid is the difference: V = V₂ - V₁.[15]

  • Calculation:

    • Calculate the density (ρ) using the formula: ρ = m / V.[12]

Solubility Determination

Solubility is typically determined qualitatively in various solvents and can be quantified if necessary.

Methodology: Qualitative Solubility Test [16]

  • Preparation:

    • Place a small, consistent amount (e.g., 20-30 mg) of 2-carboxycyclohexanone into separate, labeled test tubes.

    • Prepare a set of representative solvents (e.g., water, ethanol, hexane, diethyl ether, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH).

  • Procedure:

    • To each test tube, add approximately 1 mL of a solvent.

    • Gently shake or vortex the test tube to mix the contents.[16]

    • Observe whether the solid dissolves completely.

    • Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

    • The solubility in acidic and basic solutions gives an indication of the compound's acidic/basic nature. Given the carboxylic acid group, solubility is expected in NaHCO₃ and NaOH.

pKa Determination

The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a common and accurate method for its determination.[17]

Methodology: Potentiometric Titration [18]

  • Solution Preparation:

    • Accurately weigh a sample of 2-carboxycyclohexanone and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low) to create a solution of known concentration (e.g., 0.1 M).

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).[18]

  • Titration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[18]

    • Place a known volume of the acidic solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

    • Add the NaOH titrant from a buret in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[18]

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point volume (V_eq).

    • The half-equivalence point occurs at V_eq / 2.

    • At the half-equivalence point, the pH of the solution is equal to the pKa of the acid (pH = pKa).[19]

Expected Spectral Properties

While specific spectra for 2-carboxycyclohexanone are not widely published, its key infrared (IR) absorptions can be predicted based on its functional groups.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[20][21][22] This broadness is due to hydrogen bonding between the carboxylic acid groups.

  • C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹.

  • C=O Stretch (Ketone & Carboxylic Acid): The two carbonyl groups will result in strong, sharp absorptions in the 1760-1690 cm⁻¹ region.[21][22] The ketone carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl appears around 1710 cm⁻¹ (for the hydrogen-bonded dimer) or 1760 cm⁻¹ (monomer).[21] These may overlap to form a single, possibly broadened, intense peak.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1320-1210 cm⁻¹.[20]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel or uncharacterized chemical compound like 2-carboxycyclohexanone.

G cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Data Compilation & Reporting synthesis Compound Synthesis & Purification structure Structural Confirmation (NMR, MS) synthesis->structure purity Purity Assessment (HPLC, LC-MS) structure->purity mp Melting Point purity->mp bp Boiling Point purity->bp density Density purity->density solubility Solubility Profile purity->solubility pka pKa Determination purity->pka spectral Spectroscopic Analysis (IR, UV-Vis) purity->spectral table Tabulate Quantitative Data mp->table bp->table density->table solubility->table pka->table spectral->table report Generate Technical Report & Whitepaper table->report

Caption: Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to 2-Ketocyclohexanecarboxylic Acid (CAS 18709-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ketocyclohexanecarboxylic acid (CAS 18709-01-8), a versatile building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and presents an analysis of its spectral characteristics. While direct experimental data on the biological activity of 2-ketocyclohexanecarboxylic acid is limited in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research and drug discovery endeavors. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Ketocyclohexanecarboxylic acid, also known as 2-oxocyclohexanecarboxylic acid, is a cyclic keto-acid with the chemical formula C₇H₁₀O₃.[1][2] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[3] The cyclohexane (B81311) scaffold is a common motif in many biologically active compounds, suggesting potential, yet largely unexplored, pharmacological applications for this molecule and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-ketocyclohexanecarboxylic acid is presented in Table 1. The data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 18709-01-8[1][2]
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [1][2]
Appearance White crystalline powder or colorless to pale yellow solid/liquid[3]
Melting Point 81-82 °C (decomposes)[3]
Boiling Point 309.7 ± 35.0 °C (Predicted)[3]
Density 1.233 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in polar solvents such as water and alcohols.[3]
pKa 3.52 ± 0.20 (Predicted)[3]
SMILES O=C1CCCCC1C(=O)O[2]
InChI InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)[2]

Synthesis and Purification

The most common and efficient synthesis of 2-ketocyclohexanecarboxylic acid involves a two-step process: the Dieckmann condensation of a pimelic acid diester to form the corresponding cyclic β-keto ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Synthesis_Workflow Synthesis of 2-Ketocyclohexanecarboxylic Acid DiethylPimelate Diethyl Pimelate (B1236862) Dieckmann Dieckmann Condensation DiethylPimelate->Dieckmann EthylEster Ethyl 2-Oxocyclohexanecarboxylate Dieckmann->EthylEster Hydrolysis Hydrolysis EthylEster->Hydrolysis FinalProduct 2-Ketocyclohexanecarboxylic Acid Hydrolysis->FinalProduct

Caption: Synthesis workflow for 2-ketocyclohexanecarboxylic acid.

Experimental Protocols

This protocol is adapted from established procedures for Dieckmann condensations.[4][5][6]

  • Materials:

    • Diethyl pimelate

    • Sodium ethoxide (or sodium metal in absolute ethanol)

    • Anhydrous toluene (B28343) or benzene

    • Hydrochloric acid (for workup)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.

    • Heat the mixture to reflux with vigorous stirring.

    • Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly add dilute hydrochloric acid with stirring until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

This protocol is a general procedure for the saponification of a β-keto ester.

  • Materials:

    • Crude ethyl 2-oxocyclohexanecarboxylate

    • Potassium hydroxide (B78521) (or sodium hydroxide)

    • Ethanol (B145695)

    • Water

    • Concentrated hydrochloric acid

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude ethyl 2-oxocyclohexanecarboxylate in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (2.0-3.0 equivalents) in water.

    • Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the remaining aqueous residue in water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-ketocyclohexanecarboxylic acid should form.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude 2-ketocyclohexanecarboxylic acid can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water).

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H NMRCarboxylic Acid (-COOH)10.0 - 13.0Broad singlet, exchangeable with D₂O.
α-proton (-CH(CO)-)3.0 - 3.5Multiplet, deshielded by both carbonyl groups.
Cyclohexane protons (-CH₂)1.5 - 2.5Complex multiplets.
¹³C NMRCarboxylic Acid Carbonyl (-C OOH)170 - 185
Ketone Carbonyl (C=O)200 - 220
α-carbon (-C H(CO)-)50 - 60
Cyclohexane carbons (-C H₂)20 - 40
Infrared (IR) Spectroscopy
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad
C-H (sp³)Stretch2850 - 3000Medium to strong, sharp peaks
Ketone C=OStretch~1715Strong, sharp
Carboxylic Acid C=OStretch~1700Strong, sharp (often overlaps with ketone C=O)
C-OStretch1210 - 1320Medium
O-HBend1395 - 1440Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Alpha-cleavage adjacent to the ketone carbonyl is also a likely fragmentation pathway.

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of 2-ketocyclohexanecarboxylic acid are scarce in the available scientific literature. However, the cyclohexane carboxylic acid scaffold is present in a number of compounds with demonstrated pharmacological effects.

  • Anti-inflammatory and Analgesic Potential: Derivatives of cyclohexene (B86901) carboxylic acid have been shown to possess anti-inflammatory and antiproliferative properties.[7] Some of these compounds have demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.[7] This suggests that 2-ketocyclohexanecarboxylic acid could be a starting point for the development of novel anti-inflammatory agents. A hypothetical signaling pathway for the anti-inflammatory action of related compounds is shown below.

Anti_Inflammatory_Pathway Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway COX2 COX-2 Expression NFkB_Pathway->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Compound Cyclohexane Carboxylic Acid Derivative Compound->NFkB_Pathway Inhibition Compound->COX2 Inhibition

Caption: Hypothetical inhibition of inflammatory pathways.

  • Antimicrobial Activity: Various carboxylic acids and their derivatives have been investigated for their antimicrobial properties.[8] The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. While no specific data exists for 2-ketocyclohexanecarboxylic acid, its structural features warrant investigation into its potential as an antimicrobial agent.

Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of 2-ketocyclohexanecarboxylic acid, the following standard in vitro assays are recommended.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat cells with various concentrations of 2-ketocyclohexanecarboxylic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Determine the IC₅₀ value for the inhibition of cytokine release.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare a two-fold serial dilution of 2-ketocyclohexanecarboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

2-Ketocyclohexanecarboxylic acid is a readily accessible and versatile chemical intermediate. Its synthesis via the Dieckmann condensation and subsequent hydrolysis is a well-established and efficient process. While its spectroscopic properties can be reasonably predicted, a lack of publicly available experimental spectra highlights an area for further characterization. The most significant knowledge gap lies in its biological activity. Based on the pharmacological profiles of structurally related cyclohexane carboxylic acid derivatives, 2-ketocyclohexanecarboxylic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this intriguing molecule.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid, a cyclic β-keto acid of significant interest in organic synthesis and medicinal chemistry. The document delves into the quantitative aspects of the tautomeric equilibrium, the spectroscopic characteristics of both the keto and enol forms, and the experimental methodologies employed for their study. By presenting detailed data in structured tables and illustrating key concepts with diagrams, this guide serves as an essential resource for professionals seeking a deep understanding of this fundamental chemical phenomenon.

Introduction: The Dynamic Equilibrium

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In the case of this compound, this equilibrium is particularly significant as the relative prevalence of each tautomer dictates its reactivity, polarity, and potential for intramolecular hydrogen bonding. Understanding and controlling this equilibrium is crucial for applications in drug design, where molecular conformation and hydrogen bonding capabilities can profoundly influence ligand-receptor interactions.

The equilibrium between the keto and enol tautomers of this compound is influenced by various factors, including the solvent, temperature, and pH. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the ketone's carbonyl oxygen, or the enolic hydroxyl and the carboxylic acid's carbonyl oxygen.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a critical parameter for predicting the chemical behavior of this compound. The equilibrium constant, KE, is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Equilibrium Constant in Aqueous Solution

In aqueous solution, the keto-enol equilibrium for this compound has been quantitatively determined. The equilibrium constant for enolization, pKE, is reported to be 1.27.[1][2][3] This value indicates that in water, the keto form is the predominant species.

Table 1: Keto-Enol Equilibrium Data for this compound in Aqueous Solution

ParameterValueReference
pKE1.27[1][2][3]
KE0.0537Calculated
% Enol~5.1%Calculated
% Keto~94.9%Calculated
Influence of Solvent Polarity

The tautomeric equilibrium of β-dicarbonyl compounds is highly sensitive to the solvent environment. While specific quantitative data for this compound across a wide range of organic solvents is not extensively documented in readily available literature, general trends for β-keto esters can be applied. Non-polar solvents tend to favor the enol form due to the stabilization provided by intramolecular hydrogen bonding. In contrast, polar protic solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer. For a closely related compound, a keto:enol ratio of 89:11 has been observed in CDCl₃, indicating a higher proportion of the enol form compared to in aqueous solution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of the keto and enol tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Expected ¹H NMR Spectral Features:

  • Keto Tautomer: The α-proton (at C1) is expected to appear as a multiplet in the region of 3.5-4.0 ppm. The protons on the cyclohexanone (B45756) ring will show complex multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • Enol Tautomer (2-hydroxy-cyclohex-1-enecarboxylic acid): The enolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 12-16 ppm, due to intramolecular hydrogen bonding. The absence of a proton at the α-carbon and the presence of a vinylic proton are characteristic.

Expected ¹³C NMR Spectral Features:

  • Keto Tautomer: A characteristic signal for the ketone carbonyl carbon (C2) is expected around 200-210 ppm. The carboxylic acid carbonyl carbon will appear around 170-180 ppm.

  • Enol Tautomer: The signal for the enolic carbon bearing the hydroxyl group (C2) will shift upfield to approximately 160-170 ppm, while the adjacent vinylic carbon (C1) will appear in the range of 95-105 ppm.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Tautomers

TautomerFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Keto α-CH3.5 - 4.0~50-60
C=O (ketone)-~200-210
COOH>10 (broad)~170-180
Enol =C-OH12 - 16 (broad)~160-170 (C-OH)
C=C-H-~95-105 (C-COOH)
COOH>10 (broad)~170-180
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in each tautomer.

Expected IR Absorption Bands:

  • Keto Tautomer: A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1715 cm⁻¹. The C=O stretching of the carboxylic acid will appear around 1700-1725 cm⁻¹ (often overlapping with the ketone stretch) and will also show a broad O-H stretching band from 2500-3300 cm⁻¹.

  • Enol Tautomer: The C=O stretching of the ketone will be absent. A C=C stretching band will appear around 1640-1660 cm⁻¹. The C=O of the conjugated carboxylic acid will absorb at a lower frequency, around 1680-1700 cm⁻¹. A broad O-H stretching band for the enolic hydroxyl, often shifted to lower wavenumbers due to intramolecular hydrogen bonding, will be present.

Table 3: Characteristic IR Frequencies (cm⁻¹) for this compound Tautomers

TautomerFunctional GroupCharacteristic Absorption (cm⁻¹)
Keto C=O (Ketone)~1715
C=O (Carboxylic Acid)~1700-1725
O-H (Carboxylic Acid)2500-3300 (broad)
Enol C=C~1640-1660
C=O (Conjugated Carboxylic Acid)~1680-1700
O-H (Enol and Carboxylic Acid)2500-3300 (very broad)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in the keto and enol forms.

Expected UV-Vis Absorption Maxima:

  • Keto Tautomer: The keto form is expected to exhibit a weak n→π* transition for the carbonyl group at around 280-300 nm.

  • Enol Tautomer: The enol form, with its conjugated π-system, will show a much stronger π→π* transition at a shorter wavelength, typically in the range of 240-260 nm.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for quantifying the keto-enol equilibrium of this compound in various deuterated solvents.

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a known concentration (typically 10-20 mg/mL) in a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration and Calculation:

    • Identify the characteristic, well-resolved signals for the keto and enol tautomers. For example, the α-proton of the keto form and a vinylic or enolic hydroxyl proton of the enol form.

    • Integrate the area of the selected signals for both tautomers.

    • Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

    • Calculate the equilibrium constant, KE: KE = % Enol / % Keto

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Equilibration (Constant Temperature) A->B C 1H NMR Data Acquisition (Quantitative Parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Integration of Keto and Enol Signals D->E F Calculation of % Tautomer and K_E E->F

NMR workflow for tautomer analysis.
Kinetic Analysis by Flash Photolysis and Bromine Scavenging

The determination of the keto-enol equilibrium constant in aqueous solution for this compound was achieved by studying the kinetics of both the enolization and ketonization reactions.[1][2][3]

  • Enol Generation: The enol tautomer is generated in situ via flash photolysis of a suitable precursor, such as 2-diazocycloheptane-1,3-dione. This generates a ketene (B1206846) which then rapidly hydrates to form the enol of this compound.

  • Ketonization Rate: The rate of the subsequent isomerization of the enol back to the keto form (ketonization) is monitored by transient absorption spectroscopy.

  • Enolization Rate: The rate of the forward reaction (enolization of the keto form) is determined by a bromine scavenging method. The keto acid is treated with bromine, which rapidly reacts with the enol as it is formed. The rate of bromine consumption, monitored spectrophotometrically, corresponds to the rate of enolization.

  • Equilibrium Constant Calculation: The equilibrium constant KE is then calculated from the ratio of the enolization rate constant (kenol) to the ketonization rate constant (kketo): KE = kenol / kketo.

Kinetic_Analysis cluster_enolization Enolization Rate (k_enol) cluster_ketonization Ketonization Rate (k_keto) Keto Keto Form Enol_transient Enol (transient) Keto->Enol_transient k_enol Product Brominated Product Enol_transient->Product Br2 Br2 Br2->Product Precursor Precursor Enol_generated Enol Form Precursor->Enol_generated hv Flash Flash Photolysis Keto_final Keto Form Enol_generated->Keto_final k_keto Equilibrium K_E = k_enol / k_keto

Logical flow for kinetic determination of K_E.

Factors Influencing Tautomerism

The keto-enol equilibrium of this compound is a delicate balance influenced by several factors:

  • Solvent: As previously discussed, solvent polarity and hydrogen bonding capacity play a major role. Non-polar solvents favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can stabilize the keto form.

  • pH: The pH of the solution can significantly impact the tautomeric equilibrium, as both the keto and enol forms have acidic protons. The pKa values for the keto and enol tautomers in aqueous solution have been reported, providing insight into their relative acidities and how their protonation states change with pH.[1]

Influencing_Factors Equilibrium Keto-Enol Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH pH->Equilibrium

Factors influencing the tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a dynamic process governed by a subtle interplay of structural and environmental factors. While the keto form predominates in aqueous solution, the enol form can be significantly populated in less polar environments. This guide has summarized the available quantitative data and outlined the key experimental and spectroscopic methods for the study of this equilibrium. For drug development professionals and researchers, a thorough understanding of this tautomerism is essential for predicting molecular properties, reactivity, and biological activity. Further research to quantify the tautomeric equilibrium in a broader range of solvents and at various temperatures would provide a more complete picture of the chemical behavior of this important molecule.

References

Stability of 2-Oxocyclohexanecarboxylic Acid in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-oxocyclohexanecarboxylic acid in aqueous solutions. The stability of this β-keto acid is primarily governed by the dynamic equilibrium between its keto and enol tautomers, and to a lesser extent, by degradation pathways such as decarboxylation and hydrolysis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes to support research and development activities.

Core Stability Profile: Keto-Enol Tautomerism

The most significant factor influencing the behavior of this compound in aqueous solution is the keto-enol tautomerism. The compound exists as an equilibrium mixture of the more stable keto form and the enol form.

The equilibrium between the keto and enol forms is a dynamic process influenced by solvent, temperature, and pH.[1][2] In aqueous solutions, the keto form is generally favored.[3] The keto-enol equilibrium constant (KE) for this compound in aqueous solution has been determined to be pKE = 1.27.[4] This indicates that the keto form is the predominant species at equilibrium.

Quantitative Data for Keto-Enol Tautomerism

The following table summarizes the key quantitative data related to the keto-enol tautomerism of this compound in aqueous solution.

ParameterValueConditionsReference
Keto-Enol Equilibrium Constant (pKE)1.27Aqueous Solution[4]
Signaling Pathway of Keto-Enol Tautomerism

The interconversion between the keto and enol forms can be catalyzed by both acids and bases.

Keto_Enol_Tautomerism Keto Keto Form (this compound) Enol Enol Form Keto->Enol Enolization (Acid or Base Catalyzed) Enol->Keto Ketonization (Acid or Base Catalyzed)

Caption: Keto-enol tautomerism of this compound.

Degradation Pathways

Beyond tautomerism, this compound can undergo irreversible degradation, primarily through decarboxylation. Hydrolysis of the carboxylic acid functional group is generally not considered a significant degradation pathway under typical aqueous conditions.

Decarboxylation

The decarboxylation of the undissociated acid form is generally faster than that of the carboxylate anion.[6] The activation energy for the decarboxylation of acetoacetic acid is in the range of 23-24 kcal/mol.[6]

Decarboxylation_Pathway Substrate This compound TransitionState Cyclic Transition State Substrate->TransitionState Heat Products Cyclohexanone (B45756) + CO2 TransitionState->Products

Caption: Decarboxylation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

Generation of the Enol Form via Flash Photolysis

The enol form of this compound can be generated in situ for kinetic studies using flash photolysis of a suitable precursor, such as 2-diazocycloheptane-1,3-dione.[4]

Protocol:

  • Prepare a solution of 2-diazocycloheptane-1,3-dione in the desired aqueous buffer.

  • Subject the solution to a laser flash photolysis system. The photolysis of the diazo compound leads to a Wolff rearrangement, forming a ketene (B1206846) intermediate.

  • The ketene rapidly hydrates in the aqueous solution to produce the enol of this compound.

  • The subsequent isomerization of the enol to the keto form can be monitored spectrophotometrically.[4]

Flash_Photolysis_Workflow Start Start: 2-Diazocycloheptane-1,3-dione in Aqueous Solution Photolysis Laser Flash Photolysis Start->Photolysis Ketene Formation of Ketene Intermediate Photolysis->Ketene Hydration Rapid Hydration Ketene->Hydration Enol Generation of Enol Form Hydration->Enol

Caption: Workflow for the generation of the enol form.

Measurement of Ketonization Rate

The rate of conversion of the enol to the keto form (ketonization) can be measured by monitoring the decay of the enol concentration over time, typically using UV-spectrophotometry, following its generation by flash photolysis.[4]

Protocol:

  • Generate the enol of this compound as described in section 3.1.

  • Immediately after the laser flash, monitor the change in absorbance at a wavelength where the enol has a significant absorbance and the keto form has minimal absorbance.

  • The decay of the absorbance over time follows first-order kinetics, from which the rate constant for ketonization can be determined.

  • Perform these measurements in various buffers (e.g., perchloric acid, sodium hydroxide, and different pH buffers) to determine the pH-rate profile for ketonization.[4]

Measurement of Enolization Rate by Bromine Scavenging

The rate of conversion of the keto to the enol form (enolization) can be determined by a bromine scavenging method. The enol form reacts rapidly with bromine, and the rate of bromine consumption is a measure of the rate of enolization.[4]

Protocol:

  • Prepare a solution of this compound (keto form) in an aqueous buffer containing a known concentration of bromine.

  • Monitor the disappearance of bromine over time using a spectrophotometer. The reaction should be carried out under conditions where the enolization is the rate-limiting step.

  • The rate of bromine consumption will be independent of the bromine concentration and will be equal to the rate of enolization.

  • Vary the pH of the buffer to determine the effect of acid and base catalysis on the enolization rate.[4]

Stability-Indicating HPLC Method (Proposed)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products over time. While a specific validated method for this compound was not found in the reviewed literature, a general reversed-phase HPLC-UV method can be proposed based on the analysis of similar compounds.[7]

Proposed HPLC Parameters:

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate the parent compound from its degradation products.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where both the parent compound and the primary degradation product (cyclohexanone) have reasonable absorbance (e.g., 210 nm).
Temperature Ambient or controlled at a specific temperature (e.g., 25 °C).
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Summary and Conclusions

The stability of this compound in aqueous solution is primarily dictated by the keto-enol tautomeric equilibrium, with the keto form being the predominant and more stable species. The interconversion between the two forms is subject to acid and base catalysis. While decarboxylation is a potential degradation pathway, especially at elevated temperatures, leading to the formation of cyclohexanone, specific kinetic data for this process are limited. Hydrolysis is not considered a major degradation route under normal conditions. For comprehensive stability studies, the development and validation of a stability-indicating HPLC method are crucial for the accurate monitoring of the parent compound and its potential degradation products over time. Further research is warranted to quantify the kinetics of decarboxylation under various pH and temperature conditions to build a more complete stability profile of this molecule.

References

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of 2-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details its molecular weight and chemical formula, and presents a detailed experimental protocol for its synthesis via the Dieckmann cyclization of diethyl pimelate, followed by hydrolysis and decarboxylation.

Core Molecular Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][3]
Alternate Names 2-Carboxycyclohexanone, 2-Ketocyclohexanecarboxylic acid[1]

Synthetic Pathway: From Diethyl Pimelate to this compound

A common and effective method for the synthesis of this compound involves a two-step process:

  • Dieckmann Cyclization: An intramolecular Claisen condensation of a 1,7-diester, such as diethyl pimelate, to form a cyclic β-keto ester.[4][5] This reaction is typically carried out in the presence of a strong base.[4]

  • Hydrolysis and Decarboxylation: The resulting ethyl 2-oxocyclohexanecarboxylate is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product.[6]

The overall synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Dieckmann Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_Pimelate Diethyl Pimelate Ethyl_2_oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Diethyl_Pimelate->Ethyl_2_oxocyclohexanecarboxylate Intramolecular Condensation Diethyl_Pimelate->Ethyl_2_oxocyclohexanecarboxylate Base Strong Base (e.g., Sodium Ethoxide) Base->Diethyl_Pimelate Final_Product This compound Ethyl_2_oxocyclohexanecarboxylate->Final_Product Hydrolysis Ethyl_2_oxocyclohexanecarboxylate->Final_Product Hydrolysis Acid or Base (e.g., aq. HCl) Hydrolysis->Ethyl_2_oxocyclohexanecarboxylate Decarboxylation Heat (Δ) Decarboxylation->Final_Product Final_Product->Final_Product

References

Navigating the Solubility Landscape of 2-Oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclohexanecarboxylic acid is a keto-acid of significant interest in organic synthesis and pharmaceutical development. Its utility in these fields is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on equipping researchers with the necessary experimental protocols to determine solubility in-house. Furthermore, it presents a logical framework for solvent selection for critical processes such as recrystallization.

Introduction

This compound, a bifunctional molecule featuring both a ketone and a carboxylic acid moiety, presents a unique solubility profile. The carboxylic acid group is capable of hydrogen bonding with polar solvents, while the cyclohexanone (B45756) ring introduces a degree of lipophilicity. This duality suggests that its solubility will be highly dependent on the specific nature of the organic solvent. Understanding this solubility is paramount for optimizing reaction yields, designing effective purification schemes, and developing stable formulations.

This guide provides detailed methodologies for the experimental determination of solubility, enabling researchers to generate the precise data required for their specific applications.

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative solubility data for this compound across a broad spectrum of organic solvents is limited. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction
e.g., Acetone25Data to be determinedData to be determinedData to be determined
e.g., Acetone50Data to be determinedData to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determinedData to be determined
e.g., Ethanol50Data to be determinedData to be determinedData to be determined
e.g., Ethyl Acetate25Data to be determinedData to be determinedData to be determined
e.g., Ethyl Acetate50Data to be determinedData to be determinedData to be determined
e.g., Toluene25Data to be determinedData to be determinedData to be determined
e.g., Toluene50Data to be determinedData to be determinedData to be determined
e.g., Hexane25Data to be determinedData to be determinedData to be determined
e.g., Hexane50Data to be determinedData to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. To avoid precipitation, the syringe can be pre-heated to the experimental temperature.

  • Filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

  • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

  • Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of the acid and above the boiling point of the solvent.

  • Once the solvent is completely removed, cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Analytical Methods (HPLC, UV-Vis)

For more rapid or higher-throughput solubility determination, analytical techniques can be employed. These methods require the development of a calibration curve.

Procedure Outline:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard solution.

  • Prepare a saturated solution as described in the isothermal saturation method (steps 1-4).

  • Withdraw a sample of the supernatant and filter it.

  • Dilute the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

  • Analyze the diluted solution using the chosen analytical method.

  • Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key processes for researchers working with this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

solvent_selection A Determine Solubility Profile B High solubility in hot solvent? A->B C Low solubility in cold solvent? B->C Yes G Test another solvent B->G No D Good Solvent for Recrystallization C->D Yes E Consider Mixed Solvent System C->E No F Poor Solvent for Recrystallization G->A

Caption: Decision Tree for Recrystallization Solvent Selection.

Conclusion

While a comprehensive public database of the solubility of this compound in organic solvents is currently lacking, this guide provides the essential tools for researchers to determine this critical physical property. By following the detailed experimental protocols, scientists and drug development professionals can generate the high-quality data necessary for process optimization, purification, and formulation. The provided workflows offer a systematic approach to both data generation and its application in common laboratory procedures like recrystallization. This empowers researchers to make informed decisions and accelerate their research and development efforts involving this versatile compound.

An In-depth Technical Guide to the Synthesis of 2-Oxocyclohexanecarboxylic Acid from Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis, starting from the readily available precursor, cyclohexanol (B46403). The synthesis is a two-stage process involving an initial oxidation of cyclohexanol to cyclohexanone (B45756), followed by the carboxylation of the resulting ketone. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.

Overall Synthesis Workflow

The synthesis of this compound from cyclohexanol proceeds through two principal stages. The first stage is the oxidation of the secondary alcohol, cyclohexanol, to its corresponding ketone, cyclohexanone. The second stage involves the introduction of a carboxyl group at the alpha-position of the cyclohexanone ring. This is typically achieved through the formation of an intermediate ester, ethyl 2-oxocyclohexanecarboxylate, which is subsequently hydrolyzed to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Carboxylation & Hydrolysis Cyclohexanol Cyclohexanol Oxidation Oxidation (e.g., NaOCl, Acetic Acid) Cyclohexanol->Oxidation Cyclohexanone Cyclohexanone Oxidation->Cyclohexanone Carboxylation Carboxylation (e.g., NaH, Diethyl Carbonate) Cyclohexanone->Carboxylation Cyclohexanone->Carboxylation Ester Ethyl 2-oxocyclohexanecarboxylate Carboxylation->Ester Hydrolysis Hydrolysis (e.g., HCl (aq)) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Oxidation of Cyclohexanol to Cyclohexanone

The initial step in the synthesis is the oxidation of the secondary alcohol, cyclohexanol, to produce cyclohexanone. A common and environmentally conscious method for this transformation utilizes sodium hypochlorite (B82951) (household bleach) as the oxidizing agent in the presence of acetic acid.[1][2] This method avoids the use of heavy metal oxidants like chromium.[3]

Experimental Protocol

Materials:

  • Cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (household bleach, ~10-12% w/v)

  • Sodium Bisulfite (NaHSO₃)

  • Sodium Chloride (NaCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Ice

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10.0 g (0.1 mol) of cyclohexanol and 25 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath.

  • While stirring vigorously, add 75 mL of sodium hypochlorite solution dropwise from an addition funnel. Maintain the internal temperature of the reaction mixture between 30-35°C by controlling the rate of addition and using the ice bath as needed.[3]

  • After the addition is complete, the mixture should have a greenish-yellow color, indicating an excess of the oxidizing agent. A potassium iodide-starch test can be used to confirm this (a blue-black color indicates a positive test).[4]

  • Remove the ice bath and continue stirring the mixture at room temperature for an additional 15 minutes.

  • To quench any remaining oxidizing agent, add solid sodium bisulfite in small portions until the greenish-yellow color disappears and the KI-starch test is negative.

  • Add solid sodium chloride to the mixture to reduce the solubility of the organic product in the aqueous layer.

  • Transfer the mixture to a separatory funnel. The cyclohexanone product will form a separate organic layer.

  • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone. Further purification can be achieved by distillation.

Stage 2: Carboxylation of Cyclohexanone to this compound

The second stage involves the carboxylation of cyclohexanone at the α-position. A standard method for this transformation is the reaction with a strong base, such as sodium hydride, to form an enolate, which then reacts with an electrophilic carboxylating agent like diethyl carbonate.[1] This initially forms the ethyl ester of the target acid, which is then hydrolyzed.

Experimental Protocol

Part A: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

Materials:

  • Cyclohexanone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diethyl Carbonate

  • Anhydrous Benzene (B151609) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a calculated amount of sodium hydride. Wash the sodium hydride with anhydrous benzene or THF to remove the mineral oil.

  • Add fresh anhydrous solvent to the flask, followed by diethyl carbonate.

  • Heat the mixture to reflux.

  • Slowly add a solution of cyclohexanone in the anhydrous solvent from the dropping funnel over several hours.

  • After the addition is complete, continue to reflux the mixture until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature and cautiously add glacial acetic acid to neutralize the excess base.

  • Add ice-cold water to dissolve the resulting salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent and excess diethyl carbonate under reduced pressure. The resulting crude ethyl 2-oxocyclohexanecarboxylate can be purified by vacuum distillation. A reported yield for a similar reaction is around 50%.[3]

Part B: Hydrolysis to this compound

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydrochloric Acid (concentrated or dilute)

Procedure:

  • Reflux the crude ethyl 2-oxocyclohexanecarboxylate with an excess of hydrochloric acid.

  • After the reaction is complete (as determined by TLC or other analytical methods), cool the mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic stages.

ParameterStage 1: Oxidation of CyclohexanolStage 2: Carboxylation & Hydrolysis
Starting Material Cyclohexanol (10.0 g, 0.1 mol)Cyclohexanone
Key Reagents Sodium Hypochlorite (75 mL of 11-12% solution), Acetic Acid (25 mL)Sodium Hydride, Diethyl Carbonate, Hydrochloric Acid
Solvent Acetic Acid/WaterAnhydrous Benzene or THF
Reaction Temperature 30-35°CReflux temperature of the solvent
Reaction Time ~1 hour (addition + stirring)Several hours for carboxylation, followed by hydrolysis
Reported Yield 84-89% (for Cyclohexanone)[3]~50% (for Ethyl 2-oxocyclohexanecarboxylate)[3], hydrolysis yield is typically high.

Reaction Mechanisms

Oxidation of Cyclohexanol

The oxidation of cyclohexanol with sodium hypochlorite in acetic acid proceeds through the formation of hypochlorous acid (HOCl) as the active oxidizing agent.[5] The alcohol's oxygen atom attacks the chlorine of HOCl, followed by an E2-type elimination reaction where water acts as a base to remove the proton from the carbon bearing the hydroxyl group, resulting in the formation of cyclohexanone.

Oxidation_Mechanism cluster_step1 Formation of Hypochlorous Acid cluster_step2 Oxidation of Cyclohexanol NaOCl NaOCl CH3COOH CH₃COOH HOCl HOCl CH3COONa CH₃COONa NaOClCH3COOH NaOClCH3COOH HOClCH3COONa HOClCH3COONa NaOClCH3COOH->HOClCH3COONa Cyclohexanol Cyclohexanol Intermediate Intermediate Cyclohexanol->Intermediate + HOCl HOCl_reac HOCl Cyclohexanone Cyclohexanone Intermediate->Cyclohexanone + H₂O Water H₂O H3O H₃O⁺ Cl_ion Cl⁻

Caption: Simplified mechanism for the oxidation of cyclohexanol.

Carboxylation of Cyclohexanone

The carboxylation of cyclohexanone begins with the deprotonation of the α-carbon by a strong base like sodium hydride, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate in a nucleophilic acyl substitution reaction. The subsequent loss of an ethoxide group yields the β-keto ester, ethyl 2-oxocyclohexanecarboxylate. The final step is the acid-catalyzed hydrolysis of the ester to the carboxylic acid.

Safety and Handling

  • Cyclohexanol and Cyclohexanone: These are flammable liquids and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium Hypochlorite: Corrosive and an irritant. Releases chlorine gas if mixed with strong acids.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE).

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Must be handled under an inert atmosphere.

  • Diethyl Carbonate and Organic Solvents: Flammable and should be used in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. The reaction involving sodium hydride should be performed by experienced personnel with appropriate safety measures in place.

References

The Chemistry of β-Keto Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

β-keto acids and their corresponding esters are pivotal intermediates in organic synthesis and hold significant importance in various biological processes. Their unique structural features, characterized by a ketone group at the β-position relative to a carboxylic acid or ester, impart distinct reactivity that is harnessed in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the core chemical reactions of β-keto acids, with a particular focus on their decarboxylation and their utility in carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the fundamental chemistry, experimental methodologies, and applications of this important class of molecules.

Introduction

β-keto acids are organic compounds that feature a ketone functional group at the carbon atom beta to a carboxylic acid. They are notable for their inherent instability, readily undergoing decarboxylation upon heating to yield a ketone and carbon dioxide.[1] This reactivity is a cornerstone of their chemical utility. Their ester derivatives, β-keto esters, are more stable and serve as versatile building blocks in organic synthesis, particularly in the formation of ketones and other complex molecules.[2] The acidity of the α-hydrogen, positioned between two carbonyl groups, makes these compounds readily convertible to stabilized enolates, which are excellent nucleophiles for a variety of synthetic transformations.[3]

In the realm of drug development and biochemistry, β-keto acids and their derivatives are not only synthetic intermediates but also play roles in metabolic pathways such as ketogenesis and fatty acid metabolism.[4][5] Furthermore, recent research has highlighted the potential of β-keto esters as antibacterial agents that can interfere with bacterial communication pathways, a promising avenue for the development of new therapeutics.[6][7] This guide will delve into the key chemical reactions of β-keto acids, providing quantitative data, detailed experimental protocols, and visual representations of their reaction mechanisms and biological significance.

Key Chemical Reactions

Decarboxylation

The most characteristic reaction of β-keto acids is their facile decarboxylation, which typically occurs upon gentle heating. This process involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of a ketone.[8] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the transfer of the acidic proton and the cleavage of the carbon-carbon bond.[9]

The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base, the β-keto carboxylate anion. Therefore, acidic conditions promote the protonated form, which is more susceptible to decarboxylation.[1]

Quantitative Data on Decarboxylation:

Theoretical studies have provided insights into the energetics of this process. The activation barrier for the decarboxylation of the parent β-keto acid is significantly higher than that of its corresponding anion.

CompoundActivation Barrier (kcal/mol)
Formylacetic acid28.6[10]
Formylacetic acid anion20.6[10]
Malonic acid33.2[10]
α,α-dimethylacetoacetic acid26.7[10]

Table 1: Predicted activation barriers for the decarboxylation of various β-keto acids and their anions.[10]

Catalysts, such as metal oxides, can influence the rate of decarboxylation. For instance, ZrO₂ has been shown to catalyze the decarboxylation of β-keto acids that lead to symmetrical ketones, while KOH-TiO₂ is more effective for those that form unsymmetrical ketones.[11]

Experimental Protocol for Decarboxylation of a β-Keto Acid:

This protocol is a general guideline for the decarboxylation of a β-keto acid synthesized from the hydrolysis of a β-keto ester.

Materials:

  • β-keto ester

  • Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)

  • Heating apparatus (e.g., oil bath, heating mantle)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

Procedure:

  • Hydrolysis of the β-Keto Ester:

    • Place the β-keto ester in a round-bottom flask.

    • Add an excess of aqueous acid or base.

    • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis to the β-keto acid.

  • Decarboxylation:

    • Continue heating the solution. The decarboxylation will occur, evidenced by the evolution of CO₂ gas. The temperature required can vary depending on the substrate but is often achieved by continued reflux.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was used, carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus (B1172312) paper.

    • Extract the resulting ketone with an organic solvent (e.g., diethyl ether, dichloromethane) using a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone.

  • Purification:

    • The crude ketone can be purified by distillation or column chromatography as needed.

Diagram of Decarboxylation Mechanism:

Caption: Mechanism of β-keto acid decarboxylation.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for the preparation of α-substituted and α,α-disubstituted acetones.[2][10] The synthesis utilizes ethyl acetoacetate (B1235776) as the starting material. The α-protons of ethyl acetoacetate are acidic (pKa ≈ 11) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.[6] The resulting α-alkylated β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding ketone.[12]

Quantitative Data on Acetoacetic Ester Synthesis:

The yields of the acetoacetic ester synthesis are generally good, though they can be influenced by the nature of the alkylating agent and the reaction conditions.

Alkyl HalideBaseSolventYield (%)
Ethyl bromideSodium ethoxideEthanol (B145695)70-80
n-Butyl bromideSodium ethoxideEthanol65-75
Benzyl chlorideSodium ethoxideEthanol75-85

Table 2: Typical yields for the alkylation step of the acetoacetic ester synthesis.

Experimental Protocol for Acetoacetic Ester Synthesis:

This protocol describes the synthesis of 2-pentanone from ethyl acetoacetate and ethyl bromide.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl bromide

  • Aqueous sodium hydroxide (B78521) (e.g., 10%)

  • Aqueous hydrochloric acid (e.g., 6M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Apparatus for reflux and distillation

Procedure:

  • Enolate Formation:

    • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • Alkylation:

    • To the resulting solution of the enolate, add ethyl bromide dropwise from the dropping funnel.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the alkylation to completion.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add a solution of aqueous sodium hydroxide.

    • Heat the mixture to reflux for another 1-2 hours to hydrolyze the ester.

    • After cooling, acidify the mixture with aqueous hydrochloric acid.

    • Heat the acidic solution to reflux to effect decarboxylation until the evolution of CO₂ ceases.

  • Work-up and Purification:

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the ether layer with water and then with a saturated solution of sodium bicarbonate.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Remove the diethyl ether by distillation.

    • Distill the residue to obtain pure 2-pentanone.

Diagram of Acetoacetic Ester Synthesis Workflow:

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis Hydrolysis (Acid or Base) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation ketone α-Substituted Ketone decarboxylation->ketone

Caption: Workflow of the acetoacetic ester synthesis.

β-Keto Acids in Biological Systems and Drug Development

Metabolic Pathways

β-keto acids are key intermediates in several metabolic pathways. In ketogenesis, which occurs primarily in the liver during periods of fasting or low carbohydrate intake, fatty acids are broken down into acetyl-CoA.[4] Excess acetyl-CoA is then converted into ketone bodies, including the β-keto acid acetoacetate.[4] These ketone bodies can be used as an energy source by other tissues, such as the brain and heart.

The β-oxidation of fatty acids also involves a β-ketoacyl-CoA intermediate.[5] This pathway sequentially shortens fatty acid chains by two carbons at a time, producing acetyl-CoA, NADH, and FADH₂.

Diagram of Ketogenesis Pathway:

Ketogenesis fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa acetoacetate Acetoacetate (a β-keto acid) hmg_coa->acetoacetate beta_hydroxybutyrate β-Hydroxybutyrate acetoacetate->beta_hydroxybutyrate acetone Acetone acetoacetate->acetone Spontaneous Decarboxylation

Caption: Simplified overview of the ketogenesis pathway.

Drug Development: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on their population density. This process is often crucial for bacterial virulence and biofilm formation.[7] β-keto esters have emerged as promising candidates for the development of quorum-sensing inhibitors (QSIs).[6] Their structural similarity to the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria allows them to act as competitive inhibitors of the AHL receptor proteins.[7] By blocking the QS signaling pathway, these compounds can attenuate bacterial virulence without exerting direct bactericidal effects, which may reduce the selective pressure for the development of antibiotic resistance.

Diagram of Quorum Sensing Inhibition by β-Keto Esters:

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell ahl_synthase AHL Synthase ahl AHL Signal Molecule ahl_synthase->ahl receptor Receptor Protein ahl->receptor Binds virulence Virulence Gene Expression receptor->virulence Activates bke β-Keto Ester (QSI) bke->receptor Blocks Binding

Caption: Inhibition of bacterial quorum sensing by β-keto esters.

Conclusion

The chemistry of β-keto acids is rich and multifaceted, offering a powerful toolkit for organic synthesis and providing critical insights into fundamental biological processes. Their characteristic decarboxylation reaction and the versatility of the acetoacetic ester synthesis underscore their importance as synthetic intermediates. For drug development professionals, an understanding of these reactions is crucial for the design and synthesis of novel therapeutic agents. The emerging role of β-keto esters as quorum sensing inhibitors highlights the potential for leveraging their unique chemical properties to address the growing challenge of antibiotic resistance. Continued research into the reactions and applications of β-keto acids is poised to unlock new opportunities in medicine and beyond.

References

The Genesis of a Cyclohexanone: A Technical History of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-oxocyclohexanecarboxylic acid, a foundational molecule in organic synthesis. The narrative of this compound is intrinsically linked to the development of one of organic chemistry's key ring-forming reactions: the Dieckmann condensation. This document provides a detailed account of its synthesis, supported by experimental protocols, quantitative data, and mechanistic diagrams to offer a comprehensive understanding of this important chemical entity.

Discovery and Historical Context

The discovery of this compound is a direct consequence of the pioneering work of the German chemist Walter Dieckmann on the intramolecular condensation of dicarboxylic acid esters. In the late 19th and early 20th centuries, Dieckmann published a series of papers detailing a novel method for the synthesis of cyclic β-keto esters.[1][2][3] This reaction, now known as the Dieckmann condensation, is an intramolecular version of the Claisen condensation and has become a fundamental tool for the formation of five- and six-membered rings.[2][3]

The formation of the six-membered ring of this compound's precursor, ethyl 2-oxocyclohexanecarboxylate, is achieved through the cyclization of a 1,7-dicarboxylic acid ester, such as diethyl pimelate (B1236862).[3] Dieckmann's research, first reported in 1894 and further elaborated in 1900, laid the essential groundwork for the preparation of this entire class of compounds.[1][2] The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yields the target molecule, this compound.

The Core Synthesis: Dieckmann Condensation and Subsequent Hydrolysis

The synthesis of this compound is a two-stage process. The first and most critical step is the Dieckmann condensation of a pimelic acid diester to form the corresponding cyclic β-keto ester. This is followed by acidic or basic hydrolysis of the ester and subsequent decarboxylation.

Stage 1: Dieckmann Condensation of Diethyl Pimelate

The intramolecular cyclization of diethyl pimelate in the presence of a strong base, historically sodium ethoxide, yields ethyl 2-oxocyclohexanecarboxylate.[1] The reaction is driven by the formation of a stable enolate intermediate.

Reaction Scheme:

G cluster_0 Dieckmann Condensation Diethyl Pimelate Diethyl Pimelate Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Diethyl Pimelate->Ethyl 2-oxocyclohexanecarboxylate NaOEt, Toluene (B28343), Δ

Caption: Dieckmann condensation of diethyl pimelate.

Stage 2: Hydrolysis and Decarboxylation

The resulting ethyl 2-oxocyclohexanecarboxylate is then hydrolyzed, typically under acidic or basic conditions, to cleave the ester group and form the unstable β-keto acid. Gentle heating of the acidified reaction mixture leads to decarboxylation, yielding 2-oxocyclohexanone. To isolate this compound itself, the hydrolysis must be performed under carefully controlled, milder conditions to avoid significant decarboxylation.

Reaction Scheme:

G cluster_0 Hydrolysis Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate This compound This compound Ethyl 2-oxocyclohexanecarboxylate->this compound 1. NaOH(aq), Δ 2. H3O+

Caption: Hydrolysis of the β-keto ester.

Experimental Protocols

While the full texts of Dieckmann's original publications are not readily accessible, the following protocols are based on established procedures for the Dieckmann condensation and subsequent hydrolysis, reflecting the historical methodology.

Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This procedure is a representative method for the Dieckmann condensation of diethyl pimelate.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of diethyl pimelate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of sodium ethoxide in ethanol (B145695) or powdered sodium ethoxide is added portion-wise to the stirred solution of the diester at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete cyclization.

  • After cooling to room temperature, the reaction mixture is acidified by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate.

Synthesis of this compound

This protocol describes the hydrolysis of the β-keto ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ethyl 2-oxocyclohexanecarboxylate is added to an aqueous solution of sodium hydroxide in a round-bottom flask.

  • The mixture is heated at reflux with stirring until the hydrolysis is complete (monitoring by TLC is recommended).

  • The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is acidic.

  • The aqueous solution is then extracted multiple times with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. It is important to note that yields from historical preparations may have varied significantly from modern, optimized procedures.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Diethyl PimelateC₁₁H₂₀O₄216.27Colorless liquid
Ethyl 2-oxocyclohexanecarboxylateC₉H₁₄O₃170.21Colorless to pale yellow liquid
This compoundC₇H₁₀O₃142.15White to off-white crystalline solid

Table 2: Reaction Parameters and Yields

Reaction StageKey ReagentsSolventTypical Yield (%)
Dieckmann CondensationNaOEtToluene70-85
Hydrolysis of Ethyl 2-oxocyclohexanecarboxylateNaOH, HClWater60-75

Mechanistic Insights

The Dieckmann condensation proceeds through a well-understood mechanism analogous to the Claisen condensation.

G A 1. Deprotonation of Diethyl Pimelate B 2. Intramolecular Nucleophilic Attack A->B C 3. Formation of Tetrahedral Intermediate B->C D 4. Elimination of Ethoxide C->D E 5. Deprotonation of β-Keto Ester D->E F 6. Protonation (Workup) E->F G Ethyl 2-oxocyclohexanecarboxylate F->G

Caption: Key steps in the Dieckmann condensation mechanism.

The key steps are:

  • Deprotonation: A strong base removes an α-proton from one of the ester groups to form an enolate.

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule.

  • Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the ethoxide in an acid-base equilibrium that drives the reaction to completion.

  • Protonation: Acidic workup protonates the enolate to give the final product.

Signaling Pathways and Biological Relevance

At the time of its discovery and for many decades thereafter, this compound was primarily of interest from a synthetic and mechanistic standpoint. There is no historical or readily available contemporary literature that describes a direct role for this compound in specific signaling pathways or as a key biological effector. Its utility in modern drug development lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Conclusion

The discovery of this compound is a testament to the foundational work of Walter Dieckmann and the power of the condensation reaction he developed. From its origins in the late 19th century, the synthesis of this molecule has served as a classic example of intramolecular cyclization to form a six-membered ring. While its direct biological role has not been a primary focus, its importance as a synthetic intermediate remains undiminished, providing a gateway to a wide range of more complex cyclic structures relevant to medicinal chemistry and materials science. This guide has provided a comprehensive overview of its historical synthesis, offering researchers and scientists a deeper appreciation for the chemical heritage of this fundamental building block.

References

An In-depth Technical Guide on the Fundamental Reactivity of Ketone and Carboxylic Acid Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive exploration of the fundamental reactivity of ketone and carboxylic acid functional groups, pivotal moieties in the landscape of drug design and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth analysis of the structural characteristics, electronic properties, and reaction mechanisms that govern the chemical behavior of these groups. Through a detailed examination of their electrophilic and nucleophilic nature, this guide aims to furnish a solid foundation for the strategic manipulation of these functional groups in the synthesis of novel therapeutic agents.

Structural and Electronic Properties: The Heart of Reactivity

The distinct reactivity of ketones and carboxylic acids stems from the inherent properties of the carbonyl (C=O) group they share, yet their individual characteristics are shaped by the substituents attached to this central feature.

The Ketone Carbonyl: An Electrophilic Hub

Ketones, characterized by a carbonyl group flanked by two carbon-containing substituents, possess a trigonal planar geometry around the sp²-hybridized carbonyl carbon with bond angles of approximately 120°.[1] The significant electronegativity difference between oxygen and carbon results in a polarized C=O bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[2] The presence of two alkyl or aryl groups introduces steric hindrance around the carbonyl carbon, a factor that modulates its accessibility to incoming nucleophiles.[3]

The Carboxylic Acid Group: A Duality of Function

Carboxylic acids contain a carboxyl group, which is a composite of a carbonyl group and a hydroxyl group.[4] This unique arrangement confers a dual chemical personality. The carbonyl carbon remains an electrophilic center, albeit its reactivity is tempered by resonance delocalization of the lone pair of electrons from the adjacent hydroxyl oxygen.[4] This resonance effect reduces the partial positive charge on the carbonyl carbon compared to that in a ketone. Furthermore, the hydroxyl proton is acidic, readily dissociating to form a resonance-stabilized carboxylate anion.[4]

Quantitative Data Summary

A quantitative understanding of the properties of ketones and carboxylic acids is crucial for predicting their behavior in chemical reactions. The following tables summarize key data for a selection of representative compounds.

Table 1: Physicochemical Properties of Representative Ketones and Carboxylic Acids
CompoundFunctional GrouppKa (of conjugate acid or α-proton)C=O Bond Dissociation Energy (kcal/mol)α-C-H Bond Dissociation Energy (kcal/mol)
AcetoneKetone~ -7 (protonated ketone)[5]~179~98
CyclohexanoneKetone~ -6.8 (protonated ketone)~178~93
AcetophenoneKetone~ -6.2 (protonated ketone)~177~96
Acetic AcidCarboxylic Acid4.76~189~94
Benzoic AcidCarboxylic Acid4.20~188-
Propanoic AcidCarboxylic Acid4.87~189~95

Note: Bond dissociation energies can vary slightly depending on the computational method used.

Table 2: Relative Reaction Rates of Nucleophilic Addition and Esterification
Ketone/Carboxylic AcidNucleophilic Addition (Relative Rate)Fischer Esterification (Relative Rate)
FormaldehydeHighestN/A
AcetaldehydeHighN/A
AcetoneModerateN/A
Acetic AcidN/AHigh
Propanoic AcidN/AModerate
Isobutanoic AcidN/ALow
Benzoic AcidN/AModerate
p-Nitrobenzoic AcidN/AHigher than Benzoic Acid
p-Methoxybenzoic AcidN/ALower than Benzoic Acid

Note: Relative rates are qualitative and depend on the specific nucleophile, alcohol, and reaction conditions.

Key Reactions and Mechanisms in Drug Development

The reactivity of ketones and carboxylic acids is harnessed in a multitude of synthetic transformations critical to drug discovery and manufacturing.

Nucleophilic Addition to Ketones

A cornerstone reaction of ketones is the nucleophilic addition to the carbonyl carbon.[2] This reaction proceeds via a tetrahedral intermediate and is fundamental to the formation of alcohols, cyanohydrins, and imines.

Objective: To synthesize a tertiary alcohol via the nucleophilic addition of a Grignard reagent to a ketone.

Materials:

  • Ketone (e.g., Acetophenone)

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the ketone dissolved in anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath.

  • Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the ketone over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or distillation.

Fischer Esterification of Carboxylic Acids

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[6]

Objective: To synthesize methyl benzoate (B1203000) from benzoic acid and methanol (B129727).

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask, add benzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate.

Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key structural feature of many blockbuster drugs. Direct reaction of a carboxylic acid and an amine is generally slow, necessitating the use of coupling agents to activate the carboxylic acid.[5]

Objective: To synthesize an amide from a carboxylic acid and an amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, amine, and HATU in anhydrous DMF.[7]

  • Add DIPEA to the stirred solution at room temperature.[7]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Signaling Pathways and Logical Relationships in Drug Development

The reactivity of ketones and carboxylic acids is central to their roles in various biological pathways and their application in drug design.

Ketone Body Metabolism

Ketone bodies, including acetoacetate (B1235776) and β-hydroxybutyrate, are produced in the liver from the breakdown of fatty acids and serve as an important energy source for extrahepatic tissues, particularly the brain, during periods of fasting or low carbohydrate intake.[8]

Ketone_Body_Metabolism Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA lyase β-Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->β-Hydroxybutyrate β-Hydroxybutyrate dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation β-Hydroxybutyrate->Acetyl-CoA Ketolysis in extrahepatic tissues

Caption: Ketone Body Metabolism Pathway.

Carboxylic Acids in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is a central metabolic pathway that utilizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP. Several key intermediates in this cycle are di- and tricarboxylic acids.

TCA_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate CO2 Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA CO2 Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle.

Experimental Workflow for High-Throughput Screening of Ketone-Targeting Enzyme Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a biological target. The workflow for screening inhibitors of an enzyme that processes a ketone substrate often involves a coupled assay to generate a detectable signal.

HTS_Workflow cluster_0 Assay Plate Preparation cluster_1 Incubation and Detection cluster_2 Data Analysis Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Dispense Enzyme Dispense Enzyme Enzyme Solution Enzyme Solution Enzyme Solution->Dispense Enzyme Dispense Substrate Dispense Substrate Substrate Solution Substrate Solution Substrate Solution->Dispense Substrate Incubation Incubation Dispense Substrate->Incubation Add Detection Reagents Add Detection Reagents Incubation->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Identify Hits Identify Hits Calculate % Inhibition->Identify Hits Further Characterization Further Characterization Identify Hits->Further Characterization

Caption: High-Throughput Screening Workflow.

Logical Workflow for Carboxylic Acid Prodrug Design

Carboxylic acids are common pharmacophores but can suffer from poor membrane permeability due to their polarity and ionization at physiological pH. Prodrug strategies are often employed to mask the carboxylic acid moiety, improving absorption, and then release the active drug in vivo.[9]

Prodrug_Design_Workflow start Identify Lead Compound with Carboxylic Acid assess_pk Assess Pharmacokinetic Properties (e.g., poor absorption) start->assess_pk design_prodrug Design Prodrug Strategy (e.g., Ester, Amide) assess_pk->design_prodrug synthesize Synthesize Prodrug Candidates design_prodrug->synthesize evaluate_in_vitro In Vitro Evaluation - Chemical Stability - Enzymatic Hydrolysis synthesize->evaluate_in_vitro evaluate_in_vivo In Vivo Evaluation - Pharmacokinetics - Efficacy evaluate_in_vitro->evaluate_in_vivo select_candidate Select Optimal Prodrug Candidate evaluate_in_vivo->select_candidate

Caption: Carboxylic Acid Prodrug Design Workflow.

Conclusion

The ketone and carboxylic acid functional groups represent two of the most versatile and frequently encountered moieties in the realm of drug development. Their distinct yet related reactivities provide a rich playground for medicinal chemists to explore in the quest for novel therapeutics. A thorough understanding of their structural nuances, electronic characteristics, and the mechanisms of their key transformations is indispensable for the rational design and synthesis of effective and safe medicines. This guide has provided a foundational overview of these critical aspects, offering both theoretical insights and practical experimental guidance to aid researchers in their endeavors to harness the power of ketone and carboxylic acid chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Oxocyclohexanecarboxylic Acid Ester via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters from diesters.[1][2][3] This reaction proceeds via an intramolecular Claisen condensation mechanism, where a base promotes the cyclization of a dicarboxylic acid ester to form a five or six-membered ring.[4][5][6] The synthesis of 2-oxocyclohexanecarboxylic acid ester, a valuable intermediate in the synthesis of various natural products and pharmaceuticals, is efficiently achieved through the Dieckmann condensation of a 1,7-diester, such as diethyl pimelate (B1236862).[7][8] This application note provides a detailed protocol for this synthesis, along with relevant data and mechanistic diagrams.

The reaction is typically carried out using a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene (B28343) or ethanol.[2][4] The driving force for the reaction is the formation of a stable enolate of the resulting β-keto ester, which is then protonated during acidic workup to yield the final product.[9][10]

Key Experimental Parameters

The success of the Dieckmann condensation is dependent on several critical parameters. The choice of base and solvent, reaction temperature, and the exclusion of water are crucial for achieving high yields.

ParameterRecommended ConditionsRationale
Substrate Diethyl pimelate (a 1,7-diester)A 1,7-diester is required to form the six-membered ring of the target molecule.[7][8]
Base Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK), or Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester.[1][2]
Solvent Anhydrous Toluene, Tetrahydrofuran (THF), or EthanolThe solvent must be anhydrous to prevent hydrolysis of the ester and quenching of the base.[1]
Temperature Room temperature to refluxThe optimal temperature depends on the reactivity of the substrate and the base used.[9]
Atmosphere Inert (e.g., Argon or Nitrogen)An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.[9]
Workup Acidic (e.g., aq. HCl or aq. NH4Cl)Acidification protonates the enolate intermediate to yield the final β-keto ester.[9][10]

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This protocol details the synthesis of ethyl 2-oxocyclohexanecarboxylate from diethyl pimelate using sodium ethoxide as the base.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[9]

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O) for extraction[9]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (Argon or Nitrogen).

  • Addition of Reagents: To the flask, add anhydrous toluene (100 mL) and sodium ethoxide (1.0 eq). Begin stirring the suspension.

  • Substrate Addition: Slowly add diethyl pimelate (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is then heated to reflux (approximately 110 °C for toluene) and maintained at this temperature for 2-4 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane or diethyl ether.[9]

  • Washing: The combined organic extracts are washed sequentially with saturated aqueous NaHCO₃ solution and then with brine.[9]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to afford the pure ethyl 2-oxocyclohexanecarboxylate. A yield of approximately 75% can be expected.[9]

Data Summary

The following table summarizes typical quantitative data for the Dieckmann condensation to form cyclic β-keto esters.

SubstrateBaseSolventTemperatureTime (h)Yield (%)Reference
Diethyl adipateNaHTolueneReflux2075[9]
Diethyl pimelateEtOKTolueneReflux356[11]
Diethyl pimelateBu tOKTolueneReflux358[11]
Diethyl pimelateEtONaTolueneReflux360[11]
Diethyl pimelateBu tONaTolueneReflux363[11]

Visualizations

Mechanism of Dieckmann Condensation

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation.

Dieckmann_Mechanism Diester 1. Diethyl Pimelate Enolate 2. Enolate Formation Diester->Enolate Deprotonation Base Base (EtO⁻) Cyclization 3. Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral 4. Tetrahedral Intermediate Cyclization->Tetrahedral BetaKetoEnolate 5. Elimination of Ethoxide & Enolate Formation Tetrahedral->BetaKetoEnolate Loss of EtO⁻ Product 6. Ethyl 2-Oxocyclohexanecarboxylate BetaKetoEnolate->Product Protonation Acid Acid (H₃O⁺)

Caption: Mechanism of the Dieckmann condensation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of ethyl 2-oxocyclohexanecarboxylate.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Inert Atmosphere) Start->Setup Reagents 2. Add Base and Diethyl Pimelate Setup->Reagents Reaction 3. Heat to Reflux Reagents->Reaction Quench 4. Quench with Acid Reaction->Quench Extract 5. Extraction and Washing Quench->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purification (Distillation/Chromatography) Dry->Purify End End Product Purify->End

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: 2-Oxocyclohexanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclohexanecarboxylic acid (and its corresponding esters) is a highly valuable and versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid (or ester) group in a 1,3-relationship (as a β-keto acid/ester), allows for a diverse array of chemical transformations. This unique structural motif serves as a powerful scaffold for the synthesis of a wide range of compounds, from simple cyclic ketones to complex heterocyclic systems integral to the development of pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes on its key chemical transformations and protocols for representative reactions.

Key Chemical Transformations and Applications

The dual functionality of this compound and its esters allows for selective reactions at the ketone, the carboxylic acid/ester, or reactions involving both groups.

logical_relationships main 2-Oxocyclohexanecarboxylic Acid / Ester decarb Decarboxylation main->decarb Heat ester Esterification / Hydrazinolysis main->ester Alcohol/H+ or Hydrazine (B178648) hetero Heterocycle Synthesis (Condensation Reactions) main->hetero Hydrazines, Amidines, etc. multi Multicomponent Reactions main->multi Aldehyde, Urea (B33335), etc. prod_ketone Cyclohexanone (B45756) decarb->prod_ketone prod_ester Esters / Hydrazides ester->prod_ester prod_pyrazole Pyrazolones & Fused Pyrazoles hetero->prod_pyrazole prod_pyridine Fused Pyridines & Dihydropyrimidines hetero->prod_pyridine multi->prod_pyridine

Caption: Synthetic utility of this compound.
Decarboxylation to form Cyclohexanone

As a β-keto acid, this compound readily undergoes decarboxylation upon heating to yield cyclohexanone. This transformation is a classic and efficient method for generating the parent ketone, which is itself a crucial industrial solvent and synthetic intermediate. The reaction proceeds through a cyclic six-membered transition state.

Esterification and Related Reactions

The carboxylic acid moiety can be easily converted to its corresponding esters, such as ethyl 2-oxocyclohexanecarboxylate, through standard Fischer esterification conditions (an alcohol in the presence of an acid catalyst). These esters are often more versatile for subsequent condensation reactions as they are more stable and soluble in organic solvents. The ester can be further reacted with reagents like hydrazine to form hydrazides.

Synthesis of Fused Heterocycles

The 1,3-dicarbonyl-like nature of the ethyl ester makes it an ideal precursor for a variety of condensation reactions to form fused heterocyclic systems.

  • Pyrazoles and Pyrazolones: Reaction with hydrazine or substituted hydrazines is a cornerstone of pyrazole (B372694) synthesis (Knorr synthesis). Depending on the reaction conditions, this can lead to the formation of fused pyrazoles like 4,5,6,7-tetrahydroindazoles or ring-opened pyrazolone (B3327878) products.[3]

  • Fused Pyridines and Dihydropyridines: The active methylene (B1212753) group within the scaffold can participate in multicomponent reactions like the Hantzsch pyridine (B92270) synthesis to produce fused dihydropyridine (B1217469) rings, which are important pharmacophores.[4]

  • Fused Thiophenes (Gewald Reaction): In the presence of elemental sulfur and an active methylene nitrile (like malononitrile), the ketone functionality can be used to construct a fused 2-aminothiophene ring, a reaction known as the Gewald aminothiophene synthesis.[5][6]

  • Fused Pyrimidines (Biginelli Reaction): As a β-ketoester, it is a suitable component for the Biginelli reaction, where it can condense with an aldehyde and urea (or thiourea) to form fused dihydropyrimidinones, a class of compounds with significant therapeutic applications.[7]

Synthesis of Spiro Compounds

The cyclohexane (B81311) ring serves as a robust scaffold for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional architecture. While direct protocols are sparse, related structures are used in cycloaddition reactions to generate complex spirooxindoles.[1][2][8]

Experimental Protocols

The following are representative protocols for key transformations. Note that some protocols are based on well-established methods for analogous β-ketoesters, as specific literature for every reaction with ethyl 2-oxocyclohexanecarboxylate is not always available.

Protocol 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate

This protocol describes the synthesis of the ethyl ester from cyclohexanone.[9]

  • Materials: Cyclohexanone, diethyl carbonate, sodium hydride (NaH, 60% dispersion in oil), tetrahydrofuran (B95107) (THF, anhydrous), 3N Hydrochloric acid, Dichloromethane (DCM), Brine.

  • Procedure:

    • Charge a 1000 mL flask with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry THF.

    • Under stirring, add NaH (63 g, 1.6 mol) to the mixture.

    • Heat the mixture to reflux for 1 hour.

    • Add a solution of cyclohexanone (50 mL, 0.48 mol) in anhydrous THF (50 mL) dropwise over approximately 30 minutes.

    • Continue refluxing for an additional 1.5 hours.

    • After cooling the reaction mixture, carefully hydrolyze it by adding 3N hydrochloric acid until the gas evolution ceases and the mixture is acidic.

    • Pour the mixture into brine and extract with DCM (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the title compound as an oil.

Protocol 2: Synthesis of Pyrazolone via Reaction with Hydrazine Hydrate (B1144303) (Representative)

The reaction of β-ketoesters with hydrazine can lead to cyclized products or ring-opened products. The following protocol, adapted from the reaction of a similar cyclic β-ketoester, details the likely outcome of ring cleavage followed by condensation.[1][10]

reaction_pathway start Ethyl 2-Oxocyclohexanecarboxylate intermediate1 Hydrazide Intermediate (Initial Attack) start->intermediate1 Nucleophilic Acyl Substitution conditions Reflux in Ethanol (B145695) reagent + Hydrazine Hydrate (NH2NH2·H2O) intermediate2 Ring-Opened Hydrazide (Cleavage) intermediate1->intermediate2 Intramolecular Cleavage final_product Cyclized Pyrazolone Product intermediate2->final_product Intramolecular Condensation

Caption: Reaction pathway for pyrazolone synthesis.
  • Materials: Ethyl 2-oxocyclohexanecarboxylate, Hydrazine hydrate (99%), Absolute Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (10 mmol) in absolute ethanol (50 mL).

    • Add hydrazine hydrate (25 mmol, 2.5 equiv.).

    • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate.

    • Filter the solid product, wash with cold ethanol, and dry.

    • The product is expected to be a pyrazolone derivative resulting from initial hydrazinolysis, ring opening, and subsequent cyclization. Further characterization by NMR and MS is required to confirm the exact structure.

Protocol 3: Biginelli Multicomponent Synthesis of Dihydropyrimidinones (Representative)

This is a generalized procedure for the Biginelli reaction, a one-pot synthesis that can be adapted for ethyl 2-oxocyclohexanecarboxylate.[6][11]

  • Materials: Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), urea or thiourea (B124793) (1.2 equiv.), catalytic amount of acid (e.g., HCl, p-TSA), Ethanol.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl 2-oxocyclohexanecarboxylate (10 mmol), and urea (12 mmol).

    • Add ethanol (20-30 mL) as a solvent.

    • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or p-toluenesulfonic acid (0.1 equiv).

    • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, filter the solid product and wash it with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid forms. Filter and wash the product.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure fused dihydropyrimidinone.

Data Presentation

The following tables summarize representative quantitative data for reactions involving β-ketoesters in syntheses analogous to those described above.

Table 1: Representative Conditions and Yields for Pyrazolone Synthesis (Data adapted from reactions of similar β-dicarbonyl compounds)[3][12]

Starting MaterialReagentSolventTemperatureTime (h)ProductYield (%)
Ethyl AcetoacetatePhenylhydrazineEthanolReflux23-Methyl-1-phenyl-2-pyrazolin-5-one~85-90
Ethyl AcetoacetateHydrazine HydrateEthanolReflux33-Methyl-2-pyrazolin-5-one~80-88
Ethyl 2-oxocyclohexanecarboxylateHydrazine HydrateEthanolReflux2-4Tetrahydroindazolone derivativeExpected High

Table 2: Representative Conditions and Yields for Biginelli Reaction (Data adapted from reactions using various β-ketoesters and aldehydes)[11][13]

Aldehydeβ-KetoesterN-SourceCatalystSolventTime (h)Yield (%)
BenzaldehydeEthyl AcetoacetateUreaHClEthanol492
4-ChlorobenzaldehydeEthyl AcetoacetateThioureap-TSAEthanol688
4-NitrobenzaldehydeMethyl AcetoacetateUreaNoneNone (Neat)196
BenzaldehydeEthyl 2-oxocyclohexanecarboxylateUreaHClEthanol4-12 (Est.)Expected Good-High

References

Applications in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. This document provides detailed application notes and protocols for four distinct and modern synthetic methodologies: two biocatalytic transformations for producing chiral intermediates, a continuous flow synthesis for the safe handling of hazardous reagents, and a heterogeneous catalytic process for efficient amine synthesis. These examples are chosen to highlight key advances in the field that offer improved efficiency, safety, selectivity, and sustainability.

Application Note 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin (B1680988)

Introduction: Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. A key step in its synthesis is the asymmetric amination of a prochiral ketone to form a chiral amine with high enantiopurity. Biocatalysis, specifically using transaminase enzymes, has emerged as a highly efficient and green alternative to traditional chemical methods. This application note details a multi-enzyme cascade for the synthesis of a sitagliptin intermediate.

Reaction Scheme:

Key Advantages of this Biocatalytic Approach:

  • High enantioselectivity, leading to a product with high optical purity.

  • Mild reaction conditions (near neutral pH and moderate temperature).

  • Use of enzymes, which are biodegradable catalysts.

  • In-situ removal of inhibitory byproducts, driving the reaction to completion.

Quantitative Data
ParameterValueReference
SubstrateEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate[1][2]
Enzyme SystemTransaminase from Roseomonas deserti (TARO), Esterase, Aldehyde Reductase (AHR), Formate (B1220265) Dehydrogenase (FDH)[1][2]
Amine DonorBenzylamine (B48309)[1][2]
Temperature37°C[1][2]
pH8.0[1][2]
Reaction TimeNot specified, monitored for completion[1][2]
Yield~70%[1][2]
Isolated Yield61%[1][2]
Enantiomeric Excess>99%[3]
Experimental Protocol

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate)

  • Benzylamine (Amine Donor)

  • Tris-HCl Buffer (200 mM, pH 8.0)

  • Pyridoxal-5'-phosphate (PLP) (0.5 mM)

  • Sodium formate (200 mM)

  • Whole cells expressing TARO and Esterase (TARO-Est PS)

  • Whole cells expressing AHR and FDH (AHR/FDH)

  • 5 M HCl for quenching and pH adjustment

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • In a temperature-controlled reactor, prepare a reaction mixture containing 200 mM Tris-HCl buffer (pH 8.0).

  • Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to a final concentration of 100 mM.

  • Add benzylamine to a final concentration of 300 mM.

  • Add PLP to a final concentration of 0.5 mM and sodium formate to a final concentration of 200 mM.

  • Initiate the reaction by adding the whole-cell biocatalysts: 60 mg (cell dry weight)/mL of TARO-Est PS and 60 mg (cell dry weight)/mL of AHR/FDH.

  • Maintain the reaction at 37°C with stirring. Monitor the progress of the reaction by HPLC.

  • Upon completion, terminate the reaction by acidifying the mixture to pH 2.0 with 5 M HCl. This will also precipitate the enzyme biocatalysts.

  • Centrifuge the mixture to remove the precipitated cells.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude sitagliptin intermediate.

  • Purify the product by appropriate chromatographic techniques.

Experimental Workflow

Biocatalytic Synthesis of Sitagliptin Intermediate cluster_0 Reaction Setup cluster_1 Biocatalysis cluster_2 Work-up and Purification Substrate Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Reaction Reaction at 37°C Substrate->Reaction Amine_Donor Benzylamine Amine_Donor->Reaction Buffer Tris-HCl (pH 8.0) Buffer->Reaction Cofactors PLP, Sodium Formate Cofactors->Reaction Enzyme_System TARO-Est PS & AHR/FDH Cells Enzyme_System->Reaction Quench Acidification (pH 2.0) Reaction->Quench Separation Centrifugation Quench->Separation Extraction Ethyl Acetate Extraction Separation->Extraction Purification Chromatography Extraction->Purification Product Sitagliptin Intermediate Purification->Product

Caption: Workflow for the biocatalytic synthesis of a sitagliptin intermediate.

Application Note 2: Biocatalytic Synthesis of a Chiral Alcohol Intermediate for Atorvastatin (B1662188)

Introduction: Atorvastatin is a blockbuster drug used to lower cholesterol. Its efficacy is dependent on the stereochemistry of its side chain, which contains a chiral diol. The synthesis of this side chain with high stereocontrol is a key challenge. This application note describes a two-step enzymatic process for the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a versatile chiral building block for the atorvastatin side chain.

Reaction Scheme:

Step 1:

Step 2:

Key Advantages of this Biocatalytic Approach:

  • Excellent control of stereochemistry at two chiral centers.

  • High yields and enantiomeric excess.

  • Avoids the use of hazardous chemical reducing agents.

  • Enzymatic cofactor regeneration for improved process efficiency.

Quantitative Data
ParameterStep 1Step 2Reference
SubstrateEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutyrate[4][5]
Enzyme SystemKetoreductase, Glucose Dehydrogenase (GDH)Halohydrin Dehalogenase (HHDH)[4][5]
Cofactor/ReagentNADP+, GlucoseSodium Cyanide[4][5]
TemperatureNot specified, typically ambientNot specified, typically ambient[4][5]
pH7.08.0[4][5]
Reaction Time40 hNot specified, monitored for completion[4][5]
Yield/Purity~97% pure esterNot specified, high conversion[4][5]
Enantiomeric Excess>99.5% e.e.Not specified, stereospecific reaction[4][5]
Experimental Protocol

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Glucose

  • NADP+

  • Ketoreductase (e.g., from Codexis)

  • Glucose Dehydrogenase (e.g., from Codexis)

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.0)

  • Phosphate (B84403) buffer

  • Sodium cyanide

  • Halohydrin Dehalogenase

  • Ethyl acetate for extraction

  • 4 M NaOH for pH adjustment

Procedure:

Step 1: Ketoreductase-catalyzed Reduction

  • In a pH-controlled reactor, dissolve glucose in 100 mM triethanolamine buffer (pH 7.0).

  • Add the ketoreductase, glucose dehydrogenase, and NADP+.

  • Add ethyl 4-chloro-3-oxobutanoate to the reaction mixture.

  • Maintain the reaction at pH 7.0 (using 4 M NaOH) and ambient temperature for 40 hours with stirring.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, extract the product, ethyl (S)-4-chloro-3-hydroxybutyrate, with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Halohydrin Dehalogenase-catalyzed Cyanation

  • Dissolve the dried ethyl (S)-4-chloro-3-hydroxybutyrate from Step 1 in phosphate buffer.

  • Add the halohydrin dehalogenase enzyme.

  • Slowly add a solution of sodium cyanide while maintaining the pH at 8.0.

  • Stir the reaction at ambient temperature and monitor for completion by GC or HPLC.

  • Upon completion, acidify the reaction mixture and extract the product, ethyl (R)-4-cyano-3-hydroxybutanoate, with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the final product.

Reaction Pathway

Biocatalytic Synthesis of Atorvastatin Intermediate Start Ethyl 4-chloro-3-oxobutanoate Step1 Ketoreductase, GDH NADP+, Glucose, pH 7.0 Start->Step1 Intermediate Ethyl (S)-4-chloro-3-hydroxybutyrate Step2 Halohydrin Dehalogenase NaCN, pH 8.0 Intermediate->Step2 Product Ethyl (R)-4-cyano-3-hydroxybutanoate Step1->Intermediate Step2->Product

Caption: Two-step enzymatic synthesis of a chiral precursor for atorvastatin.

Application Note 3: Continuous Flow Synthesis of Rufinamide

Introduction: Rufinamide is an antiepileptic drug containing a 1,2,3-triazole core. The synthesis of this core often involves the use of organic azides, which are potentially explosive and hazardous, especially on a large scale. Continuous flow chemistry offers a safer alternative by allowing for the in-situ generation and immediate consumption of such hazardous intermediates, minimizing their accumulation and the associated risks. This application note describes a three-step continuous flow synthesis of rufinamide.

Reaction Scheme:

Step 1 (in flow): 2,6-Difluorobenzyl bromide + NaN₃ → 2,6-Difluorobenzyl azide (B81097) Step 2 (in flow): Methyl propiolate + NH₄OH → Propiolamide Step 3 (in flow): 2,6-Difluorobenzyl azide + Propiolamide → Rufinamide

Key Advantages of this Flow Chemistry Approach:

  • Enhanced safety through the in-situ generation and consumption of the energetic benzyl (B1604629) azide intermediate.[6][7]

  • Rapid reaction times due to efficient mixing and heat transfer in microreactors.[6]

  • Telescoping of multiple reaction steps into a single, continuous process, reducing manual handling and potential for error.[8]

  • High overall yield and purity of the final product.[6]

Quantitative Data
ParameterStep 1: Azide FormationStep 2: Amide FormationStep 3: CycloadditionOverallReference
Reactants2,6-Difluorobenzyl bromide, NaN₃Methyl propiolate, NH₄OHBenzyl azide, Propiolamide-[6]
SolventDMSO-DMSO-[6]
TemperatureRoom TemperatureNot specified110°C-[6]
Residence Time1 minNot specified~10 min~11 min[6]
ReactorPFA microreactor-Copper tubing-[6]
YieldHigh conversion (assumed)High conversion (assumed)98% (by HPLC)92% (isolated)[6]
Experimental Protocol

Materials and Setup:

  • Syringe pumps for reagent delivery.

  • PFA and copper tubing for reactors.

  • T-mixers for combining reagent streams.

  • Back pressure regulator.

  • Heating system for the cycloaddition reactor.

  • 2,6-Difluorobenzyl bromide solution in DMSO.

  • Sodium azide solution in DMSO.

  • Methyl propiolate.

  • Aqueous ammonium (B1175870) hydroxide (B78521).

  • Collection vessel.

Procedure:

  • Stream A (Azide Formation): Pump a solution of 2,6-difluorobenzyl bromide in DMSO and a solution of sodium azide in DMSO into a T-mixer. The combined stream flows through a PFA microreactor at room temperature with a residence time of 1 minute to generate 2,6-difluorobenzyl azide in situ.

  • Stream B (Amide Formation): In a separate stream, react methyl propiolate with aqueous ammonium hydroxide to form propiolamide.

  • Combining Streams and Cycloaddition: The output from Stream A (containing the benzyl azide) is combined with Stream B (containing propiolamide) in a second T-mixer.

  • The combined stream then enters a heated copper tubing reactor at 110°C with a residence time of approximately 10 minutes. A back pressure regulator is used to maintain the pressure and prevent solvent boiling.

  • The output from the final reactor, containing rufinamide, is collected.

  • The collected product is then purified using standard laboratory procedures (e.g., extraction, crystallization).

Experimental Workflow

Continuous Flow Synthesis of Rufinamide cluster_0 Reagent Streams cluster_1 Flow Reactors cluster_2 Product Collection Reagent_A1 2,6-Difluorobenzyl Bromide in DMSO Mixer_1 T-Mixer Reagent_A1->Mixer_1 Reagent_A2 NaN3 in DMSO Reagent_A2->Mixer_1 Reagent_B1 Methyl Propiolate Mixer_2 T-Mixer Reagent_B1->Mixer_2 Reagent_B2 NH4OH Reagent_B2->Mixer_2 Reactor_1 PFA Reactor (RT, 1 min) Mixer_1->Reactor_1 Reactor_1->Mixer_2 Reactor_2 Copper Reactor (110°C, ~10 min) Mixer_2->Reactor_2 Collection Collect Product Stream Reactor_2->Collection Purification Purification Collection->Purification Product Rufinamide Purification->Product

Caption: Workflow for the continuous synthesis of rufinamide.

Application Note 4: Heterogeneous Catalytic Synthesis of a Chloroquine Side Chain Intermediate

Introduction: Chloroquine is a widely used antimalarial drug. A key intermediate in its synthesis is N¹,N¹-diethyl-1,4-pentanediamine. This application note describes a highly efficient and sustainable synthesis of this intermediate via the reductive amination of 5-diethylamino-2-pentanone (B86192) using a robust and reusable heterogeneous nickel-aluminum (Ni/Al) nanocatalyst.

Reaction Scheme:

Caption: Key components and their roles in the reductive amination process.

References

Application Notes and Protocols: Thermal Decarboxylation of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The thermal decarboxylation of 2-oxocyclohexanecarboxylic acid is a classic organic reaction that results in the formation of cyclohexanone (B45756) and carbon dioxide. This process is of significant interest in synthetic chemistry as a method for the preparation of cyclic ketones. This compound, being a β-keto acid, undergoes decarboxylation under relatively mild heating conditions, a characteristic feature of this class of compounds.

The reaction proceeds through a concerted, cyclic transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable keto form, cyclohexanone.[1][2] This intramolecular mechanism does not typically require the presence of strong acids or bases, and can often be effected simply by heating the substrate, either neat or in a suitable solvent. The stability of the enolate-like transition state is a key factor in the facility of this reaction for β-keto acids, as compared to other carboxylic acids which require much harsher conditions for decarboxylation.[1]

Data Presentation

While specific experimental kinetic data for the thermal decarboxylation of this compound is not extensively documented in readily accessible literature, the following table provides a template for summarizing such quantitative data when determined experimentally. The values presented are hypothetical and for illustrative purposes, based on typical observations for the decarboxylation of β-keto acids.

Temperature (°C)SolventRate Constant (k, s⁻¹)Half-life (t₁/₂, min)Yield of Cyclohexanone (%)Reference
100Neat(To be determined)(To be determined)(To be determined)Experimental
120Neat(To be determined)(To be determined)(To be determined)Experimental
100Toluene(To be determined)(To be determined)(To be determined)Experimental
120Toluene(To be determined)(To be determined)(To be determined)Experimental
100Water(To be determined)(To be determined)(To be determined)Experimental

Activation Parameters (Hypothetical):

ParameterValue
Activation Energy (Ea)(To be determined) kJ/mol
Enthalpy of Activation (ΔH‡)(To be determined) kJ/mol
Entropy of Activation (ΔS‡)(To be determined) J/(mol·K)

Experimental Protocols

The following protocols are provided as a general guideline for conducting the thermal decarboxylation of this compound and for monitoring its progress.

Protocol 1: Thermal Decarboxylation of this compound (Neat)

Objective: To prepare cyclohexanone by the thermal decarboxylation of this compound without a solvent.

Materials:

  • This compound

  • Round-bottom flask

  • Distillation apparatus (short path)

  • Heating mantle with a temperature controller

  • Ice bath

  • Collecting flask

Procedure:

  • Place a known amount of this compound into a round-bottom flask.

  • Set up a short path distillation apparatus connected to the round-bottom flask.

  • Place the collecting flask in an ice bath to efficiently condense the cyclohexanone product.

  • Heat the round-bottom flask gently using a heating mantle. The temperature should be raised gradually to the melting point of the acid and then slowly increased to initiate decarboxylation (typically in the range of 100-140°C).

  • The evolution of carbon dioxide will be observed as bubbling.

  • Cyclohexanone will distill over as it is formed. Continue the distillation until no more product is collected.

  • The collected distillate is crude cyclohexanone. This can be purified further by fractional distillation if required.

  • Determine the yield of the purified cyclohexanone.

Protocol 2: Monitoring the Decarboxylation by Gas Evolution

Objective: To determine the kinetics of the thermal decarboxylation of this compound by measuring the volume of evolved carbon dioxide.

Materials:

  • This compound

  • Reaction flask with a side arm

  • Thermostatically controlled oil bath

  • Gas burette or a similar gas collection apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and place it in the reaction flask.

  • If using a solvent, add a measured volume to the flask.

  • Connect the side arm of the flask to a gas burette filled with a suitable liquid (e.g., water or mercury, depending on the required precision and safety considerations).

  • Place the reaction flask in the pre-heated oil bath at the desired temperature.

  • Start the magnetic stirrer to ensure uniform heating.

  • Record the volume of carbon dioxide collected in the gas burette at regular time intervals.

  • Continue recording until the gas evolution ceases, indicating the completion of the reaction.

  • The rate of reaction can be determined from the rate of CO₂ evolution.

Visualizations

The following diagrams illustrate the key processes involved in the thermal decarboxylation of this compound.

G cluster_mechanism Reaction Mechanism Reactant This compound TS Cyclic Transition State Reactant->TS Heat Enol Enol Intermediate TS->Enol Decarboxylation (-CO2) Product Cyclohexanone Enol->Product Tautomerization

Caption: Mechanism of thermal decarboxylation of this compound.

G cluster_workflow Experimental Workflow for Synthesis and Purification Start Start: this compound Heating Heat in Reaction Vessel (e.g., Round-bottom flask) Start->Heating Decarboxylation Decarboxylation Occurs (Evolution of CO2) Heating->Decarboxylation Distillation Distillation of Crude Cyclohexanone Decarboxylation->Distillation Collection Collect Distillate in Ice-cooled Flask Distillation->Collection Purification Purification by Fractional Distillation (Optional) Collection->Purification Analysis Characterization and Yield Determination (e.g., GC-MS, NMR, IR) Purification->Analysis End End: Purified Cyclohexanone Analysis->End

Caption: Experimental workflow for the synthesis and purification of cyclohexanone.

References

Application Notes and Protocols for the Synthesis of 2-Oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-oxocyclohexanecarboxylic acid and its derivatives, which are versatile intermediates in medicinal chemistry and materials science. The core synthesis is achieved via the Dieckmann condensation, followed by subsequent derivatization steps such as alkylation and decarboxylation. These procedures are outlined to furnish researchers with a practical guide for laboratory synthesis. Applications of these compounds include the development of novel therapeutic agents, including antitumor and anti-inflammatory drugs.[1][2]

Core Synthesis: Dieckmann Condensation

The primary method for synthesizing the this compound core structure is the Dieckmann condensation, an intramolecular cyclization of a 1,7-diester.[3] This reaction is highly effective for forming six-membered rings.[4][5] The resulting β-keto ester is a key intermediate for further functionalization.

Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol details the base-catalyzed intramolecular condensation of diethyl pimelate (B1236862) (a 1,7-diester) to yield the six-membered cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate.[3]

Experimental Protocol:

  • Materials:

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Argon or Nitrogen)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

  • Procedure:

    • Under an argon atmosphere, add anhydrous toluene (e.g., 1.0 mL per mmol of diester) to a dry three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add diethyl pimelate (1.0 eq) to the toluene.

    • Carefully add sodium hydride (60% dispersion in mineral oil, ~2.5 eq) portion-wise to the stirred solution.

    • Carefully add a catalytic amount of dry methanol to initiate the reaction. Hydrogen gas will evolve.

    • Once the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[5]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure ethyl 2-oxocyclohexanecarboxylate.[5]

Summary of Reaction Parameters

The choice of base and solvent can influence the reaction yield. Sodium ethoxide in ethanol (B145695) is also a common and effective system for this transformation.[6]

Starting MaterialBase (eq.)SolventTemperatureTypical YieldReference
Diethyl PimelateNaH (2.5)TolueneReflux~75%[5]
Diethyl PimelateNaOEt (1.0)EthanolRefluxGood[6]

Derivatization of the Core Structure

The synthesized β-keto ester can be readily derivatized. The overall sequence of Dieckmann cyclization, alkylation, and decarboxylation is a powerful method for preparing 2-substituted cyclohexanones.[3]

Protocol for Alkylation

This procedure introduces an alkyl group at the C2 position, adjacent to both the ketone and the ester.

  • Procedure:

    • Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add sodium ethoxide (1.1 eq) to the solution to form the enolate.

    • Add the desired alkyl halide (e.g., allyl bromide, 1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

    • Perform an aqueous workup similar to the Dieckmann condensation protocol (Section 1.1) to isolate the 2-alkylated product.

    • Purify by column chromatography or distillation.

Protocol for Hydrolysis and Decarboxylation

This two-step, one-pot sequence removes the ester group to yield a 2-substituted cyclohexanone (B45756). The key principle is that β-keto acids readily lose CO₂ upon heating.[7][8]

  • Procedure:

    • To the crude or purified 2-alkyl-2-oxocyclohexanecarboxylate, add an aqueous solution of a strong base (e.g., 10% NaOH or KOH).

    • Heat the mixture to reflux for several hours to hydrolyze the ester (saponification).

    • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the solution is acidic. This protonates the carboxylate and the enolate.

    • Gently heat the acidic solution. Carbon dioxide will evolve as the β-keto acid decarboxylates.

    • After gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., ether).

    • Wash the organic layer, dry it over Na₂SO₄, and remove the solvent to yield the 2-alkylcyclohexanone. Further purification may be required.

Synthetic Workflow Visualization

The following diagram illustrates the multi-step synthesis process from a starting diester to a functionalized cyclohexanone derivative.

G cluster_0 Synthesis of 2-Oxocyclohexanecarboxylate cluster_1 Derivatization A Diethyl Pimelate (1,7-Diester) B Ethyl 2-Oxocyclohexanecarboxylate (β-Keto Ester) A->B Dieckmann Condensation (NaH or NaOEt) C 2-Alkyl-2-oxocyclohexane- carboxylate B->C Alkylation (Base + R-X) D 2-Alkylcyclohexanone C->D 1. Hydrolysis (NaOH) 2. Acidification (HCl) 3. Decarboxylation (Heat)

Caption: Workflow for the synthesis of 2-alkylcyclohexanones.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the triplet signal for the ethoxy group's methyl protons and the appearance of signals corresponding to the new alkyl group can be monitored during derivatization.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Predicted m/z values for the parent acid [M+H]⁺ is 143.070 and [M-H]⁻ is 141.055.[9]

  • Chromatography (GC-MS & HPLC): These methods are crucial for assessing the purity of the products and for separating mixtures, such as cis/trans isomers that can form in substituted derivatives.[10][11] HPLC with UV detection is suitable for these compounds due to the carbonyl group.[10]

Representative Analytical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
This compoundC₇H₁₀O₃142.15¹H NMR: Characteristic signals for CH protons alpha to carbonyls. MS (ESI): m/z = 141.05 [M-H]⁻.[9][12]
Ethyl 2-OxocyclohexanecarboxylateC₉H₁₄O₃170.21¹H NMR: Triplet and quartet for the ethyl ester group. MS (ESI): m/z = 171.10 [M+H]⁺.

Applications in Drug Discovery

Derivatives of this compound serve as important scaffolds in medicinal chemistry. Their rigid, cyclic structure makes them attractive starting points for creating compounds that can interact with biological targets.

  • Antitumor Agents: Certain cyclohexene (B86901) carboxylic acid derivatives have been synthesized and tested for their potential as antitumor agents.[1]

  • Anti-inflammatory and Antidiabetic Activity: The cyclohexanecarboxylic acid moiety is present in various pharmacologically active compounds, including those with anti-inflammatory and antidiabetic properties.[2][13]

  • Bioisosteres: The oxocarbon acid core is explored for its use as a bioisostere in drug design, mimicking other functional groups to improve pharmacological properties.[14]

Safety Precautions

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Strong acids and bases used in the protocols are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound is classified as acutely toxic if swallowed.[12] All synthetic procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for the Purification of 2-Oxocyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclohexanecarboxylic acid is a cyclic keto acid of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. As with many synthesized organic solids, purification is a critical step to remove impurities such as starting materials, byproducts, and decomposition products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

This document provides a detailed protocol for the purification of this compound by recrystallization, including guidance on solvent selection, a step-by-step experimental procedure, and methods for assessing purity.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit a steep solubility curve, meaning it dissolves the compound to a high extent at elevated temperatures and to a very low extent at low temperatures. Due to the presence of both a polar carboxylic acid and a ketone functional group, this compound is expected to be soluble in polar solvents.[1]

The following table summarizes the anticipated solubility of this compound in common laboratory solvents. Researchers should perform small-scale solubility tests to confirm the optimal solvent or solvent mixture for their specific sample.

SolventPolarityBoiling Point (°C)Expected Solubility of this compoundSuitability for Recrystallization
WaterHigh100Soluble, especially when hot[1]Good potential. High polarity matches the solute.
EthanolHigh78Likely soluble at room temperatureMay be suitable as part of a solvent pair.
MethanolHigh65Likely soluble at room temperatureMay be suitable as part of a solvent pair.
Ethyl AcetateMedium77Moderate solubility, likely increases with heatGood potential. Often a good choice for moderately polar compounds.
AcetoneMedium56Likely soluble at room temperatureLess likely to be a good primary solvent due to high solubility at low temperatures.
TolueneLow111Low solubilityMay be suitable as an anti-solvent in a solvent pair with a more polar solvent.
HexaneLow69InsolubleGood potential as an anti-solvent in a solvent pair.

Note: A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble, can also be effective. Common solvent pairs for moderately polar compounds include ethyl acetate/hexane and ethanol/water.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general procedure for the purification of this compound by recrystallization. The choice of solvent and specific volumes should be determined based on preliminary solubility tests.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Stemless funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.

    • Add the selected solvent dropwise at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a stemless funnel and an Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the stemless funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.

    • Keep the vacuum on to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of this compound or in a desiccator under vacuum.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range. Compare this to the literature value.

    • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

Mandatory Visualization: Recrystallization Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start with Crude This compound solvent_selection Select Appropriate Solvent/Solvent Pair start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities exist) dissolution->hot_filtration Impurities Present crystallization Slow Cooling to Induce Crystallization dissolution->crystallization No Impurities hot_filtration->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation drying Dry Purified Crystals isolation->drying purity_assessment Assess Purity (e.g., Melting Point) drying->purity_assessment end Pure 2-Oxocyclohexanecarboxylic Acid purity_assessment->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 2-Oxocyclohexanecarboxylic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclohexanecarboxylic acid and its derivatives are versatile chemical intermediates with significant potential in the development of novel agrochemicals. The inherent reactivity of the keto-acid moiety allows for a range of chemical modifications, leading to compounds with potent biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as both herbicides and potential plant growth regulators. The primary focus is on the development of herbicides targeting the enzyme Acetyl-CoA Carboxylase (ACCase), a well-established mode of action for the structurally related cyclohexanedione class of herbicides.

Herbicidal Applications: Targeting Acetyl-CoA Carboxylase

Derivatives of this compound, particularly those belonging to the cyclohexanedione class, are potent inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[1][2] ACCase catalyzes the first committed step in fatty acid biosynthesis.[1] Its inhibition leads to a depletion of lipids, which are essential for cell membrane formation and, consequently, plant growth. This mode of action provides selectivity, as the ACCase in broadleaf plants is structurally different and less susceptible to these inhibitors.[1][2]

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition_Pathway cluster_Plastid Plastid (Stroma) cluster_Cellular_Effect Cellular Effect Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Membranes Cell Membranes Fatty_Acids->Membranes Growth_Arrest Growth Arrest Fatty_Acids->Growth_Arrest Depletion leads to ACCase->Malonyl_CoA Catalysis Herbicide Cyclohexanedione Herbicide Herbicide->ACCase Inhibition Necrosis Necrosis Growth_Arrest->Necrosis

Caption: ACCase Inhibition Pathway by Cyclohexanedione Herbicides.

Quantitative Data: Herbicidal Activity of Cyclohexanedione Derivatives

The following table summarizes the inhibitory activity of several commercial cyclohexanedione herbicides against ACCase from susceptible grass species. This data serves as a benchmark for novel derivatives synthesized from this compound.

HerbicideTarget SpeciesAssay TypeIC50 (µM)Reference
SethoxydimDigitaria ciliaris (Southern Crabgrass) - SusceptibleMalachite Green Colorimetric~1.5[3]
ClethodimDigitaria ciliaris (Southern Crabgrass) - SusceptibleMalachite Green Colorimetric~0.8[3]
Fluazifop-p-butylDigitaria ciliaris (Southern Crabgrass) - SusceptibleMalachite Green Colorimetric~0.7[3]
PinoxadenDigitaria ciliaris (Southern Crabgrass) - SusceptibleMalachite Green Colorimetric~1.0[3]

IC50: The concentration of herbicide required to inhibit 50% of the ACCase enzyme activity.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanedione Herbicide Precursors

While direct synthesis from this compound is a subject for discovery, a general method for the C-acylation of cyclohexanediones to produce the core herbicidal scaffold is presented below. This compound can be considered a potential starting material for the synthesis of the requisite cyclohexanedione through established organic transformations.

Objective: To synthesize 2-acyl-cyclohexane-1,3-dione derivatives.

Materials:

  • Substituted cyclohexane-1,3-dione

  • Carboxylic acid derivative (e.g., propionyl chloride)

  • Triethylamine (B128534) (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the cyclohexane-1,3-dione (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the carboxylic acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-acyl-cyclohexane-1,3-dione.

Synthesis_Workflow Start Start: Cyclohexane-1,3-dione + Carboxylic Acid Derivative Reaction Reaction: - DCM, Et3N, DMAP - 0°C to RT, 12-24h Start->Reaction Workup Aqueous Workup: - Wash with HCl, NaHCO3, Brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Product: 2-Acyl-cyclohexane-1,3-dione Purification->Product

Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.

Protocol 2: In Vitro ACCase Inhibition Assay (Malachite Green Colorimetric Method)

This protocol is adapted from a method used to evaluate the effect of ACCase-targeting herbicides and is suitable for high-throughput screening of new derivatives.[3]

Objective: To determine the IC50 value of a test compound against ACCase.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 5 mM MgCl2, 50 mM KCl)

  • ATP solution

  • Acetyl-CoA solution

  • Sodium bicarbonate (KHCO3) solution

  • Malachite green reagent

  • Citrate (B86180) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, ACCase enzyme, and the test compound dilutions. Include a no-herbicide control and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and KHCO3.

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate (B84403) released from ATP hydrolysis during the carboxylation of acetyl-CoA.

  • After a color development period (e.g., 20 minutes), add citrate solution to stabilize the color.

  • Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration relative to the no-herbicide control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable regression model.

Protocol 3: Whole-Plant Herbicidal Activity Bioassay

This protocol describes a general method for assessing the herbicidal efficacy of test compounds on whole plants.[4]

Objective: To evaluate the post-emergence herbicidal activity of a test compound.

Materials:

  • Test compound

  • Acetone

  • Surfactant (e.g., Tween® 20)

  • Distilled water

  • Pots with a suitable soil mix

  • Seeds of a susceptible grass species (e.g., Avena fatua - wild oat) and a tolerant broadleaf species (e.g., Brassica napus - canola)

  • Growth chamber with controlled light, temperature, and humidity

  • Laboratory sprayer

Procedure:

  • Sow seeds of the test plant species in pots and grow them in a growth chamber until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound in acetone.

  • Prepare spray solutions by diluting the stock solution in a water-acetone mixture containing a surfactant (e.g., 0.1% v/v Tween® 20). Prepare a range of concentrations to determine a dose-response. Include a control group sprayed only with the water-acetone-surfactant solution.

  • Apply the spray solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Return the treated plants to the growth chamber.

  • Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Evaluate injury using a visual rating scale (e.g., 0% = no effect, 100% = plant death) and/or by measuring plant biomass (fresh or dry weight).

  • Calculate the GR50 value (the concentration that causes a 50% reduction in plant growth) from the dose-response data.

Potential as Plant Growth Regulators

While the primary application of this compound derivatives in agrochemicals has been in herbicide development, their structural features suggest potential as plant growth regulators (PGRs).[5] Carboxylic acids and their derivatives are common motifs in many natural and synthetic PGRs.[5] The cyclohexyl ring can be a scaffold for introducing functionalities that mimic or interfere with the action of plant hormones. Further research is warranted to explore this potential application. Screening of a library of this compound derivatives in standard plant growth assays (e.g., root elongation, callus induction, seed germination) could reveal novel PGR activities.

Conclusion

This compound is a valuable starting material for the synthesis of agrochemically active compounds. The established herbicidal activity of structurally related cyclohexanediones, which act by inhibiting ACCase, provides a clear and promising path for the development of new grass-selective herbicides. The provided protocols offer a framework for the synthesis, in vitro screening, and whole-plant evaluation of novel derivatives. Furthermore, the potential for these compounds to act as plant growth regulators represents an underexplored but promising area for future research.

References

Pioneering Novel Heterocycles: Synthetic Applications of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-Oxocyclohexanecarboxylic acid, a readily available and versatile building block, presents a unique starting point for the synthesis of diverse and potentially bioactive heterocyclic systems. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, allows for a variety of chemical transformations, leading to the construction of fused and substituted heterocyclic rings. This document provides detailed application notes and protocols for the creation of novel heterocycles derived from this compound, with a focus on the synthesis of tetrahydroacridinone derivatives, a class of compounds with significant therapeutic potential.

Application Note 1: Synthesis of Tetrahydroacridinone Derivatives via Condensation with Anilines

The condensation of this compound with various anilines provides a straightforward and efficient route to synthesize 1,2,3,4-tetrahydroacridin-9(10H)-one derivatives. This reaction, a variation of the classic Conrad-Limpach synthesis, proceeds through an initial enamine formation followed by an intramolecular cyclization and dehydration. The resulting tetrahydroacridinone core is a privileged scaffold found in numerous biologically active compounds, exhibiting properties such as anticancer, antiviral, and antibacterial activities.

The general reaction scheme is as follows:

G cluster_0 Reaction Scheme This compound intermediate intermediate This compound->intermediate + ArNH2 Aniline (B41778) Tetrahydroacridinone intermediate->Tetrahydroacridinone Heat, Acid Catalyst - H2O

Caption: General synthesis of tetrahydroacridinones.

The reaction conditions can be tuned to optimize yields and purity. The choice of solvent, catalyst, and reaction temperature plays a crucial role in the efficiency of the cyclization process. High-boiling point solvents such as diphenyl ether or Dowtherm A are often employed to facilitate the high temperatures required for the intramolecular cyclization and dehydration steps.

Experimental Protocol: Synthesis of 10-phenyl-1,2,3,4-tetrahydroacridin-9(10H)-one

This protocol describes a representative synthesis of a tetrahydroacridinone derivative.

Materials:

  • This compound

  • Aniline

  • Diphenyl ether

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (B145695)

  • Hexane (B92381)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1.1 equivalents) in a minimal amount of ethanol. Stir the mixture at room temperature for 1 hour.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: To the flask containing the crude enamine, add diphenyl ether as a high-boiling solvent and a catalytic amount of p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to 250 °C with stirring under a nitrogen atmosphere. Use a condenser to prevent solvent loss. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

  • Isolation: Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with hexane to remove residual diphenyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 10-phenyl-1,2,3,4-tetrahydroacridin-9(10H)-one.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of various tetrahydroacridinone derivatives.

Aniline DerivativeCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Anilinep-TSADiphenyl ether250375
4-Methoxyanilinep-TSADowtherm A2602.582
4-ChloroanilineH2SO4 (cat.)Diphenyl ether250468
3-Nitroanilinep-TSADowtherm A260555

Workflow Diagram:

G start Start reactants Mix this compound and Aniline in Ethanol start->reactants evaporation Remove Ethanol (Reduced Pressure) reactants->evaporation cyclization_setup Add Diphenyl Ether and p-TSA evaporation->cyclization_setup heating Heat to 250°C cyclization_setup->heating cooling Cool to Room Temperature heating->cooling precipitation Add Hexane cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Hexane filtration->washing purification Recrystallize from Ethanol/Water washing->purification end End Product purification->end

Caption: Experimental workflow for tetrahydroacridinone synthesis.

Application Note 2: Multicomponent Synthesis of Fused Pyrimidine (B1678525) Derivatives

This compound can also serve as a key component in multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic structures. One such application is the synthesis of fused pyrimidine derivatives through a reaction with an aldehyde and urea (B33335) or thiourea. This one-pot synthesis offers high atom economy and allows for the generation of a library of compounds with diverse substitutions.

The general reaction pathway is believed to proceed through the formation of an initial adduct between the aldehyde and urea/thiourea, which then reacts with the enolizable this compound, followed by cyclization and dehydration to yield the fused pyrimidine system.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->One-Pot Reaction Fused Pyrimidine Derivative Fused Pyrimidine Derivative One-Pot Reaction->Fused Pyrimidine Derivative Water Water One-Pot Reaction->Water

Caption: Logical flow of the multicomponent reaction.

Experimental Protocol: One-Pot Synthesis of a Tetrahydroquinazolinedione Derivative

This protocol outlines a general procedure for the multicomponent synthesis of a fused pyrimidine.

Materials:

  • This compound

  • Benzaldehyde (B42025) (or other aromatic aldehyde)

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), benzaldehyde (1 equivalent), and urea (1.2 equivalents) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Cooling and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as acetic acid or ethanol to obtain the pure tetrahydroquinazolinedione derivative.

  • Characterization: Analyze the purified product using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Data Presentation

The following table presents representative data for the synthesis of various fused pyrimidine derivatives using this multicomponent approach.

AldehydeNitrogen SourceCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeUreaHClEthanol765
4-ChlorobenzaldehydeUreaH2SO4Acetic Acid672
4-MethylbenzaldehydeThioureap-TSAEthanol860
2-NaphthaldehydeUreaHClEthanol768

This compound is a valuable and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols and data presented herein demonstrate its utility in both classical condensation reactions and modern multicomponent strategies. These methods provide researchers and drug development professionals with robust and adaptable procedures for accessing new chemical entities with potential biological activity. Further exploration of the reactivity of this compound is likely to unveil even more diverse and complex heterocyclic systems, contributing to the advancement of medicinal chemistry and materials science.

Application Notes and Protocols for the Esterification of 2-Oxocyclohexanecarboxylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2-Oxocyclohexanecarboxylic acid to its methyl ester, methyl 2-oxocyclohexanecarboxylate, is a crucial transformation in organic synthesis. This β-keto ester is a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical modifications. The most common and direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.[1] This document provides detailed protocols for this reaction, data presentation for the starting material and product, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

A summary of the key quantitative data for the reactant and product is provided below for ease of reference in experimental planning and analysis.

Table 1: Physicochemical Properties of Reactant and Product

PropertyThis compoundMethyl 2-oxocyclohexanecarboxylate
Molecular Formula C₇H₁₀O₃C₈H₁₂O₃[2][3][4][5]
Molecular Weight 142.15 g/mol 156.18 g/mol [2][3][4][5]
Appearance White to off-white solidColorless to light yellow liquid[6]
Boiling Point Decomposes50 °C at 0.2 mmHg[2][6]
Density -1.10 g/mL at 20 °C[2][6]
CAS Number 1655-07-841302-34-5[2][3][4]

Table 2: Spectroscopic Data for Methyl 2-oxocyclohexanecarboxylate

Spectroscopy Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) Predicted values based on similar structures:[7][8][9] ~3.7 (s, 3H, -OCH₃), ~3.4 (m, 1H, -CH(C=O)-), 1.6-2.5 (m, 8H, cyclohexyl protons). The exact chemical shifts and multiplicities may vary.
¹³C NMR (CDCl₃) Reference data available in PubChem:[3][10] Key signals expected around ~208 (-C=O, ketone), ~171 (-C=O, ester), ~52 (-OCH₃), and a series of signals for the cyclohexyl carbons.
IR (neat) ~1735 cm⁻¹ (C=O stretch, ester), ~1710 cm⁻¹ (C=O stretch, ketone), ~2940, 2860 cm⁻¹ (C-H stretch, aliphatic), ~1200, 1170 cm⁻¹ (C-O stretch).

Experimental Protocols

The following is a detailed protocol for the Fischer esterification of this compound with methanol (B129727). This protocol is based on established procedures for similar esterification reactions.[7][11]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents). Methanol acts as both the reactant and the solvent, driving the equilibrium towards the product.[12][1]

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a similar amount of p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times the volume of the reaction mixture).

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-oxocyclohexanecarboxylate.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[6]

Visualizations

Fischer_Esterification RCOOH 2-Oxocyclohexanecarboxylic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + CH3OH MeOH Methanol (CH3OH) Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_leaving Intermediate for Water Elimination Proton_transfer->Water_leaving Water H2O Protonated_ester Protonated Ester Water_leaving->Protonated_ester - H2O Ester Methyl 2-oxocyclohexane- carboxylate Protonated_ester->Ester - H+

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve this compound in Methanol - Add Acid Catalyst (H2SO4) Start->Reaction_Setup Reflux Reflux (2-4 hours at ~65°C) Reaction_Setup->Reflux Workup Work-up: - Cool to Room Temperature - Quench with Water - Extract with Diethyl Ether Reflux->Workup Washing Washing: - Combine Organic Layers - Wash with H2O, NaHCO3, Brine Workup->Washing Drying Drying and Solvent Removal: - Dry with MgSO4 - Filter - Concentrate via Rotary Evaporation Washing->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Pure Methyl 2-oxocyclohexanecarboxylate Purification->Product

Caption: Experimental workflow for the synthesis of the target ester.

References

Large-Scale Synthesis of Methyl 2-Oxocyclohexanecarboxylate: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-oxocyclohexanecarboxylate is a versatile intermediate in organic synthesis, playing a crucial role in the development of various pharmaceutical compounds. Notably, it serves as a key building block in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are under investigation for the treatment of pain and other TRPA1-associated diseases.[1] Its structural analogue, methyl 2-oxocyclopentanecarboxylate, has found broad applications in the synthesis of antibiotics, cardiovascular drugs, and anti-inflammatory agents, suggesting a wide potential for methyl 2-oxocyclohexanecarboxylate in medicinal chemistry.[2] This document provides detailed application notes and scalable protocols for the synthesis of methyl 2-oxocyclohexanecarboxylate, targeting researchers, scientists, and professionals in drug development.

Synthesis Methodologies

Two primary and scalable routes for the synthesis of methyl 2-oxocyclohexanecarboxylate are the carboxymethylation of cyclohexanone (B45756) with dimethyl carbonate and the intramolecular Dieckmann cyclization of dimethyl pimelate (B1236862).

1. Carboxymethylation of Cyclohexanone with Dimethyl Carbonate: This method offers a direct and high-yielding approach starting from readily available and inexpensive materials. The reaction involves the base-mediated condensation of cyclohexanone and dimethyl carbonate.

2. Dieckmann Cyclization of Dimethyl Pimelate: This classical approach involves the intramolecular condensation of a 1,7-diester, dimethyl pimelate, to form the six-membered β-keto ester ring of methyl 2-oxocyclohexanecarboxylate.[3][4][5][6] This method is a powerful tool for the formation of cyclic ketones.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterCarboxymethylation of CyclohexanoneDieckmann Cyclization of Dimethyl Pimelate
Starting Materials Cyclohexanone, Dimethyl CarbonateDimethyl Pimelate
Key Reagents Sodium Hydride, Potassium Hydride (initiator)Strong Base (e.g., Sodium Methoxide (B1231860), Sodium Ethoxide)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Toluene (B28343) or Dimethylformamide (DMF)
Reaction Temperature RefluxReflux
Typical Yield 79-87%[1]High (Specific large-scale data for this reaction is not readily available, but similar Dieckmann cyclizations report high yields)
Key Advantages High yield, readily available starting materials.Well-established classical reaction.
Potential Challenges Requires strictly anhydrous conditions due to the use of hydrides.Potential for side reactions if conditions are not optimized.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Methyl 2-Oxocyclohexanecarboxylate via Carboxymethylation of Cyclohexanone

This protocol is adapted from a literature procedure and is suitable for laboratory-scale synthesis with potential for scale-up.[1]

Materials:

  • Cyclohexanone (0.080 mol)

  • Dimethyl carbonate (0.20 mol)

  • Sodium hydride (0.25 mol)

  • Potassium hydride (0.0076 mol, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Aqueous Acetic Acid

  • Aqueous Sodium Chloride

  • Chloroform

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a nitrogen-flushed three-necked round-bottom flask, suspend sodium hydride (0.25 mol) in anhydrous THF (50 mL). Add dimethyl carbonate (0.20 mol) to the suspension.

  • Initiation and Addition: Begin stirring and heat the suspension to reflux. Slowly add a solution of cyclohexanone (0.080 mol) in dry THF (20 mL) dropwise from the dropping funnel. After approximately 2 minutes of addition, carefully add powdered potassium hydride (0.0076 mol) to initiate the reaction. Continue the dropwise addition of the cyclohexanone solution over a period of 1 hour.

  • Reaction Completion: After the addition is complete, continue to stir and heat the reaction mixture at reflux for an additional 30 minutes.

  • Work-up: Cool the reaction mixture in an ice bath for 15-20 minutes. Slowly and carefully hydrolyze the reaction by adding 75 mL of 3 M aqueous acetic acid.

  • Extraction: Transfer the contents of the flask to a separatory funnel containing 100 mL of aqueous sodium chloride solution. Extract the aqueous mixture with four 150-mL portions of chloroform.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution at room temperature using a rotary evaporator.

  • Purification: Purify the residual liquid by distillation under reduced pressure to yield methyl 2-oxocyclohexanecarboxylate as a colorless liquid (boiling point 53–55°C at reduced pressure). The expected yield is 79–87%.[1]

Protocol 2: Conceptual Large-Scale Synthesis of Methyl 2-Oxocyclohexanecarboxylate via Dieckmann Cyclization

This protocol is a conceptual adaptation based on general procedures for Dieckmann cyclizations and large-scale synthesis of analogous compounds.

Materials:

  • Dimethyl pimelate

  • Sodium methoxide

  • Anhydrous Toluene or DMF

  • Hydrochloric acid (for neutralization)

  • Brine solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel

  • Inert atmosphere system (Nitrogen or Argon)

  • Temperature control unit

  • Quenching vessel

  • Extraction and separation equipment

  • Distillation unit for purification

Procedure:

  • Reaction Setup: Charge the reactor with anhydrous toluene or DMF and sodium methoxide under an inert atmosphere.

  • Reagent Addition: Heat the mixture to reflux. Slowly add dimethyl pimelate to the reactor. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction and Monitoring: After the addition is complete, maintain the reflux for several hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). During the reaction, the methanol (B129727) byproduct can be removed by distillation if using toluene as a solvent to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture. Carefully quench the reaction by adding it to a cooled solution of hydrochloric acid to neutralize the base.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain methyl 2-oxocyclohexanecarboxylate.

Advanced Synthesis Approaches

For industrial-scale production, more advanced techniques such as continuous flow synthesis and phase-transfer catalysis can offer significant advantages in terms of safety, efficiency, and scalability.

  • Continuous Flow Synthesis: This approach involves pumping the reactants through a heated reactor coil or a packed-bed reactor.[8][9][10] The precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields, improved safety, and easier automation. A multi-step continuous-flow system could potentially be designed to synthesize methyl 2-oxocyclohexanecarboxylate from basic precursors in a streamlined process.[8]

  • Phase-Transfer Catalysis (PTC): PTC can be particularly useful for the Dieckmann cyclization by facilitating the transfer of the base from an aqueous or solid phase to the organic phase containing the diester.[11][12][13][14] This can lead to milder reaction conditions, reduced side products, and simplified work-up procedures.

Visualizations

The following diagrams illustrate the logical workflow for the large-scale synthesis of methyl 2-oxocyclohexanecarboxylate.

G prep_reagents Prepare Anhydrous Reagents and Solvents setup_reactor Set up Inert Atmosphere Reactor prep_reagents->setup_reactor charge_reagents Charge Reactor with Base and Solvent setup_reactor->charge_reagents heat_reflux Heat to Reflux charge_reagents->heat_reflux add_starting_material Slowly Add Starting Material heat_reflux->add_starting_material maintain_reflux Maintain Reflux and Monitor add_starting_material->maintain_reflux cool_reaction Cool Reaction Mixture maintain_reflux->cool_reaction quench Quench Reaction cool_reaction->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify

Caption: General workflow for batch synthesis.

G reactant_a Starting Material A in Solvent pump_a Pump A reactant_a->pump_a reactant_b Starting Material B in Solvent pump_b Pump B reactant_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil mixer->reactor back_pressure_reg Back Pressure Regulator reactor->back_pressure_reg collection Product Collection back_pressure_reg->collection

Caption: Conceptual continuous flow synthesis setup.

References

Synthesis of Spiro-Connected Heterocycles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro-connected heterocycles are a fascinating and increasingly important class of molecules in medicinal chemistry and drug discovery. Their unique, three-dimensional architecture, imparted by the shared spirocyclic center, offers a distinct advantage over flat, aromatic systems. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, with a focus on modern, efficient methodologies.

Application Notes

The synthesis of spiro-heterocycles has been revolutionized by the advent of multi-component reactions (MCRs), microwave-assisted synthesis, and advanced catalytic methods. These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.

Key Applications in Drug Development:

  • Anticancer Agents: Spirooxindoles, in particular, have emerged as a privileged scaffold in oncology.[1][2][3][4][5] Many derivatives have been shown to exhibit potent anticancer activity by targeting key pathways involved in cell proliferation and survival.[2][4][5] A notable mechanism of action is the inhibition of the p53-MDM2 protein-protein interaction, which is a critical regulator of apoptosis.[1][2][4]

  • Antimicrobial and Antiviral Agents: The spirocyclic framework is also found in compounds with significant antimicrobial and antiviral properties.[6][7][8][9][10] The unique spatial arrangement of functional groups can lead to novel interactions with microbial or viral targets.

  • Enzyme Inhibition: The conformational constraint of spiro-heterocycles makes them excellent candidates for the design of potent and selective enzyme inhibitors.[11][12][13] For instance, spiro-heterocycles have been developed as inhibitors of kinases, such as EGFR and VEGFR2, which are important targets in cancer therapy.[11][12][14]

  • Central Nervous System (CNS) Agents: The structural features of spiro-heterocycles can also be exploited to develop agents that act on the central nervous system, including anticonvulsants.

Synthetic Strategy Considerations:

  • Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful MCR for constructing spiro-pyrrolidine and spiro-pyrrolizidine scaffolds.[15][16]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of spiro-heterocycles. This "green chemistry" approach is particularly effective for MCRs.

  • Catalysis: The use of organocatalysts, transition metal catalysts, and even nanocatalysts has enabled highly stereoselective syntheses of chiral spiro-heterocycles. This is crucial for developing drugs with improved efficacy and reduced side effects.

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of three important classes of spiro-heterocycles: spiro-pyrrolidines via 1,3-dipolar cycloaddition, spiro-thiazolidinones, and spiro-pyrazolones.

Protocol 1: Multi-Component Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives, which are known for their potential anticancer activity. The reaction proceeds through the in-situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid, followed by a [3+2] cycloaddition with a dipolarophile.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Isatin Isatin Derivative Mix Mix Reactants in Solvent (e.g., Ethanol) Isatin->Mix AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Mix Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize (NMR, MS, etc.) Dry->Characterize

Caption: General workflow for the multi-component synthesis of spirooxindole-pyrrolidines.

Procedure:

  • To a solution of the dipolarophile (1.0 mmol) in ethanol (B145695) (10 mL), add the isatin derivative (1.3 mmol) and L-proline (1.3 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 5 hours), cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to afford the pure spirooxindole-pyrrolidine derivative.

Quantitative Data:

EntryIsatin DerivativeDipolarophileProductYield (%)Diastereomeric Ratio
1Isatin(E)-ChalconeSpiro[indole-3,2'-pyrrolizidine]-2-one derivative85>99:1
25-Cl-Isatin(E)-4-Methoxy-chalcone5'-Chloro-spiro[indole-3,2'-pyrrolizidine]-2-one derivative88>99:1
35-Br-Isatin(E)-4-Nitro-chalcone5'-Bromo-spiro[indole-3,2'-pyrrolizidine]-2-one derivative92>99:1
Protocol 2: Synthesis of Spiro-Thiazolidinones

This protocol outlines the synthesis of spiro-thiazolidinone derivatives, a class of compounds with diverse biological activities, including antimicrobial and anticancer properties. The synthesis involves the cyclocondensation of an imine with thioglycolic acid.

Logical Relationship Diagram:

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Ketone Cyclic Ketone Imine Imine Ketone->Imine Condensation Amine Primary Amine Amine->Imine TGA Thioglycolic Acid SpiroThiazolidinone Spiro-Thiazolidinone TGA->SpiroThiazolidinone Imine->SpiroThiazolidinone Cyclocondensation

Caption: Logical flow for the synthesis of spiro-thiazolidinones.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the cyclic ketone (10 mmol) and the primary amine (10 mmol) in a suitable solvent (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting materials are consumed.

  • Cyclocondensation: To the solution containing the imine, add thioglycolic acid (12 mmol). Continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired spiro-thiazolidinone.

Quantitative Data:

EntryCyclic KetonePrimary AmineProductYield (%)
1CyclohexanoneAniline1-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one78
2Cyclopentanone4-Chloroaniline1-(4-Chlorophenyl)-1-thia-4-azaspiro[4.4]nonan-3-one82
3N-Boc-4-piperidoneBenzylamine8-Boc-1-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one75
Protocol 3: Asymmetric Synthesis of Spiro-Pyrazolones

This protocol details a catalytic asymmetric synthesis of spiro-pyrazolones, which are valuable scaffolds in medicinal chemistry. This example utilizes a sequential organocatalysis and silver catalysis approach.

Experimental Workflow Diagram:

G cluster_reactants Reactants & Catalysts cluster_reaction One-Pot Reaction cluster_purification Purification cluster_product Product Pyrazolone (B3327878) Pyrazolone Mix Mix Reactants & Catalysts in Solvent (e.g., Chloroform) Pyrazolone->Mix Nitroalkene Alkyne-tethered Nitroalkene Nitroalkene->Mix Organocatalyst Chiral Squaramide Catalyst Organocatalyst->Mix SilverCatalyst Silver(I) Oxide SilverCatalyst->Mix Stir Stir at Controlled Temperature (e.g., -40 °C) Mix->Stir Quench Quench Reaction Stir->Quench Chromatography Column Chromatography Quench->Chromatography SpiroPyrazolone Enantioenriched Spiro-Pyrazolone Chromatography->SpiroPyrazolone

Caption: Workflow for the asymmetric synthesis of spiro-pyrazolones.

Procedure:

  • To a solution of the pyrazolone (0.2 mmol) and the alkyne-tethered nitroalkene (0.24 mmol) in chloroform (B151607) (2 mL) at -40 °C, add the chiral squaramide organocatalyst (1 mol%).

  • Stir the mixture for 30 minutes, then add silver(I) oxide (3 mol%).

  • Continue stirring at -40 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench it by directly loading the mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the enantioenriched spiro-pyrazolone product.

Quantitative Data:

EntryPyrazolone Substituent (R1)Nitroalkene Substituent (R2)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1PhenylPhenyl9519:198
24-Methoxyphenyl4-Chlorophenyl9215:197
3Naphthyl2-Thienyl88>20:199

These protocols and data provide a starting point for researchers to explore the synthesis of spiro-connected heterocycles. The versatility of these methods allows for the creation of a wide range of derivatives for biological evaluation, contributing to the advancement of drug discovery and development.

References

Troubleshooting & Optimization

preventing premature decarboxylation of 2-Oxocyclohexanecarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is premature decarboxylation and why is it a problem with this compound?

A1: Premature decarboxylation is the unintended loss of a carboxyl group (-COOH) as carbon dioxide (CO2). This compound is a β-keto acid, a class of compounds particularly susceptible to this reaction, especially when heated. This side reaction is problematic as it leads to the formation of cyclohexanone (B45756), reducing the yield of the desired product and complicating purification.

Q2: What are the primary factors that trigger the premature decarboxylation of this compound?

A2: The main triggers for premature decarboxylation are:

  • Elevated Temperatures: Heat is a major catalyst for the decarboxylation of β-keto acids.

  • Acidic or Basic Conditions: Both strong acids and bases can promote decarboxylation. The carboxylate anion, more prevalent at higher pH, has a lower activation barrier for decarboxylation.

  • Presence of Certain Metal Catalysts: Some transition metals can facilitate decarboxylation.

Q3: How can I minimize decarboxylation during my reaction?

A3: To minimize decarboxylation, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Low-Temperature Synthesis: Whenever feasible, conduct reactions at or below room temperature.

  • pH Control: Maintain a neutral pH during the reaction and workup.

  • Mild Purification Techniques: Avoid high temperatures during purification. Methods like column chromatography at room temperature or crystallization are preferable to distillation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: Low yield of the desired product, with cyclohexanone detected as a major byproduct.

This is a classic indication of premature decarboxylation. Follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low product yield.

Problem 2: The reaction is too slow at low temperatures.

If lowering the temperature to prevent decarboxylation significantly slows down your desired reaction, consider the following:

  • Use a more efficient catalyst: Select a catalyst that is active at lower temperatures.

  • Increase reaction time: If the starting material is stable under the mild conditions, extending the reaction time may be a viable option.

  • Use of activating agents: For reactions like esterification or amidation, employing chemical activating agents can facilitate the reaction at lower temperatures.

Quantitative Data

Table 1: Influence of Temperature on the Rate of Decarboxylation of Acetoacetic Acid (an analogous β-keto acid)

Temperature (°C)Approximate Half-life (minutes)
0~140
10~40
20~12
30~4

Note: This data is for acetoacetic acid and serves as an illustration of the strong temperature dependence of decarboxylation for β-keto acids.

Table 2: Recommended Conditions for Amide Coupling to Minimize Decarboxylation

Coupling AgentAdditiveBaseSolventTemperature (°C)Typical Yield (%)
EDCHOBtDIPEACH2Cl2 or DMF0 to RT85-95
HATU-DIPEADMF0 to RT>90
DCCHOBt-CH2Cl20 to RT80-90

Abbreviations: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DCC = N,N'-Dicyclohexylcarbodiimide, RT = Room Temperature.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound, designed to minimize premature decarboxylation.

Protocol 1: Esterification of this compound

This protocol utilizes a mild acid catalyst at a controlled temperature to prevent decarboxylation.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, 10 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound, ethanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a 5% aqueous HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling of this compound

This protocol uses a standard peptide coupling agent to facilitate amide bond formation at low temperatures.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the solution and stir for 15 minutes.

  • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring until the reaction is complete as monitored by TLC (typically 12-24 hours).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Caption: General experimental workflow.

Technical Support Center: Synthesis of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxocyclohexanecarboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides

The synthesis of this compound, primarily through the Dieckmann condensation of diethyl adipate (B1204190) followed by hydrolysis and decarboxylation, is a robust method. However, optimizing yield requires careful control of reaction conditions. This guide addresses specific issues you may encounter at each stage.

Stage 1: Dieckmann Condensation of Diethyl Adipate

Issue 1: Low or No Yield of Ethyl 2-oxocyclohexanecarboxylate

Potential Cause Troubleshooting Steps
Inactive Base Use freshly prepared or properly stored base. Sodium and potassium alkoxides are hygroscopic and will decompose on exposure to moisture. Ensure the reaction is conducted under anhydrous conditions.
Incorrect Solvent Ensure the solvent is anhydrous. Toluene (B28343) is a common choice, but for improved reaction rates and yields, consider using Dimethyl sulfoxide (B87167) (DMSO).[1] A solvent-free approach has also been shown to be effective.[2][3][4]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Base and Ester Mismatch To avoid transesterification, use a base with the same alkyl group as the ester (e.g., sodium ethoxide with diethyl adipate).

Issue 2: Formation of Polymeric Byproducts

Potential Cause Troubleshooting Steps
Intermolecular Condensation The Dieckmann condensation is an intramolecular reaction. If intermolecular condensation is suspected, leading to polymers, perform the reaction under high dilution conditions.
Reaction Conditions The use of DMSO as a solvent can lead to high selectivity and minimize the formation of polymeric side products.[1]
Stage 2: Saponification (Hydrolysis) of Ethyl 2-oxocyclohexanecarboxylate

Issue 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Steps
Insufficient Base Ensure at least one equivalent of a strong base (e.g., NaOH or KOH) is used for complete saponification.
Inadequate Reaction Time or Temperature Monitor the reaction by TLC until the starting ester is fully consumed. Gentle heating can accelerate the hydrolysis.
Phase Separation If using an aqueous base with an organic solvent, ensure vigorous stirring to maximize the interfacial area for the reaction to occur.

Issue 2: Formation of Unwanted Side Products

Potential Cause Troubleshooting Steps
Cleavage of the Cyclohexanone (B45756) Ring Under harsh basic conditions, the β-keto ester can undergo cleavage. Use milder conditions (e.g., lower temperature, shorter reaction time) and carefully neutralize the reaction mixture upon completion.
Stage 3: Decarboxylation of 2-Oxocyclohexane-1-carboxylic Acid

Issue 1: Incomplete Decarboxylation

Potential Cause Troubleshooting Steps
Insufficient Heating Gentle heating is typically sufficient for the decarboxylation of β-keto acids.[5] If the reaction is incomplete, a modest increase in temperature may be necessary. Monitor CO₂ evolution to gauge the reaction progress.

Issue 2: Low Yield of the Final Product

Potential Cause Troubleshooting Steps
Side Reactions At excessively high temperatures, other decomposition pathways can occur. Avoid overheating. The decarboxylation of β-keto acids proceeds through a cyclic transition state and is generally a clean reaction under mild heating.[6]
Purification Losses This compound can be purified by crystallization.[7] Optimize your crystallization solvent system to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclohexanecarboxylate, followed by acidic or basic hydrolysis (saponification) of the ester group, and subsequent decarboxylation of the resulting β-keto acid.

Q2: How can I improve the yield of the Dieckmann condensation step?

A2: Several strategies can improve the yield. Using a strong, anhydrous base like potassium tert-butoxide can be more effective than sodium ethoxide.[8] Switching the solvent from toluene to DMSO has been shown to increase both reaction rate and yield.[1] A solvent-free approach, where the neat ester is mixed with a solid base, has also been reported to give high yields and offers a greener alternative.[2][3][4]

Q3: What are the key parameters to control during the hydrolysis step?

A3: The key is to ensure complete saponification of the ester without promoting side reactions. Use at least one equivalent of a strong base like NaOH or KOH. Monitor the reaction to completion by TLC. Avoid excessively harsh conditions (high temperatures or prolonged reaction times) which could lead to ring-opening of the β-keto ester.

Q4: Are there any common pitfalls during the final decarboxylation step?

A4: The decarboxylation of the intermediate β-keto acid is usually efficient upon gentle heating. The main pitfall is overheating, which can lead to decomposition and reduced yield. The reaction can be monitored by observing the cessation of carbon dioxide evolution.

Q5: Is there an alternative synthesis route for this compound?

A5: Yes, an alternative route involves the acylation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride to form ethyl 2-oxocyclohexanecarboxylate. This intermediate is then hydrolyzed and decarboxylated as in the primary route.

Q6: How can I purify the final product?

A6: this compound is a solid at room temperature and can be purified by recrystallization.[7] Common solvent systems for crystallization of carboxylic acids include water, or mixed solvent systems like acetone-water or ethanol-water.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation of Diethyl Adipate

Base Solvent Temperature (°C) Reaction Time Yield of Ethyl 2-oxocyclohexanecarboxylate (%) Reference
Sodium EthoxideTolueneReflux3 h60[2]
Potassium EthoxideTolueneReflux3 h60[2]
Sodium tert-butoxideTolueneReflux3 h63[2]
Potassium tert-butoxideTolueneReflux3 h69[2]
Sodium EthoxideNone (Solvent-free)Room Temperature10 min56[2]
Potassium EthoxideNone (Solvent-free)Room Temperature10 min68[2]
Sodium tert-butoxideNone (Solvent-free)Room Temperature10 min74[2]
Potassium tert-butoxideNone (Solvent-free)Room Temperature10 min82[2]
Dimsyl ionDMSONot specifiedNot specifiedSignificantly higher than toluene/Na metal[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

Step 1: Dieckmann Condensation of Diethyl Adipate (Solvent-Free Method)

  • In a mortar, place powdered potassium tert-butoxide (1.1 equivalents).

  • Add diethyl adipate (1.0 equivalent) and grind the mixture with a pestle at room temperature for 10 minutes.

  • The reaction mixture will solidify. Allow it to stand in a desiccator for 1 hour to complete the reaction and to allow for the evaporation of the formed tert-butanol.[2]

  • Neutralize the solid mixture by adding p-toluenesulfonic acid monohydrate until the pH is acidic.

  • The crude ethyl 2-oxocyclohexanecarboxylate can be purified by distillation under reduced pressure.

Step 2: Saponification of Ethyl 2-oxocyclohexanecarboxylate

  • To the crude ethyl 2-oxocyclohexanecarboxylate, add a 10-15% aqueous solution of sodium hydroxide (B78521) (1.1 equivalents).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

Step 3: Acidification and Decarboxylation

  • Slowly add concentrated hydrochloric acid to the cold reaction mixture with stirring until the solution is strongly acidic (pH 1-2).

  • A precipitate of 2-oxocyclohexane-1-carboxylic acid may form.

  • Gently warm the acidic mixture to 50-60 °C to promote decarboxylation. The evolution of carbon dioxide gas will be observed.

  • Continue gentle heating until gas evolution ceases.

  • Cool the mixture to room temperature and then in an ice bath to complete the crystallization of the product.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from water or a suitable organic solvent system.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Dieckmann Condensation cluster_intermediate1 Intermediate Product cluster_step2 Step 2: Saponification cluster_intermediate2 Intermediate Product cluster_step3 Step 3: Acidification & Decarboxylation cluster_final Final Product start1 Diethyl Adipate step1 Intramolecular Cyclization start1->step1 start2 Strong Base (e.g., KOtBu) start2->step1 int1 Ethyl 2-oxocyclohexanecarboxylate step1->int1 step2 Ester Hydrolysis (e.g., NaOH, H₂O) int1->step2 int2 Sodium 2-oxocyclohexane-1-carboxylate step2->int2 step3 Acidification (e.g., HCl) & Gentle Heating int2->step3 final This compound step3->final

Caption: Experimental workflow for the synthesis of this compound.

dieckmann_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products diethyl_adipate Diethyl Adipate enolate_formation 1. Enolate Formation diethyl_adipate->enolate_formation base Base (RO⁻) base->enolate_formation cyclization 2. Intramolecular Nucleophilic Acyl Substitution enolate_formation->cyclization Forms Enolate Intermediate elimination 3. Elimination of Alkoxide cyclization->elimination Forms Tetrahedral Intermediate beta_keto_ester Ethyl 2-oxocyclohexanecarboxylate elimination->beta_keto_ester alkoxide Alcohol (ROH) elimination->alkoxide

Caption: Simplified mechanism of the Dieckmann condensation.

References

Technical Support Center: Synthesis of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method is the Dieckmann condensation of a 1,7-diester, such as diethyl pimelate.[1][2] This intramolecular cyclization reaction forms a cyclic β-keto ester (ethyl 2-oxocyclohexanecarboxylate). This intermediate is then hydrolyzed under acidic or basic conditions, followed by decarboxylation to yield the final product, this compound.[3][4]

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The success of the Dieckmann condensation is highly dependent on several factors. The choice of a strong, non-nucleophilic base is crucial; sodium ethoxide or sodium hydride are commonly used.[4][5] The reaction is typically run under anhydrous conditions to prevent premature hydrolysis of the ester and quenching of the base. High dilution is often employed to favor the intramolecular cyclization over intermolecular condensation.[4] Temperature control is also important to manage the reaction rate and minimize side reactions.

Q3: My final product is a viscous oil instead of the expected solid. What could be the issue?

A3: this compound can exist as a colorless to pale yellow solid or liquid, depending on its purity.[6] The presence of impurities, such as residual starting materials, solvents, or side products, can lower the melting point and result in an oily product. Incomplete decarboxylation, leaving the intermediate β-keto ester, can also contribute to this. Purification via column chromatography or recrystallization from appropriate solvents is recommended to isolate the pure solid product.[7]

Q4: Are there any significant safety concerns associated with this synthesis?

A4: Yes, several safety precautions are necessary. The bases used in the Dieckmann condensation, such as sodium hydride, are highly reactive and flammable; they react violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Diazomethane, if used for esterification in alternative synthesis routes, is highly toxic and explosive.[8] The final product, this compound, is classified as toxic if swallowed.[9][10] A thorough risk assessment should be conducted before starting the synthesis.

Troubleshooting Guides

This section addresses specific side reactions and experimental challenges in a question-and-answer format.

Issue 1: Low Yield of the Cyclic β-Keto Ester Intermediate

Q: I am experiencing a very low yield of ethyl 2-oxocyclohexanecarboxylate after the Dieckmann condensation. What are the likely causes and solutions?

A: Low yields in this step are common and can be attributed to several factors. The primary side reaction to consider is intermolecular Claisen condensation, which competes with the desired intramolecular Dieckmann cyclization.

Potential Cause Recommended Solution
Intermolecular Condensation This is favored at high concentrations. Employ high-dilution techniques by adding the diester slowly to the base solution. This maintains a low concentration of the starting material, favoring intramolecular reaction.[4]
Insufficient or Inactive Base The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture exposure. Use freshly opened or properly stored base. Ensure a sufficient molar equivalent of the base is used to drive the reaction to completion.[5]
Presence of Water Traces of water in the solvent or glassware will quench the base and can hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Incorrect Reaction Temperature If the temperature is too low, the reaction rate may be too slow. If it's too high, side reactions may be promoted. Follow the recommended temperature profile for the specific base and solvent system being used.
Issue 2: Incomplete Hydrolysis or Decarboxylation

Q: My final product analysis (e.g., NMR, IR) shows the presence of the ethyl ester or suggests a mixture. How can I ensure complete hydrolysis and decarboxylation?

A: The final two steps, hydrolysis of the β-keto ester and decarboxylation of the resulting β-keto acid, are critical for obtaining a pure product.

Potential Cause Recommended Solution
Incomplete Ester Hydrolysis The hydrolysis may be reversible or require more stringent conditions.[11] If using acidic hydrolysis (e.g., refluxing with aqueous H₂SO₄ or HCl), ensure sufficient reaction time and acid concentration. For basic hydrolysis (saponification), followed by acidification, ensure complete consumption of the ester before the acidification workup.[12]
Incomplete Decarboxylation The intermediate β-keto acid may be stable at lower temperatures. Decarboxylation is typically achieved by heating the hydrolysis mixture.[3] Ensure the temperature is high enough (often at reflux) and maintained for a sufficient duration until CO₂ evolution ceases.
Premature Isolation Isolating the intermediate β-keto acid before decarboxylation will result in a different final product. The hydrolysis and decarboxylation are often performed in a "one-pot" manner by heating the acidic hydrolysis mixture.
Issue 3: Formation of Unexpected Byproducts

Q: I have isolated a byproduct that I cannot identify. What are some common, yet unexpected, side reactions?

A: Besides intermolecular condensation, other side reactions can occur depending on the specific reagents and contaminants present.

Potential Cause Recommended Solution
Formation of Enol Ethers If alkylating agents are present as impurities, the enolate intermediate of the β-keto ester can be O-alkylated, leading to stable enol ethers. Ensure all reagents are pure and free from contaminants.
Ring Opening Under very harsh basic or acidic conditions, the cyclohexanone (B45756) ring can potentially undergo cleavage, although this is less common for stable six-membered rings.[4] Avoid excessively high temperatures or prolonged reaction times under harsh conditions.
Oxidation/Reduction If oxidizing or reducing agents are inadvertently introduced, the ketone or other parts of the molecule could be affected.[13] Use high-purity reagents and maintain an inert atmosphere to prevent air oxidation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol is adapted from established procedures for Dieckmann condensation.[5]

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Base Suspension: In the flask, place sodium hydride (e.g., 0.85 moles, as a 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous benzene (B151609) or THF (4 x 100 mL) to remove the mineral oil. Add 400 mL of anhydrous benzene.

  • Reagent Addition: Add diethyl carbonate (0.6 moles) to the sodium hydride suspension. Heat the mixture to reflux.

  • Cyclization: In the dropping funnel, prepare a solution of cyclohexanone (0.3 moles) in 100 mL of anhydrous benzene. Add this solution dropwise to the refluxing mixture over 3-4 hours.

  • Completion: After the addition is complete, continue to reflux the mixture until hydrogen evolution ceases (typically 15-30 minutes).

  • Workup: Cool the reaction mixture in an ice bath and cautiously add dilute acetic acid to neutralize the excess base. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclohexanecarboxylate.

Protocol 2: Hydrolysis and Decarboxylation to this compound
  • Hydrolysis: In a round-bottom flask, combine the ethyl 2-oxocyclohexanecarboxylate (e.g., 0.1 mole) with 120 mL of 6 M sulfuric acid.[12]

  • Decarboxylation: Heat the heterogeneous mixture to reflux (oil bath at 110-115°C) for 12-16 hours. During this time, the ester will hydrolyze, and the resulting β-keto acid will decarboxylate, evidenced by the evolution of CO₂ gas.

  • Isolation: Cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield pure this compound.[7]

Visual Guides and Workflows

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Pimelate B Ethyl 2-Oxocyclohexanecarboxylate (β-Keto Ester) A->B 1. NaH or NaOEt 2. H3O+ workup C This compound B->C H3O+, Δ (-CO2, -EtOH)

Caption: Main synthetic pathway to this compound.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Pathway A Diethyl Pimelate B Intramolecular Cyclization (Dieckmann) A->B High Dilution D Intermolecular Condensation (Claisen) A->D High Concentration C Ethyl 2-Oxocyclohexanecarboxylate B->C E Polymeric/Dimeric Products D->E

Caption: Competing intramolecular vs. intermolecular condensation reactions.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analysis shows unreacted starting material? start->q1 s1 Check Base Activity & Reaction Time/ Temperature q1->s1 Yes q2 Analysis shows ester in final product? q1->q2 No end Optimize & Repeat s1->end s2 Increase Hydrolysis Time/ Temperature or use stronger acid/base q2->s2 Yes q3 Analysis shows polymeric or unexpected byproducts? q2->q3 No s2->end s3 Use High Dilution Purify Reagents q3->s3 Yes q3->end No s3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Carboxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of 2-carboxycyclohexanone (also known as 2-oxocyclohexanecarboxylic acid).[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of 2-carboxycyclohexanone?

A1: The main difficulties in purifying 2-carboxycyclohexanone stem from its inherent chemical instability. The two primary challenges are:

  • Decarboxylation: As a β-keto acid, 2-carboxycyclohexanone is highly susceptible to decarboxylation, especially when heated or under acidic/basic conditions. This reaction results in the loss of carbon dioxide and the formation of cyclohexanone (B45756) as a major impurity.

  • Keto-Enol Tautomerism: The molecule exists as an equilibrium mixture of the keto and enol forms.[3] This can lead to difficulties in isolation and characterization, as the tautomeric ratio can be influenced by solvent polarity, pH, and temperature.[4][5]

Q2: How can I minimize decarboxylation during purification?

A2: To minimize decarboxylation, it is crucial to maintain mild conditions throughout the purification process. Key strategies include:

  • Low Temperatures: Perform all steps, including solvent evaporation, at or below room temperature whenever possible.

  • pH Control: Maintain a neutral pH during workup and purification to avoid acid or base-catalyzed decarboxylation.

  • Avoid Distillation: Due to its thermal lability, purification of 2-carboxycyclohexanone by distillation should be avoided.

Q3: Which analytical techniques are best suited for assessing the purity of 2-carboxycyclohexanone?

A3: A combination of chromatographic and spectroscopic methods is recommended for accurate purity assessment:

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful technique for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate 2-carboxycyclohexanone from its impurities. The use of a buffered mobile phase is recommended to ensure reproducible results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., silylation) is necessary before GC-MS analysis.[7] This method is highly sensitive for detecting volatile impurities like cyclohexanone.

Troubleshooting Guides

Problem 1: Significant formation of cyclohexanone during purification.
Possible Cause Suggested Solution
High temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 30°C and an efficient vacuum. For small volumes, a gentle stream of nitrogen gas at room temperature can be used.
Acidic or basic conditions during workup or chromatography. Neutralize the reaction mixture carefully with a mild acid or base while keeping the temperature low. Use a neutral stationary phase (e.g., neutral alumina (B75360) or deactivated silica (B1680970) gel) for column chromatography.
Prolonged heating during recrystallization. Dissolve the compound in the minimum amount of hot solvent and cool the solution promptly. Avoid prolonged boiling.
Problem 2: Broad or multiple peaks in HPLC analysis.
Possible Cause Suggested Solution
On-column keto-enol tautomerism. Add a small amount of a buffer to the mobile phase to maintain a constant pH and stabilize one tautomeric form.
Interaction with acidic silanol (B1196071) groups on the silica-based column. Use an end-capped C18 column or a column with a different stationary phase (e.g., polymer-based).
Sample degradation in the autosampler. Use a cooled autosampler if available and analyze samples as quickly as possible after preparation.[7]
Problem 3: Low recovery after column chromatography.
Possible Cause Suggested Solution
Irreversible adsorption or decomposition on the stationary phase. Test the stability of the compound on a small amount of the stationary phase (e.g., by TLC) before performing column chromatography. Consider using a less acidic stationary phase like neutral alumina.
Co-elution of the product with impurities. Optimize the mobile phase composition by running a gradient elution or by screening different solvent systems using TLC.
Product is too polar for the chosen mobile phase. Gradually increase the polarity of the eluent. For silica gel chromatography, a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid (to improve peak shape) can be effective.

Quantitative Data Summary

Table 1: Influence of Solvent on Keto-Enol Tautomerism of β-Keto Esters (as a model for 2-carboxycyclohexanone)

SolventDielectric Constant% Enol Form (approx.)
Carbon Tetrachloride2.249%[5]
Chloroform4.8High enol content[4]
Methanol32.7Lower enol content[4]
Water80.1< 2%[5]
DMSO (aprotic)46.7Favors keto form[4]

Note: Data is for acetoacetic acid and other β-dicarbonyl compounds, which serve as a general indicator for the behavior of 2-carboxycyclohexanone. The enol form is generally more favored in non-polar solvents, while the keto form predominates in polar, protic solvents.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Sample Preparation Selectivity Key Advantage
qNMR Quantification of nuclei in a magnetic field.Precise weighing of sample and internal standard.High, based on unique chemical shifts.Provides absolute purity without a specific reference standard.[6]
HPLC-UV Separation based on polarity.Dissolution in a suitable solvent.High for impurities with different polarities.Good for routine purity checks and monitoring reaction progress.
GC-MS Separation of volatile compounds based on boiling point and mass.Derivatization to increase volatility is required.High for volatile impurities.Highly sensitive for detecting byproducts like cyclohexanone.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for solid, crude 2-carboxycyclohexanone with moderate purity.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
  • A good solvent will dissolve the compound when hot but show low solubility when cold.
  • Promising solvent systems include ethyl acetate/hexane and toluene.

2. Procedure: a. Place the crude 2-carboxycyclohexanone in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture with stirring to dissolve the solid. c. If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. d. Perform a hot gravity filtration to remove insoluble impurities and the charcoal. e. Allow the filtrate to cool slowly to room temperature to form crystals. f. Further, cool the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. h. Dry the purified crystals under vacuum at room temperature.

Protocol 2: Purification by Column Chromatography

This method is suitable for purifying 2-carboxycyclohexanone from impurities with different polarities.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Neutral alumina is preferred over silica gel to minimize on-column decarboxylation. If silica gel is used, it should be deactivated with a small amount of a weak base (e.g., triethylamine) in the mobile phase, or a neutral silica gel should be used.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve the peak shape of the carboxylic acid.

2. Procedure: a. Prepare the column by packing the chosen stationary phase as a slurry in the initial, least polar mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase. c. Carefully load the sample onto the top of the column. d. Elute the column with the mobile phase, gradually increasing the polarity if necessary. e. Collect fractions and monitor them by TLC. f. Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (<30°C).

Mandatory Visualizations

Decarboxylation_Mechanism 2-carboxycyclohexanone 2-Carboxycyclohexanone (β-Keto Acid) Transition_State Cyclic Transition State 2-carboxycyclohexanone->Transition_State Heat Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate Concerted CO2 CO₂ Transition_State->CO2 Cyclohexanone Cyclohexanone (Product) Enol_Intermediate->Cyclohexanone Tautomerization

Decarboxylation of 2-carboxycyclohexanone.

Keto_Enol_Tautomerism Keto Keto Form (2-carboxycyclohexanone) Enol Enol Form Keto->Enol Equilibrium

Keto-Enol Tautomerism of 2-carboxycyclohexanone.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude 2-Carboxycyclohexanone Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography (Neutral Stationary Phase) Crude->ColumnChromatography TLC TLC Monitoring Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Purity Check TLC->HPLC NMR qNMR for Absolute Purity HPLC->NMR FinalProduct Pure 2-Carboxycyclohexanone NMR->FinalProduct

General purification workflow for 2-carboxycyclohexanone.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Oxocyclohexanecarboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to ensure the stability of 2-oxocyclohexanecarboxylic acid and related β-keto acids.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable?

This compound belongs to the class of β-keto acids. Its instability is due to the presence of a ketone group at the β-position relative to the carboxylic acid. This structure makes it highly susceptible to decarboxylation, a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when heated.[1] This degradation can lead to the formation of cyclohexanone (B45756) as a byproduct, resulting in lower yields of the desired product.

Q2: What is the primary degradation pathway for this compound?

The main degradation pathway is thermal decarboxylation.[1] This reaction is facilitated by heat and can even occur spontaneously. The mechanism involves a cyclic, concerted transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone, cyclohexanone.

Q3: How does temperature affect the stability of this compound?

Q4: How does pH influence the stability of this compound?

The stability of β-keto acids like this compound is pH-dependent. The protonated form of the carboxylic acid is more prone to decarboxylation than its conjugate base (the carboxylate anion).[2] Therefore, maintaining a neutral to slightly alkaline pH can enhance the stability of the compound in solution by keeping it in its deprotonated form. Conversely, acidic conditions can promote decarboxylation.[2]

Troubleshooting Guide

Problem: Low yield of the desired product, with evidence of cyclohexanone formation.

This is a classic indication of unwanted decarboxylation. Here is a step-by-step guide to troubleshoot this issue:

Potential Cause Recommended Solution
Excessive Reaction Temperature Lower the reaction temperature. If the reaction is too sluggish at lower temperatures, consider screening for a more active catalyst that operates efficiently under milder conditions. For many reactions involving β-keto acids, maintaining the temperature at or below room temperature is ideal.[2]
Inappropriate pH Conditions During workup and purification, maintain a neutral pH. If the reaction conditions are acidic, consider using a buffer system to minimize the concentration of the protonated carboxylic acid.[2]
Prolonged Reaction Time at Elevated Temperature Monitor the reaction closely using techniques like TLC or LC-MS. Once the reaction has reached completion, proceed with the workup immediately to avoid prolonged exposure to heat.
High Temperature During Purification Avoid purification by distillation if the compound is thermally labile. Instead, opt for purification techniques that can be performed at or below room temperature, such as column chromatography on neutral silica (B1680970) gel or crystallization from a suitable solvent system at low temperatures.[2] When removing solvents, use a rotary evaporator with a low-temperature water bath and an efficient vacuum.[2]

Quantitative Data on β-Keto Acid Stability

Temperature (°C)Half-life (in aqueous solution)Activation Energy (Ea)
37140 minutes[3]23.7 kcal/mol (for the acid)[3][4][5]
37~7000 minutes (estimated for the anion)22.9 kcal/mol (for the anion)[3][4][5]

Note: The acid form decomposes approximately 50 times faster than the anion at 37°C.[3][4][5]

Experimental Protocol: Mild Hydrolysis of a β-Keto Ester to Minimize Decarboxylation

This protocol describes the hydrolysis of a β-keto ester to the corresponding β-keto acid, which is a common step where decarboxylation can occur if not properly controlled.

Materials:

Procedure:

  • Dissolution: Dissolve the β-keto ester in methanol or ethanol at room temperature in a round-bottom flask.

  • Saponification: Cool the solution to 0°C using an ice bath. While stirring, add a stoichiometric amount of 1 M aqueous KOH solution dropwise.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Neutralization: Once the reaction is complete, maintain the temperature at 0°C and carefully neutralize the mixture by the dropwise addition of 1 M HCl until a neutral pH is achieved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 30°C.[2]

  • Purification: If further purification is needed, use column chromatography on neutral silica gel or crystallization at a low temperature.[2]

Visualizations

Decarboxylation_Pathway A This compound (Stable at Low Temperature) B Increased Reaction Temperature A->B Heat Applied C Accelerated Decarboxylation B->C Leads to D Cyclohexanone (Byproduct) C->D E CO₂ C->E

Caption: The relationship between increased temperature and the decarboxylation of this compound.

References

Technical Support Center: Synthesis and Handling of β-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of β-keto acids in synthetic chemistry. The following resources are designed to help you navigate the challenges of working with these valuable but labile compounds.

Frequently Asked Questions (FAQs)

Q1: Why are β-keto acids so unstable?

β-keto acids are prone to decarboxylation, a chemical reaction where the carboxyl group (-COOH) is eliminated as carbon dioxide (CO₂).[1] This instability is due to the presence of a ketone group at the β-position relative to the carboxylic acid. This specific arrangement allows for the formation of a stable, cyclic, six-membered transition state, which facilitates the loss of CO₂ to yield an enol intermediate that subsequently tautomerizes to a more stable ketone.[2]

Q2: What are the main factors that promote the decarboxylation of β-keto acids?

Several factors can accelerate the decarboxylation of β-keto acids:

  • Heat: Elevated temperatures are a primary driver of decarboxylation.[3] Many β-keto acids will decarboxylate upon gentle heating.[4]

  • pH: Both acidic and basic conditions can catalyze decarboxylation. Acidic conditions favor the protonated form of the carboxylic acid, which is more susceptible to forming the cyclic transition state.[3]

  • Solvent: The choice of solvent can influence the rate of decarboxylation. Protic solvents can disrupt the internal hydrogen bonding that stabilizes the enol form, which can affect the reaction rate.[5]

  • Structure: The structure of the β-keto acid itself plays a role. The stability of the resulting carbanion intermediate after decarboxylation can influence the reaction rate.[6]

Q3: How can I minimize decarboxylation during the synthesis and workup of a β-keto acid?

To minimize decarboxylation, it is crucial to carefully control the reaction and purification conditions. Key strategies include:

  • Low-Temperature Synthesis: Whenever possible, perform reactions at or below room temperature.[7]

  • pH Control: Maintain a neutral to slightly alkaline pH during workup and purification. The carboxylate anion of a β-keto acid is less prone to decarboxylation than the protonated acid.[3]

  • Mild Reagents: Use mild reagents for any transformations.

  • In Situ Use: If possible, generate the β-keto acid and use it immediately in the next step without isolation.

Q4: Is it better to synthesize a β-keto ester and then hydrolyze it?

Yes, this is a very common and effective strategy. β-keto esters are generally stable and can be purified and stored. The corresponding β-keto acid can then be generated by hydrolysis just before it is needed. However, the hydrolysis step itself must be conducted under mild conditions to prevent decarboxylation of the product.[8]

Q5: What are some common side reactions to be aware of besides decarboxylation?

Besides decarboxylation, other potential side reactions include:

  • Retro-Claisen Condensation: Under strongly basic conditions, β-keto esters and the corresponding acids can undergo a retro-Claisen condensation, leading to cleavage of the α-β carbon-carbon bond.[6]

  • Polyalkylation: During the synthesis of substituted β-keto esters (precursors to β-keto acids), polyalkylation can occur if the reaction conditions are not carefully controlled.[2]

Troubleshooting Guides

Problem 1: Significant decarboxylation during the hydrolysis of a β-keto ester.
  • Potential Cause: The hydrolysis conditions (temperature or pH) are too harsh.

  • Solution:

    • Lower the Temperature: Perform the hydrolysis at 0 °C or even lower if possible.

    • Use a Milder Base: Instead of strong bases like sodium hydroxide (B78521), consider using potassium hydroxide.[5]

    • Careful Neutralization: During the acidic workup to protonate the carboxylate, add the acid slowly at low temperature to avoid localized heating and a highly acidic environment.

    • Enzymatic Hydrolysis: Consider using a lipase (B570770) for a very mild hydrolysis.

Problem 2: The β-keto acid decarboxylates during purification.
  • Potential Cause: The purification method is too harsh for the labile compound.

  • Solution:

    • Avoid Distillation: Distillation is generally not a suitable purification method for β-keto acids due to the high temperatures involved.

    • Low-Temperature Crystallization: If the β-keto acid is a solid, attempt crystallization from a suitable solvent at low temperatures.

    • Column Chromatography at Room Temperature: If chromatography is necessary, perform it at room temperature using a neutral stationary phase like silica (B1680970) gel. Ensure the solvent system is also neutral.[7]

    • Solvent Removal under Reduced Pressure at Low Temperature: When concentrating the product, use a rotary evaporator with a low-temperature water bath and an efficient vacuum.

Problem 3: Low yield in the synthesis of a substituted β-keto acid (via the β-keto ester).
  • Potential Cause: Incomplete alkylation of the β-keto ester or side reactions.

  • Solution:

    • Choice of Base for Alkylation: Ensure the alkoxide base used for deprotonation matches the alkyl group of the ester to avoid transesterification.[9]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions during the alkylation step to prevent hydrolysis of the ester and deactivation of the enolate.

    • Primary Alkyl Halides: Use primary alkyl halides for the alkylation step, as secondary and tertiary halides are more prone to elimination reactions.[2]

Data Presentation

Table 1: Stability of Acetoacetate (B1235776) in Serum at Various Storage Temperatures
Storage Temperature (°C)TimePercent Degradation of Acetoacetate
201 hour~10%
424 hours~20-30%
-207 days~40%
-2040 days~100%
-8040 days~15%
-8060 daysNo significant change (in deproteinized plasma)

Data compiled from multiple sources referencing the stability of acetoacetate in biological samples.[3][10]

Table 2: Decarboxylation Rate Constants of Various β-Keto Acids in Aqueous Solution
β-Keto AcidTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂)
3-Oxobutanoic acid (Acetoacetic acid)251.1 x 10⁻⁵~17.5 hours
3-Oxobutanoic acid (Acetoacetic acid)37-140 minutes[2]
2,2-Dimethyl-3-oxobutanoic acid251.9 x 10⁻⁵~10.1 hours
2-Ethyl-3-oxobutanoic acid252.5 x 10⁻⁵~7.7 hours
2-Amino-3-ketobutyrate-pH 5.9: 8.6 minutes
2-Amino-3-ketobutyrate-pH 11.1: 140 minutes

Rate constant data for substituted butanoic acids from Ignatchenko et al. (2021).[6] Half-life data for 2-amino-3-ketobutyrate from Marcus & Dekker (1993).[11]

Experimental Protocols

Protocol 1: Mild Hydrolysis of a β-Keto Ester to the Corresponding β-Keto Acid

This protocol describes the saponification of a β-keto ester followed by a careful workup to minimize decarboxylation.

Materials:

Procedure:

  • Dissolution: Dissolve the β-keto ester in methanol or ethanol at room temperature.

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount of aqueous potassium hydroxide (e.g., 1 M) dropwise while stirring vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Neutralization: Once the reaction is complete, slowly add 1 M HCl at 0 °C with vigorous stirring to neutralize the solution to a pH of approximately 6-7. Avoid making the solution strongly acidic.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C.

  • Purification (if necessary): If further purification is required, consider low-temperature crystallization or column chromatography on neutral silica gel.

Protocol 2: Protection of a Carboxylic Acid as a tert-Butyl Ester

This protocol describes the protection of a carboxylic acid, which can be adapted for a relatively stable β-keto acid, using tert-butyl acetate.

Materials:

  • β-keto acid

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) or Perchloric acid (HClO₄)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: Dissolve the β-keto acid in tert-butyl acetate.

  • Catalyst Addition: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (e.g., 5 mol%) or perchloric acid.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The protected β-keto ester can then be purified by column chromatography.

Deprotection of the tert-butyl ester can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[12]

Protocol 3: Protection of a Ketone as a Cyclic Acetal (B89532)

This protocol describes the protection of a ketone group, which can be applied to a β-keto acid if the carboxylic acid is first protected as an ester.

Materials:

  • β-keto ester

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or Benzene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the β-keto ester in toluene.

  • Reagent Addition: Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting protected compound by column chromatography.

Deprotection of the acetal can be achieved by treatment with aqueous acid.[13]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Strategy 1: Synthesis via β-Keto Ester cluster_handling Handling of β-Keto Acid cluster_protection Strategy 2: Protecting Group Approach start1 β-Keto Ester (Stable Precursor) hydrolysis Mild Hydrolysis (e.g., KOH, 0 °C) start1->hydrolysis acid β-Keto Acid (Unstable) hydrolysis->acid in_situ In Situ Use in Next Reaction acid->in_situ Preferred purification Mild Purification acid->purification protect Protect Functional Group (e.g., as tert-butyl ester) acid->protect low_temp_cryst Low-Temp. Crystallization purification->low_temp_cryst chromatography Room-Temp. Chromatography purification->chromatography reaction Perform Subsequent Reaction protect->reaction deprotect Deprotection reaction->deprotect final_product Final Product deprotect->final_product Troubleshooting_Logic start Low Yield of β-Keto Acid decarboxylation_check Is Decarboxylation Observed? start->decarboxylation_check synthesis_step During Synthesis/ Hydrolysis decarboxylation_check->synthesis_step Yes purification_step During Purification decarboxylation_check->purification_step Yes other_issues Investigate Other Issues (e.g., incomplete reaction) decarboxylation_check->other_issues No solution1 Use Milder Conditions: - Lower Temperature - Milder Base/Acid synthesis_step->solution1 solution2 Use Milder Purification: - Avoid Distillation - Low-Temp. Crystallization - Room-Temp. Chromatography purification_step->solution2

References

troubleshooting low yield in Dieckmann condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize yields in Dieckmann condensation reactions.

Troubleshooting Low Yields in Dieckmann Condensation

Low yields in a Dieckmann condensation can arise from several factors, ranging from suboptimal reaction conditions to competing side reactions. This guide addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to check?

Answer:

When faced with a very low or no yield, it's crucial to systematically evaluate the fundamental components of your reaction setup. Here are the most critical factors to investigate:

  • Base Selection and Quality: The choice and quality of the base are paramount.

    • Inappropriate Base: Using a base with a pKa lower than the α-protons of your diester will not result in significant enolate formation. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are typically required.[1]

    • Base Degradation: Many strong bases are sensitive to air and moisture. For instance, sodium hydride can become passivated by a layer of sodium hydroxide (B78521). Ensure you are using a fresh, high-quality base.

    • Transesterification: To avoid transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[2]

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture. Water will quench the strong base and the enolate intermediate, halting the reaction. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

  • Substrate Suitability: The structure of the diester is a key determinant of the reaction's success.

    • Ring Strain: The reaction works best for the formation of 5- and 6-membered rings.[3][4] Diesters that would form highly strained 3- or 4-membered rings, or larger, less-favored 7- or 8-membered rings, will often result in low yields or favor intermolecular side reactions.[1][5]

    • Absence of α-Hydrogens: At least one of the ester groups must have an α-hydrogen to form the necessary enolate.

  • Reaction Temperature: While some Dieckmann condensations proceed at room temperature or with gentle heating, others may require elevated temperatures to overcome the activation energy. Conversely, for some substrates, lower temperatures with a stronger base (like LDA) can help minimize side reactions.[1]

Question 2: I'm observing the formation of significant byproducts. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of byproducts is a common cause of low yields. The primary competing reactions are:

  • Intermolecular Claisen Condensation: If the intramolecular cyclization is slow, an enolate from one diester molecule can react with another diester molecule, leading to oligomers or polymers. This is particularly problematic for diesters that would form large or strained rings.[5][6]

    • Solution: Employing high-dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.

  • Hydrolysis: If there is residual water in the reaction mixture, the base can promote the saponification (hydrolysis) of the ester groups to carboxylates, which will not undergo condensation.

    • Solution: Ensure strictly anhydrous conditions.

  • Transesterification: As mentioned, using an alkoxide base that does not match the ester's alcohol moiety will lead to a mixture of ester products.[2]

    • Solution: Always match the alkoxide base to the ester (e.g., NaOEt for ethyl esters, NaOMe for methyl esters).

Question 3: My starting material is an unsymmetrical diester, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in unsymmetrical diesters is determined by which α-proton is abstracted to form the enolate. Several factors influence this:

  • Acidity of α-Protons: The base will preferentially abstract the more acidic α-proton. For example, if one α-carbon is substituted with an electron-withdrawing group, its proton will be more acidic.

  • Steric Hindrance: A bulky, sterically hindered base, such as Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), will preferentially deprotonate the less sterically hindered α-carbon.[1]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: Using a strong, bulky base at low temperatures (e.g., LDA at -78 °C) favors the formation of the less substituted (kinetic) enolate by removing the more accessible proton.

    • Thermodynamic Control: Using a weaker base (like NaOEt) at higher temperatures allows for equilibration to the more substituted, thermodynamically more stable enolate.

The choice of conditions can therefore be used to favor the formation of one regioisomer over the other.

Frequently Asked Questions (FAQs)

Q1: Why is a full equivalent of base necessary for the Dieckmann condensation?

A1: The Dieckmann condensation is an equilibrium process. The final product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups (pKa ≈ 11).[4] The alkoxide base generated during the reaction is strong enough to deprotonate this product, forming a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and drives the entire equilibrium towards the product side, ensuring a high yield.[7]

Q2: What is the purpose of the final acidic workup?

A2: The product of the Dieckmann condensation under basic conditions is the enolate salt of the β-keto ester. The acidic workup (e.g., with dilute HCl or H₂SO₄) is necessary to protonate this enolate and isolate the neutral β-keto ester product.[8][9][10]

Q3: My product is an oil and won't crystallize. What should I do?

A3: The presence of impurities, such as oligomeric byproducts or residual solvent, can prevent crystallization.[6] Consider the following purification strategies:

  • Aqueous Wash: Perform an aqueous workup to remove any water-soluble salts.

  • Chromatography: Column chromatography is often effective for separating the desired cyclic β-keto ester from non-polar byproducts and starting material.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method.

Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base?

A4: It is generally not advisable to use hydroxide bases. They will readily hydrolyze the ester functional groups to carboxylates, which are unreactive in the Dieckmann condensation. This side reaction will significantly reduce the yield of the desired product.

Quantitative Data on Reaction Conditions

The choice of base and solvent system can have a significant impact on the yield of the Dieckmann condensation. The following tables provide a summary of yields obtained for the cyclization of diethyl adipate (B1204190) and diethyl pimelate (B1236862) under different conditions.

Table 1: Yields of Solvent-Free Dieckmann Condensation

DiesterBaseYield of Cyclic β-Keto Ester (%)
Diethyl AdipateKOtBu82
NaOtBu74
KOEt63
NaOEt61
Diethyl PimelateKOtBu69
NaOtBu68
KOEt56
NaOEt60

Data sourced from Toda, F., Suzuki, T., & Higa, S. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3521-3522.[11][12]

Table 2: Yields of Dieckmann Condensation in Toluene

DiesterBaseYield of Cyclic β-Keto Ester (%)
Diethyl AdipateKOtBu98
NaOtBu69
KOEt41
NaOEt58
Diethyl PimelateKOtBu63
NaOtBu56
KOEt60
NaOEt60

Data sourced from Toda, F., Suzuki, T., & Higa, S. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3521-3522.[11]

Detailed Experimental Protocol: Cyclization of Diethyl Adipate

This protocol provides a detailed methodology for the Dieckmann condensation of diethyl adipate to form 2-carbethoxycyclopentanone using sodium hydride in toluene.

Materials:

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (10.0 eq) to a solution of diethyl adipate (1.0 eq) in dry toluene.

  • Reaction Initiation: Carefully add dry methanol to the mixture. A large amount of hydrogen gas will evolve at this point.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for an additional 20 hours.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully quench by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with dichloromethane.

  • Washing: Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography to afford the desired product.[8]

Visualizations

Troubleshooting Workflow for Low Yield in Dieckmann Condensation

Troubleshooting_Workflow start Low Yield or No Reaction check_base 1. Evaluate Base - Correct pKa? - Fresh/Active? - Matched to Ester? start->check_base check_conditions 2. Verify Anhydrous Conditions - Oven-dried glassware? - Dry solvents? start->check_conditions check_substrate 3. Assess Substrate Structure - Forms 5- or 6-membered ring? - Has α-hydrogens? start->check_substrate side_reactions Investigate Side Reactions check_base->side_reactions Base OK optimize Optimize Conditions check_base->optimize Issue Found check_conditions->side_reactions Conditions OK rigorous_drying Ensure Rigorous Drying check_conditions->rigorous_drying Issue Found check_substrate->side_reactions Substrate OK reassess_substrate Re-evaluate Substrate Suitability check_substrate->reassess_substrate Issue Found intermolecular Intermolecular Condensation? side_reactions->intermolecular Yes hydrolysis Ester Hydrolysis? side_reactions->hydrolysis Yes high_dilution Use High Dilution intermolecular->high_dilution hydrolysis->rigorous_drying success Improved Yield optimize->success high_dilution->optimize rigorous_drying->optimize reassess_substrate->optimize

Caption: A logical workflow for troubleshooting low yields in Dieckmann condensation reactions.

Key Factors Influencing Dieckmann Condensation Yield

Logical_Relationships cluster_factors Critical Factors cluster_outcomes Mechanistic Steps Yield High Yield Base Appropriate Base (e.g., NaH, NaOEt) Enolate Efficient Enolate Formation Base->Enolate Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Enolate Substrate Suitable Substrate (1,6- or 1,7-diester) Intramolecular Favored Intramolecular Cyclization Substrate->Intramolecular Workup Acidic Workup Product Neutral β-Keto Ester Workup->Product Enolate->Intramolecular Equilibrium Equilibrium Shift to Product Intramolecular->Equilibrium Equilibrium->Workup Product->Yield

References

Technical Support Center: Purification of Crude 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Dieckmann condensation?

A1: The typical synthesis involves the Dieckmann condensation of a pimelate (B1236862) ester (e.g., diethyl pimelate) to form a β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate), followed by hydrolysis and decarboxylation.[1] Consequently, the most common impurities are:

  • Unreacted starting materials: Diethyl pimelate.

  • Intermediate products: Ethyl 2-oxocyclohexanecarboxylate.

  • Side-products: Cyclohexanone (B45756), formed from the complete decarboxylation of the desired product, especially if exposed to heat.[2]

  • Residual reagents: Acids or bases used in the hydrolysis step.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of impurities. The presence of residual starting materials, intermediates, or side-products disrupts the crystal lattice of the pure compound, leading to this observation. Further purification is recommended.

Q3: I am losing a significant amount of my product during purification. How can I improve the yield?

A3: Product loss, particularly for a β-keto acid like this compound, is often due to its inherent instability.[3] Decarboxylation, the loss of CO2 to form cyclohexanone, is a major concern, especially at elevated temperatures.[2] To improve yield, it is crucial to use mild purification conditions, such as low-temperature recrystallization and avoiding excessive heating during solvent removal.

Q4: Can I purify this compound by distillation?

A4: Distillation is generally not recommended for purifying β-keto acids. The high temperatures required for distillation can cause significant decarboxylation, leading to the formation of cyclohexanone as a major impurity and substantial loss of the desired product.[2]

Troubleshooting Guides

Issue 1: Presence of Oily Impurities in the Crystalline Product
Potential Cause Troubleshooting Steps
Residual Diethyl Pimelate or Ethyl 2-Oxocyclohexanecarboxylate These ester impurities are less polar than the desired carboxylic acid. During recrystallization, ensure the cooling process is slow to allow for selective crystallization of the more polar product.[4] If the impurity persists, a wash of the crude solid with a non-polar solvent like hexane (B92381) before recrystallization may help. For column chromatography, use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.[5]
Formation of Cyclohexanone This indicates that decarboxylation has occurred. Avoid high temperatures during all steps of the work-up and purification.[2] Use a rotary evaporator with a low-temperature water bath for solvent removal. When performing recrystallization, dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly without prolonged heating.
Issue 2: Tailing of Spots on Thin Layer Chromatography (TLC)
Potential Cause Troubleshooting Steps
Interaction of the Carboxylic Acid with the Silica (B1680970) Gel The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing tailing or streaking.[6] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the TLC eluent. This protonates the silica surface and the carboxylate, reducing the strong interaction and leading to sharper spots.
Sample Overloading Applying too much sample to the TLC plate can cause tailing. Ensure you are spotting a dilute solution of your compound.
Issue 3: Difficulty in Inducing Crystallization
Potential Cause Troubleshooting Steps
Solution is too Dilute If the product does not crystallize upon cooling, the solution may be too dilute. Try to evaporate some of the solvent under reduced pressure (at low temperature) to increase the concentration and then attempt to cool again.
Supersaturated Solution The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure product, if available, can also initiate crystallization.
"Oiling Out" The compound may be separating as a liquid (oiling out) instead of crystallizing, which can trap impurities. This often happens if the solution is cooled too quickly or if the solvent is not ideal. Re-heat the solution until the oil redissolves, and then allow it to cool more slowly. Adding a co-solvent in which the compound is less soluble might also help to induce crystallization.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Before Typical Purity After Typical Yield Key Advantages Key Disadvantages
Recrystallization (Water) 85-90%>98%70-85%Inexpensive, effective for removing less polar impurities.Potential for decarboxylation if heated for too long.
Recrystallization (Organic Solvent/Mixture) 85-90%>98%75-90%Can be tailored for specific impurities, often requires lower temperatures than water.Requires solvent selection and optimization.
Column Chromatography 70-85%>99%60-80%High purity achievable, good for separating impurities with similar polarity.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Note: The data presented in this table are representative values for the purification of similar organic compounds and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water while stirring and gently heating until the solid just dissolves. Avoid prolonged boiling to minimize decarboxylation.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum at room temperature.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate (B1210297), with the addition of 0.5% acetic acid to the eluent mixture to prevent tailing.[6] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by TLC. A suitable TLC eluent would be a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (B83412) solution or other suitable stain.[8]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature.

Mandatory Visualization

Purification_Workflow cluster_chromatography Column Chromatography crude Crude 2-Oxocyclohexanecarboxylic Acid dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization load Load on Silica Column crude->load Alternative recrystallize Slow Cooling & Crystallization dissolve->recrystallize filter Vacuum Filtration & Washing recrystallize->filter dry Drying under Vacuum filter->dry pure Pure Product dry->pure elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions & Evaporate collect->combine combine->pure

Caption: General experimental workflows for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC/Melting Point) impure Impurities Detected? start->impure oily Oily Impurities? impure->oily Yes pure Pure Product impure->pure No decarboxylation Low Melting Point/ Evidence of Cyclohexanone? oily->decarboxylation Yes chromatography Column Chromatography (with acidic eluent) oily->chromatography No recrystallize Recrystallize at Low Temperature decarboxylation->recrystallize No check_temp Review Procedure for Excessive Heating decarboxylation->check_temp Yes recrystallize->start chromatography->start check_temp->recrystallize

Caption: A logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Controlling Keto-Enol Equilibrium in Reactions Involving 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the keto-enol equilibrium of 2-Oxocyclohexanecarboxylic acid in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound, with a focus on controlling its tautomeric equilibrium.

ProblemPossible CausesSuggested Solutions
Inconsistent or non-reproducible keto-enol ratios in NMR spectra. 1. The sample has not reached thermodynamic equilibrium. 2. The presence of trace acidic or basic impurities catalyzing the interconversion. 3. Temperature fluctuations in the NMR spectrometer. 4. Sample concentration is affecting intermolecular interactions.1. Allow the NMR sample to equilibrate for a sufficient period (minutes to hours) at a constant temperature before analysis. 2. Use high-purity, neutral deuterated solvents and meticulously clean glassware. 3. Ensure the NMR spectrometer's temperature is stable and calibrated. For variable temperature studies, allow the sample to equilibrate at each new temperature. 4. Prepare samples at a consistent and relatively dilute concentration to minimize solute-solute interactions.
Unexpected reaction outcomes or low yields. 1. The reactive tautomer (keto or enol) is not the major species under the reaction conditions. 2. The rate of tautomer interconversion is slower or faster than the rate of the desired reaction. 3. The presence of metal ion impurities chelating with the β-keto acid.1. Adjust the solvent, temperature, or pH to favor the desired tautomer (see FAQs and Data Tables below). 2. Add an acid or base catalyst to accelerate tautomerization if a rapid equilibrium is required. Conversely, use aprotic, non-polar solvents to slow down the interconversion if one tautomer is to be selectively reacted. 3. Use a chelating agent to sequester metal ions or purify reagents to remove metal contaminants.
Broad or distorted peaks in HPLC analysis. The rate of keto-enol interconversion is on a similar timescale to the chromatographic separation, causing peak broadening as the tautomers interconvert on the column.1. Adjust Mobile Phase pH: Acidifying the mobile phase can sometimes accelerate the interconversion to the point where a single, sharp, averaged peak is observed. 2. Vary the Temperature: Increasing the column temperature can also speed up interconversion, leading to a single sharp peak. Conversely, lowering the temperature may slow it down enough to potentially resolve the two tautomers. 3. Use Aprotic Solvents: In normal-phase chromatography, employing aprotic solvents can help to minimize the on-column tautomerization.
Difficulty in isolating a pure tautomer. The keto and enol forms are in a dynamic equilibrium, making isolation of a single tautomer challenging.1. Crystallization: Attempt to find conditions (solvent, temperature) where one tautomer preferentially crystallizes. 2. Flash Chromatography at Low Temperature: In some cases, rapid chromatography on silica (B1680970) gel at low temperatures can allow for the separation of tautomers if the interconversion rate is sufficiently slow.

Frequently Asked Questions (FAQs)

Q1: What is the typical keto-enol equilibrium composition of this compound?

A1: In aqueous solution, the keto-enol equilibrium for this compound favors the keto form. The equilibrium constant (Keq = [enol]/[keto]) has a pKE of 1.27.[1][2] This corresponds to approximately 5.4% of the enol form at equilibrium in water. The equilibrium position is highly dependent on the solvent, temperature, and pH.

Q2: How does the solvent affect the keto-enol equilibrium?

A2: The solvent has a significant impact on the keto-enol equilibrium. Non-polar, aprotic solvents tend to favor the enol form. This is because the enol can form a stable intramolecular hydrogen bond, which is less disrupted by non-polar solvents. In contrast, polar, protic solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer.

Q3: What is the effect of temperature on the equilibrium?

A3: An increase in temperature generally shifts the equilibrium towards the more polar keto form.[1] The enol form is often favored at lower temperatures.

Q4: How does pH influence the keto-enol equilibrium?

A4: Both acid and base can catalyze the interconversion between the keto and enol forms. In acidic solutions, the ketonization of the enol form can be inhibited.[1] In basic solutions, the enolate anion is formed, which is a key intermediate in the tautomerization process. The overall pKa of this compound for ionization to the enolate anion is approximately 11.90 in aqueous solution.[1]

Q5: Can metal ions affect the keto-enol equilibrium?

A5: Yes, metal ions can chelate with the β-dicarbonyl moiety of this compound, which can significantly influence the equilibrium and the reactivity of the compound. Divalent metal ions have been shown to efficiently catalyze the ketonization reaction.[1]

Q6: What is the best method for quantifying the keto-enol ratio?

A6: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the most common and reliable method for determining the keto-enol ratio. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for both the keto and enol forms.

Data Presentation

Table 1: Keto-Enol Equilibrium of this compound in Aqueous Solution

ParameterValueReference
pKE1.27[1][2]
% Enol~5.4%Calculated from pKE
pKa (to enolate)11.90[1]

Table 2: General Solvent Effects on the Keto-Enol Equilibrium of β-Keto Esters

Solvent TypePredominant TautomerRationale
Non-polar, aprotic (e.g., CCl4, Benzene)EnolStabilization of the intramolecular hydrogen bond in the enol form.
Polar, aprotic (e.g., DMSO, Acetone)Varies, often favors enolCan stabilize the enol form through dipole-dipole interactions.
Polar, protic (e.g., Water, Methanol)KetoSolvation and stabilization of the keto form through intermolecular hydrogen bonding, disrupting the enol's intramolecular hydrogen bond.

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium Ratio by 1H NMR Spectroscopy

Objective: To quantitatively determine the ratio of keto and enol tautomers of this compound in a given deuterated solvent.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration (e.g., 0.1 M).

    • Transfer a sufficient volume of the solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.

  • Equilibration:

    • Allow the sample to stand at a constant, known temperature (e.g., 298 K) for a period of time (e.g., 1-2 hours) to ensure the keto-enol equilibrium is established.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to cover all relevant signals (typically 0-15 ppm).

    • Use a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify the characteristic signals for the keto and enol tautomers. For the methyl ester of this compound (as a proxy for the acid's general spectral regions), the methine proton of the keto form is expected around 3.5 ppm, while no vinylic proton is present. The enol form would show a vinylic proton. For the acid itself, the α-proton of the keto form is a key signal.

    • Carefully integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the signal for the α-proton of the keto form and a vinylic proton of the enol form.

    • Calculate the percentage of the enol form using the following formula: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100 where n is the number of protons giving rise to the integrated keto signal.

    • Calculate the equilibrium constant, Keq: Keq = % Enol / % Keto

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation prep1 Weigh this compound prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 equil Equilibrate sample at constant temperature prep3->equil acquire Acquire 1H NMR spectrum equil->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate keto and enol signals process->integrate calc_percent Calculate % Enol integrate->calc_percent calc_keq Calculate Keq calc_percent->calc_keq

Experimental workflow for determining the keto-enol equilibrium ratio by NMR.

influencing_factors cluster_conditions Experimental Conditions center Keto-Enol Equilibrium solvent Solvent (Polarity, H-bonding) center->solvent temp Temperature center->temp ph pH (Acid/Base catalysis) center->ph metal Metal Ions (Chelation) center->metal

Factors influencing the keto-enol equilibrium of this compound.

troubleshooting_workflow start Problem: Inconsistent NMR Results check_eq Has the sample reached equilibrium? start->check_eq check_purity Are there trace acid/base impurities? check_eq->check_purity Yes sol_eq Solution: Allow longer equilibration time. check_eq->sol_eq No check_temp Is the NMR temperature stable? check_purity->check_temp Yes sol_purity Solution: Use high-purity solvents and clean glassware. check_purity->sol_purity No check_conc Is the sample concentration consistent? check_temp->check_conc Yes sol_temp Solution: Calibrate and stabilize NMR temperature. check_temp->sol_temp No sol_conc Solution: Use consistent and dilute concentrations. check_conc->sol_conc No

Troubleshooting workflow for inconsistent NMR results.

References

workup procedure to isolate 2-Oxocyclohexanecarboxylic acid without degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of 2-Oxocyclohexanecarboxylic acid, a β-keto acid prone to degradation. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As a β-keto acid, this compound is highly susceptible to decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when heated.[1] This degradation is catalyzed by both acidic and basic conditions, although the protonated form (acidic conditions) is generally more prone to decarboxylation.

Q2: How does pH affect the stability of this compound during the workup?

A2: The stability of this compound is pH-dependent. The deprotonated form (carboxylate anion), which is favored at neutral to slightly alkaline pH, is more stable and less prone to decarboxylation.[2] However, to extract the compound into an organic solvent, it must be in its protonated, neutral form, which is favored in acidic conditions. This necessitates a careful and rapid workup when adjusting the pH to the acidic range for extraction.

Q3: What is the recommended temperature for removing the extraction solvent?

A3: To minimize thermal degradation (decarboxylation), the solvent should be removed under reduced pressure at a low temperature. A rotary evaporator with a water bath temperature of < 30°C is recommended.[2]

Q4: Can I purify this compound by distillation?

A4: No, purification by distillation is not recommended for thermally labile compounds like this compound due to the high risk of decarboxylation at elevated temperatures.[2] Alternative methods such as crystallization or column chromatography on silica (B1680970) gel are more suitable.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no yield of product Decarboxylation during workup: The product has degraded to cyclohexanone.• Maintain low temperatures (< 4°C) throughout the entire workup. • Minimize the time the solution is acidic. • Use a mild acid for neutralization and perform it at 0°C.[2]
Incomplete extraction: The pH of the aqueous layer was not sufficiently acidic for protonation.• After acidification, confirm the pH is approximately 2 with pH paper.[3] • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), methyl t-butyl ether).[2][3]
Gas evolution (bubbling) observed during acidification or solvent removal Decarboxylation: The bubbling is likely CO₂ being released as the product degrades.• Immediately cool the solution in an ice bath. • If during solvent removal, reduce the bath temperature and improve the vacuum.
Oily product that fails to crystallize Presence of impurities: Residual solvent or byproducts can inhibit crystallization.• Ensure the product is thoroughly dried over anhydrous Na₂SO₄.[3] • Attempt purification by column chromatography on silica gel.[2] • Try crystallization from a different solvent system, such as diethyl ether/heptane at low temperatures (-15°C).[3]
Product appears wet or is an oil even after drying Hygroscopic nature of the product: β-keto acids can be hygroscopic.• Dry the product under high vacuum for an extended period. • Store the final product in a desiccator over a strong drying agent.

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Hydrolysis Temperature Room temperature, then 0°C for neutralization.To minimize degradation during the initial workup steps.
Acidification pH ~2Necessary to protonate the carboxylic acid for extraction.[3] Perform this step at 0°C and extract immediately.
Extraction Temperature 0 - 4°CUse pre-chilled solvents.[2]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Ensure the organic extracts are thoroughly dried before solvent removal.[3]
Solvent Removal Temperature < 30°CUse a rotary evaporator with an efficient vacuum and a low-temperature water bath.[2]
Storage Temperature -15°C to -80°CFor long-term stability, especially if the product is not immediately used.[2][3]

Experimental Protocol: Isolation of this compound via Ester Hydrolysis

This protocol is a general guideline based on established procedures for the isolation of β-keto acids.[3]

1. Saponification of the Ester:

  • Dissolve the corresponding ester of this compound (e.g., ethyl 2-oxocyclohexanecarboxylate) in a suitable solvent like ethanol (B145695) or methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of aqueous NaOH or KOH solution (e.g., 1 M) dropwise while stirring vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting ester is consumed.

2. Workup and Extraction:

  • Once the reaction is complete, extract the cooled aqueous solution with an organic solvent (e.g., methyl t-butyl ether) to remove any unreacted ester.[3]

  • Chill the aqueous layer in an ice bath.

  • Slowly and carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of a cold, dilute strong acid (e.g., 1 M H₂SO₄ or HCl).[3] Monitor the pH with pH paper.

  • Immediately extract the acidified aqueous layer multiple times (at least 3-4 times) with a cold organic solvent such as ethyl acetate or methyl t-butyl ether.[2][3]

3. Drying and Solvent Removal:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).[3]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, maintain the water bath temperature below 30°C and use an ice bath for the receiving flask. [2][3]

4. Purification (if necessary):

  • If the resulting product is not pure, it can be further purified by crystallization from a suitable solvent system (e.g., diethyl ether/heptane) at low temperature (-15°C) or by column chromatography on silica gel.[2][3]

Workflow for Isolation of this compound

Workup_Workflow cluster_hydrolysis Ester Hydrolysis cluster_workup Aqueous Workup (Cold) cluster_isolation Isolation start Start: Ethyl 2-oxocyclohexanecarboxylate in Ethanol add_base Add 1M NaOH (aq) at 0°C start->add_base hydrolysis Saponification (Stir at RT) add_base->hydrolysis extract_ester Extract with MTBE (remove unreacted ester) hydrolysis->extract_ester acidify Acidify aqueous layer to pH ~2 with 1M H₂SO₄ at 0°C extract_ester->acidify extract_product Extract product with cold Ethyl Acetate (x3) acidify->extract_product dry Dry combined organic layers (Na₂SO₄) extract_product->dry filter_node Filter dry->filter_node rotovap Concentrate in vacuo (Bath Temp < 30°C) filter_node->rotovap product Pure this compound rotovap->product

Caption: Workflow for the isolation of this compound.

References

storage conditions to maintain the stability of 2-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Oxocyclohexanecarboxylic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[1][2][3]

Q2: Is there a specific temperature range recommended for storing this compound?

A2: Yes, for optimal stability, it is recommended to store this compound at temperatures between 2-8°C.[4]

Q3: Are there any materials or substances that should not be stored with this compound?

A3: Absolutely. This compound is incompatible with strong oxidizing agents and strong bases.[1][3] Co-storage with these substances should be strictly avoided to prevent chemical reactions that could compromise the purity and stability of the compound.

Q4: How should I handle this compound to avoid contamination or degradation during use?

A4: When handling this compound, it is crucial to avoid contact with skin and eyes and to prevent breathing in the dust.[1] Use only with adequate ventilation and minimize dust generation.[5] After handling, wash your hands thoroughly.[5] Always keep the container tightly sealed when not in use.[4][5]

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color or texture of the solid material. Any unexpected analytical results, such as the appearance of new peaks in chromatography or shifts in spectroscopic data, may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the storage conditions meet the recommended guidelines (cool, dry, tightly sealed container, away from incompatible materials). Consider using a fresh batch of the compound for subsequent experiments.
Change in physical appearance (e.g., color, clumping) Absorption of moisture or reaction with contaminants.Discard the affected batch. Review handling procedures to minimize exposure to atmospheric moisture and potential contaminants. Ensure the container is always tightly sealed after use.
Low purity confirmed by analysis Long-term storage or exposure to adverse conditions.If the purity is below the required experimental threshold, a fresh sample should be procured. It is advisable to perform a purity check before use in critical applications.

Storage Condition Summary

Parameter Condition Rationale
Temperature 2-8°CTo slow down potential degradation processes.
Atmosphere Dry and well-ventilatedTo prevent moisture absorption and reaction with atmospheric components.
Container Tightly closedTo protect from moisture and air.[1][2][3]
Incompatible Materials Store away from strong oxidizing agents and strong basesTo prevent hazardous chemical reactions.[1][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under specific storage conditions (e.g., elevated temperature, light exposure, humidity).

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water with formic acid)

  • Vials (amber and clear)

  • Stability chambers or ovens set to desired temperatures

  • Controlled humidity chamber

  • Light source for photostability testing (ICH Q1B compliant)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

3. Method:

  • Sample Preparation:

    • Accurately weigh a predetermined amount of this compound into separate vials.

    • Prepare solutions of the compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Thermal Stability: Place vials in stability chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

    • Photostability: Expose clear and amber vials to a controlled light source.

    • Humidity Stability: Place open or semi-permeable containers in a controlled humidity chamber (e.g., 75% RH).

  • Time Points:

    • Analyze samples at initial time (T=0) and at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, dissolve the solid samples or dilute the prepared solutions to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Monitor the chromatogram for the appearance of degradation products (new peaks) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each storage condition.

Visualizations

Storage_Factors cluster_storage Optimal Storage of this compound Storage This compound Stability Maintained Stability Storage->Stability Leads to Oxidizers Strong Oxidizing Agents Bases Strong Bases Temp Cool Temperature (2-8°C) Moisture Dry Environment Container Tightly Sealed Container Light Protection from Light (Recommended)

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes use_fresh Use Fresh Batch of Compound improper_storage->use_fresh investigate_other Investigate Other Experimental Variables proper_storage->investigate_other end Problem Resolved use_fresh->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

method refinement for consistent synthesis of 2-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the consistent synthesis of 2-Oxocyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for this compound are:

  • Dieckmann Condensation followed by Hydrolysis: This is a two-step process. First, a 1,7-diester, such as diethyl pimelate (B1236862), undergoes an intramolecular Claisen condensation (Dieckmann condensation) to form a cyclic β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate). This ester is then hydrolyzed to the desired this compound.

  • Carboxylation of Cyclohexanone (B45756): This method involves the formation of a cyclohexanone enolate, which then reacts with carbon dioxide to form the carboxylate. Subsequent acidification yields this compound.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: Common challenges include:

  • Low yields in the Dieckmann condensation: This can be due to incomplete reaction, side reactions, or issues with the base or solvent.

  • Decarboxylation of the final product: As a β-keto acid, this compound is susceptible to losing CO2, especially at elevated temperatures or under harsh acidic or basic conditions.[1][2][3]

  • Side reactions: Undesired reactions can lead to impurities that are difficult to remove.

  • Purification difficulties: Separating the final product from starting materials, byproducts, and solvents can be challenging.

Q3: How can I minimize the decarboxylation of this compound during synthesis and workup?

A3: To minimize decarboxylation, consider the following precautions:

  • Maintain low temperatures: Perform reactions and purifications at or below room temperature whenever possible.[1]

  • Control pH: During the workup of the hydrolysis step, carefully neutralize the reaction mixture with a mild acid while keeping the temperature low. Maintain a neutral pH during purification.[1]

  • Avoid high temperatures during purification: Use purification techniques like column chromatography at room temperature or crystallization from appropriate solvents at low temperatures instead of distillation.[1]

  • Storage: Store the purified β-keto acid at low temperatures (e.g., -20°C or -80°C) to prevent degradation over time.[2]

Q4: What is a typical yield for the synthesis of ethyl 2-oxocyclohexanecarboxylate via Dieckmann condensation?

A4: The reported yields for the Dieckmann condensation of diethyl pimelate to ethyl 2-oxocyclohexanecarboxylate can vary, but yields in the range of 70-80% are achievable under optimized conditions.

Troubleshooting Guides

Method 1: Dieckmann Condensation and Hydrolysis

Problem 1: Low Yield in Dieckmann Condensation Step

Possible Cause Suggested Solution
Inactive Base (e.g., Sodium Ethoxide) Use freshly prepared or properly stored sodium ethoxide. Ensure all reagents and glassware are scrupulously dry, as moisture will consume the base.
Incorrect Solvent Use a dry, high-boiling, non-polar solvent such as toluene (B28343) or xylene. Ensure the solvent is anhydrous.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, though be mindful of potential side reactions.
Reverse Claisen Condensation The reaction is an equilibrium. Ensure a full equivalent of base is used to deprotonate the product and drive the reaction to completion.[4]
Side Reactions Intermolecular Claisen condensation can compete with the intramolecular Dieckmann condensation. This can be minimized by using high dilution conditions.

Problem 2: Incomplete Hydrolysis of the Ester

Possible Cause Suggested Solution
Insufficient Base or Acid Use a molar excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or KOH for saponification).
Short Reaction Time Monitor the reaction by TLC until all the starting ester has been consumed. Heating the reaction mixture to reflux can increase the rate of hydrolysis.
Steric Hindrance While less of an issue for this substrate, ensure vigorous stirring to overcome any phase-transfer limitations.

Problem 3: Significant Decarboxylation During Hydrolysis Workup

Possible Cause Suggested Solution
High Temperature during Acidification Perform the acidification step in an ice bath to maintain a low temperature.
Strongly Acidic Conditions Add the acid slowly and in a controlled manner to avoid localized areas of high acidity and temperature. Use a milder acid if possible, and adjust the pH carefully to around 2-3 for precipitation.
Method 2: Carboxylation of Cyclohexanone

Problem 1: Low Yield of Carboxylation

Possible Cause Suggested Solution
Incomplete Enolate Formation Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation of cyclohexanone.
Moisture in the Reaction This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
Inefficient CO2 Trapping Bubble dry CO2 gas through the reaction mixture or pour the enolate solution onto freshly crushed dry ice. Ensure efficient stirring to maximize contact between the enolate and CO2.
Side Reactions Aldol condensation of the cyclohexanone enolate with unreacted cyclohexanone can occur. Adding the base to the ketone at a low temperature can minimize this.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol is adapted from established procedures for Dieckmann condensations.

Materials:

  • Diethyl pimelate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (1.6 equivalents) to anhydrous toluene.

  • Heat the mixture to reflux for 1 hour with stirring.

  • Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise to the mixture over approximately 30 minutes.

  • Continue to reflux the mixture for an additional 1.5 to 2 hours.

  • Monitor the reaction progress by TLC.

  • After cooling the reaction mixture to room temperature, carefully quench the reaction by the slow addition of 3M HCl until the bubbling ceases.

  • Transfer the mixture to a separatory funnel and wash with brine.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-oxocyclohexanecarboxylate can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Starting Material Diethyl pimelate
Base Sodium Hydride (60% dispersion)
Solvent Anhydrous Toluene
Reaction Temperature Reflux
Typical Yield 80%[5]
Key Experiment 2: Hydrolysis of Ethyl 2-Oxocyclohexanecarboxylate

This protocol describes the saponification of the β-keto ester.

Materials:

Procedure:

  • Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 equivalents) in a small amount of water.

  • Reflux the mixture for 2 hours.

  • Remove most of the ethanol by distillation.

  • Evaporate the remaining mixture to dryness.

  • Dissolve the residue in a minimum amount of hot water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the solution is slightly acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Quantitative Data:

ParameterValue
Starting Material Ethyl 2-oxocyclohexanecarboxylate
Base Potassium Hydroxide
Solvent Ethanol/Water
Reaction Temperature Reflux
Typical Yield High (often >90%)

Visualizations

Synthesis_Workflow cluster_0 Method 1: Dieckmann Condensation & Hydrolysis cluster_1 Method 2: Carboxylation A Diethyl Pimelate B Dieckmann Condensation (NaH, Toluene, Reflux) A->B C Ethyl 2-Oxocyclohexanecarboxylate B->C D Hydrolysis (KOH, EtOH/H2O, Reflux) C->D E This compound D->E F Cyclohexanone G Enolate Formation (LDA, Anhydrous THF) F->G H Cyclohexanone Enolate G->H I Carboxylation (CO2) H->I J Carboxylate Salt I->J K Acidification (HCl) J->K L This compound K->L

Caption: Synthetic pathways for this compound.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation C1 Check Base Activity Start->C1 C2 Ensure Anhydrous Conditions Start->C2 C3 Verify Reaction Time/Temp Start->C3 C4 Use Stoichiometric Base Start->C4 C5 Consider High Dilution Start->C5 S1 Use fresh/properly stored base C1->S1 S2 Dry all glassware and solvents C2->S2 S3 Monitor with TLC, adjust as needed C3->S3 S4 Drives equilibrium to product C4->S4 S5 Minimizes intermolecular side reactions C5->S5

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Decarboxylation_Prevention Start Preventing Decarboxylation A Low Temperature Start->A B pH Control Start->B C Mild Purification Start->C A1 Reactions & workup at or below RT A->A1 B1 Careful neutralization (mild acid) B->B1 B2 Maintain neutral pH during purification B->B2 C1 Avoid distillation C->C1 C2 Use column chromatography (RT) or crystallization (low temp) C->C2

Caption: Key strategies to minimize decarboxylation.

References

Validation & Comparative

Navigating the Intricacies of Molecular Structure: A Comparative Guide to the 1H NMR Spectral Analysis of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Oxocyclohexanecarboxylic acid, a key building block in organic synthesis. We delve into a comparative analysis with its ester derivatives and explore alternative analytical techniques, supported by detailed experimental protocols and data visualizations to facilitate a deeper understanding of its spectral features.

This compound, a bifunctional molecule containing both a ketone and a carboxylic acid, presents a fascinating case for 1H NMR analysis due to the phenomenon of keto-enol tautomerism. In solution, it exists as an equilibrium mixture of the keto form and two possible enol forms, each exhibiting a unique set of proton signals. This guide will dissect these complexities, offering a clear interpretation of the expected spectral data.

Comparative 1H NMR Data Analysis

Due to the limited availability of direct experimental 1H NMR data for this compound in the public domain, this guide utilizes a combination of predicted data for the parent acid and experimental data for its closely related ethyl ester, ethyl 2-oxocyclohexanecarboxylate. This comparative approach allows for a robust understanding of the core cyclohexyl ring proton signals and the influence of the carboxylic acid versus the ethyl ester functionality.

The 1H NMR spectrum of these compounds is characterized by signals corresponding to the methine proton alpha to the carbonyl and carboxyl groups (H-2), and the methylene (B1212753) protons of the cyclohexyl ring (H-3, H-4, H-5, and H-6). The presence of the enol tautomer introduces a downfield vinylic proton signal and a very downfield enolic hydroxyl proton signal.

Proton Assignment Predicted Chemical Shift (δ ppm) for this compound (Keto form) Experimental Chemical Shift (δ ppm) for Ethyl 2-oxocyclohexanecarboxylate (Keto form) Multiplicity Integration
H-2 (α-CH)~3.5 - 3.7~3.4Triplet (t)1H
H-6 (α-CH₂)~2.3 - 2.5~2.4Multiplet (m)2H
H-3, H-4, H-5 (-CH₂-)~1.6 - 2.2~1.6 - 2.3Multiplet (m)6H
-COOH~10 - 13N/ABroad Singlet (br s)1H
-OCH₂CH₃N/A~4.2Quartet (q)2H
-OCH₂CH₃N/A~1.3Triplet (t)3H
Enol =CH~5.5 - 6.0 (predicted)Present in mixtureSinglet (s)1H
Enol -OH~12 - 14 (predicted)Present in mixtureBroad Singlet (br s)1H

Note: Predicted values are generated based on standard NMR prediction algorithms. Experimental values for the ethyl ester are collated from publicly available spectral databases. The presence and ratio of keto-enol tautomers are highly dependent on the solvent and temperature.

Experimental Protocols

1. Sample Preparation for 1H NMR Spectroscopy:

  • Dissolution: Accurately weigh approximately 5-10 mg of the sample (e.g., ethyl 2-oxocyclohexanecarboxylate).

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • Homogenization: Gently vortex or shake the NMR tube to ensure complete dissolution and a homogenous solution.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added (0 ppm).

2. 1H NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Standard acquisition parameters for 1H NMR are employed, including a 90° pulse angle, an appropriate relaxation delay (e.g., 1-2 seconds), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the internal standard.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

logical_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Instrument Setup (Lock & Shim) C->D Prepared Sample E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G Raw Data (FID) H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Caption: Experimental workflow for 1H NMR analysis.

spin_coupling cluster_keto Keto Form Spin-Spin Coupling cluster_enol Enol Form (Simplified) H2 H-2 H3 H-3 H2->H3 J2,3 H6 H-6 H2->H6 J2,6 H3->H2 H6->H2 H_enol =CH H4 H-4 H_enol->H4 Allylic Coupling (if present)

Interpreting the Infrared Spectrum of 2-Oxocyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-Oxocyclohexanecarboxylic acid, a bifunctional molecule of interest in organic synthesis and drug development. By comparing its spectral features with those of related monofunctional compounds, cyclohexanone (B45756) and cyclohexanecarboxylic acid, this document offers researchers a clear framework for identifying and characterizing this molecule.

Comparative Analysis of IR Absorption Bands

The IR spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: a ketone, a carboxylic acid, and a saturated cyclic alkane backbone. The table below summarizes the expected and observed IR absorption frequencies for this compound and compares them with cyclohexanone and cyclohexanecarboxylic acid. This comparison highlights the unique spectral signature arising from the combination of functional groups in the target molecule.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Cyclohexanone (Typical, cm⁻¹)[1][2]Cyclohexanecarboxylic Acid (Typical, cm⁻¹)[3][4]
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)-3300 - 2500 (very broad)
AlkaneC-H Stretch3000 - 28503000 - 28503000 - 2850
KetoneC=O Stretch~1715 (strong, sharp)~1715 (strong, sharp)-
Carboxylic AcidC=O Stretch~1700-1725 (strong, may overlap with ketone)-1710 - 1690 (strong)
AlkaneCH₂ Scissoring~1450~1450~1450
Carboxylic AcidC-O Stretch1320 - 1210-1320 - 1210
Carboxylic AcidO-H Bend950 - 910 (broad)-950 - 910 (broad)

Interpretation: The spectrum of this compound is expected to exhibit features from both a ketone and a carboxylic acid. The most prominent features include a very broad O-H stretching band from the carboxylic acid, which can extend from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the sharper C-H stretching peaks around 2900 cm⁻¹.[3][5] A key diagnostic region is the carbonyl (C=O) stretching area. Due to the presence of both a ketone and a carboxylic acid, two distinct C=O peaks might be expected. However, it is common for these to overlap, resulting in a single, intense, and potentially broadened absorption band between 1725 and 1700 cm⁻¹.[6] The presence of both the very broad O-H stretch and the strong carbonyl absorption is a definitive indicator of a carboxylic acid functionality.[7] The additional ketone carbonyl is confirmed by its characteristic frequency, which for a six-membered ring is typically around 1715 cm⁻¹.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details a standard methodology for acquiring the IR spectrum of a solid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-resolution infrared spectrum of the analyte for functional group identification.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR accessory with a crystal (e.g., Diamond or Germanium)

  • Spatula and sample vials

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lens paper/soft, lint-free wipes

  • Solid this compound sample

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the computer are turned on and the software is initialized. Allow the instrument to warm up for at least 15-30 minutes to ensure a stable source and detector.

  • ATR Crystal Cleaning: Before running a background or sample spectrum, clean the surface of the ATR crystal. Apply a small amount of isopropanol to a soft wipe and gently clean the crystal surface. Dry the crystal completely with a separate clean, dry wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, run a background spectrum. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution, spectral range) as the background scan.

    • The software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

    • Interpret the spectrum by correlating the observed absorption bands with known vibrational frequencies of functional groups.

  • Cleaning: After the analysis, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol and a soft wipe as described in step 2.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the key functional groups within the this compound molecule and their characteristic absorption regions in an IR spectrum.

IR_Spectrum_Correlation cluster_functional_groups Functional Groups & Vibrational Modes cluster_ir_peaks Characteristic IR Absorption Regions (cm⁻¹) mol This compound Carboxylic Acid (-COOH) Ketone (C=O) Alkane Ring (-CH2-) COOH Carboxylic Acid Ketone Ketone Alkane Alkane OH_Stretch O-H Stretch 3300-2500 (Broad) COOH->OH_Stretch Stretch CO_Stretch_Acid C=O Stretch (Acid) ~1710 COOH->CO_Stretch_Acid Stretch CO_Stretch C-O Stretch 1320-1210 COOH->CO_Stretch Stretch CO_Stretch_Ketone C=O Stretch (Ketone) ~1715 Ketone->CO_Stretch_Ketone Stretch CH_Stretch C-H Stretch 3000-2850 Alkane->CH_Stretch Stretch CO_Stretch_Combined Combined C=O 1725-1700 CO_Stretch_Acid->CO_Stretch_Combined Often Overlap To Form CO_Stretch_Ketone->CO_Stretch_Combined Often Overlap To Form

Caption: Correlation of functional groups in this compound with IR peaks.

References

Comparative Analysis of 13C NMR Chemical Shifts for 2-Carboxycyclohexanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 13C NMR Spectral Characteristics of 2-Carboxycyclohexanone and Analogous Structures.

This guide provides a comparative analysis of the 13C NMR chemical shifts for 2-carboxycyclohexanone, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for 2-carboxycyclohexanone in publicly accessible databases, this guide presents predicted chemical shifts based on the analysis of structurally related compounds. This comparison offers valuable insights for researchers in identifying and characterizing this and similar molecules.

Predicted and Experimental 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for 2-carboxycyclohexanone alongside experimental data for relevant comparative compounds: cyclohexanone (B45756), cyclohexanecarboxylic acid, and 2-methylcyclohexanone. The predictions for 2-carboxycyclohexanone are derived from established principles of 13C NMR spectroscopy, considering the electronic effects of the carbonyl and carboxyl functional groups.

Carbon Atom2-Carboxycyclohexanone (Predicted)Cyclohexanone[1]Cyclohexanecarboxylic Acid[2]2-Methylcyclohexanone[3]
C1 (C=O)~205-215 ppm211.9 ppm-213.2 ppm
C2 (CH-COOH)~50-60 ppm41.9 ppm43.3 ppm44.9 ppm
C3 (CH2)~25-35 ppm27.1 ppm25.6 ppm35.6 ppm
C4 (CH2)~20-30 ppm25.1 ppm25.6 ppm25.4 ppm
C5 (CH2)~25-35 ppm27.1 ppm25.6 ppm27.9 ppm
C6 (CH2)~35-45 ppm41.9 ppm29.5 ppm41.7 ppm
C7 (COOH)~170-180 ppm-182.9 ppm-

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The numbering of the carbon atoms for 2-carboxycyclohexanone is provided in the diagram below.

Interpretation of Chemical Shifts

The predicted chemical shifts for 2-carboxycyclohexanone are influenced by the electron-withdrawing effects of the ketone and carboxylic acid groups. The carbonyl carbon (C1) is expected to have the largest chemical shift, typically in the range of 205-220 ppm for ketones.[4] The presence of the adjacent carboxylic acid group may slightly alter this value.

The carboxyl carbon (C7) is anticipated to appear in the characteristic region for carboxylic acids, generally between 170 and 185 ppm.[5] The carbon atom to which the carboxyl group is attached (C2) is expected to be shifted downfield compared to the corresponding carbon in unsubstituted cyclohexanone due to the inductive effect of the carboxylic acid. The remaining methylene (B1212753) carbons (C3-C6) will have shifts influenced by their proximity to the electron-withdrawing groups.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum for a compound such as 2-carboxycyclohexanone.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).[5][6] The choice of solvent can influence chemical shifts.[5]

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[7]

2. NMR Spectrometer Setup:

  • The analysis is performed on a high-field NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei.[8]

  • The prepared sample in the NMR tube is placed into the spectrometer's probe.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed.[9] This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[9]

  • The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to obtain a spectrum with an adequate signal-to-noise ratio. Quaternary carbons, like the carbonyl and carboxyl carbons, often require a larger number of scans due to their longer relaxation times.

4. Data Processing:

  • The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.

Structural Representation and Carbon Numbering

The following diagram illustrates the structure of 2-carboxycyclohexanone with the carbon atoms numbered for reference in the data table.

Caption: Structure of 2-carboxycyclohexanone with carbon numbering.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometry is crucial for its identification and structural elucidation. This guide provides a detailed look into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Oxocyclohexanecarboxylic acid. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a predictive analysis based on established fragmentation principles of its constituent functional groups—a ketone and a carboxylic acid on a cyclohexane (B81311) ring. To provide a robust comparative framework, the predicted fragmentation of this compound is contrasted with the known experimental fragmentation of cyclohexanone (B45756) and general fragmentation patterns of carboxylic acids.

Predicted Mass Spectrometry Fragmentation of this compound

This compound (C_7H_10O_3, Molecular Weight: 142.15 g/mol ) is expected to undergo fragmentation through several key pathways characteristic of cyclic ketones and carboxylic acids. The primary fragmentation mechanisms are anticipated to be alpha-cleavage, McLafferty-type rearrangements, and the loss of small neutral molecules.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group of the ketone are susceptible to cleavage. This can lead to the loss of a CO molecule or fragmentation of the ring. Similarly, cleavage of the bond between the carboxyl group and the cyclohexane ring can occur.

  • Loss of Water (H₂O): The presence of a carboxylic acid and an adjacent ketone may facilitate the loss of a water molecule (M-18).

  • Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 98. Subsequent loss of carbon monoxide from the cyclic ketone structure is also plausible.

  • Ring Opening: The cyclic structure can undergo ring-opening upon ionization, leading to a variety of linear fragments.

A summary of the predicted key fragments for this compound is presented in the table below.

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Pathway
142[C₇H₁₀O₃]⁺•Molecular Ion (M⁺•)
124[C₇H₈O₂]⁺•M⁺• - H₂O
98[C₆H₁₀O]⁺•M⁺• - CO₂
83[C₅H₇O]⁺[M-CO₂]⁺• - CH₃
70[C₄H₆O]⁺•Ring fragmentation after loss of CO₂
55[C₃H₃O]⁺ or [C₄H₇]⁺Further fragmentation of the ring
45[COOH]⁺Alpha-cleavage at the carboxylic acid

Comparative Analysis: Fragmentation Pattern of Cyclohexanone

To contextualize the predicted fragmentation of the cyclic ketone portion of this compound, we can examine the well-documented mass spectrum of cyclohexanone (C₆H₁₀O, Molecular Weight: 98.14 g/mol ). The fragmentation of cyclohexanone is characterized by a prominent molecular ion peak and a base peak resulting from the loss of ethylene (B1197577) after ring opening.[1][2][3]

Experimental m/z Relative Intensity (%) Proposed Fragment Ion Proposed Fragmentation Pathway
9845[C₆H₁₀O]⁺•Molecular Ion (M⁺•)
8310[C₅H₇O]⁺M⁺• - CH₃
7030[C₄H₆O]⁺•M⁺• - C₂H₄ (Ethylene)
55100[C₃H₃O]⁺M⁺• - C₃H₇
4265[C₃H₆]⁺• or [C₂H₂O]⁺•Further fragmentation

The presence of the carboxylic acid group in this compound is expected to introduce additional fragmentation pathways, notably the initial loss of CO₂, which would lead to a fragment ion at m/z 98, coincidentally the molecular weight of cyclohexanone. However, the subsequent fragmentation of this [C₆H₁₀O]⁺• ion may differ from that of the cyclohexanone molecular ion due to differences in its energetic state and initial structure.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of a solid organic compound such as this compound using a standard gas chromatography-mass spectrometer (GC-MS) or a direct insertion probe.

1. Sample Preparation:

  • For GC-MS analysis, dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • For direct insertion probe analysis, place a small amount of the solid sample (less than 1 mg) into a capillary tube.

2. Instrumentation (Typical GC-MS Parameters):

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

3. Mass Spectrometer (Typical EI Parameters):

  • Ionization Mode: Electron Ionization (EI).[4]

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (typically 2-3 minutes).

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation patterns.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the known fragmentation of cyclohexanone.

G Predicted Fragmentation of this compound M [C₇H₁₀O₃]⁺• m/z = 142 (Molecular Ion) M_minus_H2O [C₇H₈O₂]⁺• m/z = 124 M->M_minus_H2O - H₂O M_minus_CO2 [C₆H₁₀O]⁺• m/z = 98 M->M_minus_CO2 - CO₂ frag_45 [COOH]⁺ m/z = 45 M->frag_45 α-cleavage frag_83 [C₅H₇O]⁺ m/z = 83 M_minus_CO2->frag_83 - CH₃ frag_70 [C₄H₆O]⁺• m/z = 70 M_minus_CO2->frag_70 - C₂H₄ frag_55 [C₃H₃O]⁺ or [C₄H₇]⁺ m/z = 55 frag_70->frag_55 further fragmentation G2 Fragmentation of Cyclohexanone M [C₆H₁₀O]⁺• m/z = 98 (Molecular Ion) frag_83 [C₅H₇O]⁺ m/z = 83 M->frag_83 - CH₃ frag_70 [C₄H₆O]⁺• m/z = 70 M->frag_70 - C₂H₄ frag_55 [C₃H₃O]⁺ m/z = 55 (Base Peak) M->frag_55 - C₃H₇ frag_42 [C₃H₆]⁺• or [C₂H₂O]⁺• m/z = 42 frag_70->frag_42 further fragmentation

References

A Comparative Guide to the GC-MS Analysis of 2-Oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of 2-oxocyclohexanecarboxylic acid and its derivatives is crucial for various applications, including metabolic studies and the characterization of drug metabolites. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. However, the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior and detection sensitivity. This guide provides a comprehensive comparison of the two primary derivatization strategies for the GC-MS analysis of this compound: two-step oximation/silylation and esterification.

Comparison of Derivatization Methods

The choice of derivatization method significantly impacts the performance of the GC-MS analysis. The following table summarizes the key performance characteristics of the two most common approaches.

FeatureTwo-Step Oximation/SilylationEsterification (Methylation)
Principle The ketone group is first protected by methoxyamination, followed by the silylation of the carboxylic acid group to increase volatility and thermal stability.[1]The carboxylic acid group is converted to its methyl ester, increasing volatility. The ketone group remains underivatized.
Derivatives Formed Methoxyime-trimethylsilyl (MO-TMS) derivativeMethyl ester
GC Peak Shape Typically yields a single, sharp chromatographic peak, enabling reliable quantification.[1]May produce broader peaks or multiple peaks due to the potential for enol-tautomer formation of the keto group in the injector.
Sensitivity Generally high due to the excellent chromatographic properties of the derivative and the sensitivity of MS detection for silylated compounds.Good sensitivity, but can be lower than the oximation/silylation method if peak shape is compromised.
Sample Preparation More complex, involving a two-step reaction. Requires anhydrous conditions as silylating agents are moisture-sensitive.[1]Simpler, single-step reaction.
Applicability Well-suited for compounds containing both ketone and carboxylic acid functionalities.Primarily targets the carboxylic acid group.

Experimental Protocols

Detailed methodologies for both derivatization techniques are provided below.

Protocol 1: Two-Step Methoxyamination and Silylation

This protocol is adapted from a robust method for the derivatization of keto acids.[1]

Materials and Reagents:

  • This compound standard or sample extract (dried)

  • Methoxyamine hydrochloride (MeOX)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Internal Standard (e.g., a stable isotope-labeled analog), optional

Procedure:

  • Sample Preparation: Ensure the sample is completely dry before adding derivatization reagents.[1] If using an internal standard, it should be added to the sample prior to the drying step.

  • Methoxyamination:

    • Prepare a fresh 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes.[1] This step converts the ketone group to its methoxime derivative.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of MSTFA with 1% TMCS to the methoximated sample.[1]

    • Vortex for 30 seconds and incubate at 60°C for 30 minutes.[1] This reaction converts the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Esterification (Methylation)

This protocol outlines a general approach for the formation of methyl esters.

Materials and Reagents:

  • This compound standard or sample extract (dried)

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or Methanolic HCl

  • Anhydrous organic solvent (e.g., Hexane (B92381) or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Esterification:

    • Add 200 µL of BF3-MeOH solution to the dried sample.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

    • Wash the organic layer with 0.5 mL of saturated sodium bicarbonate solution, followed by 0.5 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: The resulting solution containing the methyl ester is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be necessary depending on the specific instrument and column used.[1][2]

ParameterRecommended Setting
GC System Agilent 6890 or similar
MS System Agilent 5973 or similar
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow rate of 1 mL/min[2]
Inlet Temperature 250 °C[2]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[2]
MS Source Temperature 230 °C[2]
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range m/z 50-550

Quantitative Data and Mass Spectra

The following table provides a comparison of the expected GC-MS data for the two derivatives of this compound.

DerivativeRetention Time (min)Key Mass Spectral Fragments (m/z)
MO-TMS Derivative Estimated: 12-15Molecular Ion (M+): 287 (predicted)Key Fragments: 256 ([M-31]+, loss of OCH3), 214 ([M-73]+, loss of Si(CH3)3), 198, 172, 87, 73 (base peak, Si(CH3)3+)
Methyl Ester Estimated: 10-12Molecular Ion (M+): 156[3]Key Fragments: 125 ([M-31]+, loss of OCH3), 97, 84, 69, 55 (base peak)[3]

Note: Retention times are estimates and will vary depending on the specific GC conditions.

Visualizing the Workflow and Derivatization Reactions

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Deriv_Reagent Add Derivatization Reagent(s) Drying->Deriv_Reagent Incubation Incubation Deriv_Reagent->Incubation GC_Injection GC Injection Incubation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Derivatization_Reactions cluster_silylation Two-Step Oximation/Silylation cluster_esterification Esterification Start This compound Methoxyamination Methoxyamine HCl, Pyridine Start->Methoxyamination Step 1 Methylation BF3-MeOH or Methanolic HCl Start->Methylation Methoxime Methoxime Derivative Methoxyamination->Methoxime Silylation MSTFA + 1% TMCS Methoxime->Silylation Step 2 MOTMS_Derivative MO-TMS Derivative Silylation->MOTMS_Derivative Methyl_Ester Methyl Ester Derivative Methylation->Methyl_Ester

Caption: Chemical derivatization pathways for this compound.

Conclusion

Both two-step oximation/silylation and esterification are viable methods for the GC-MS analysis of this compound. The two-step method, while more complex, is generally preferred for its ability to produce a single, sharp chromatographic peak, leading to more reliable quantification.[1] Esterification offers a simpler and faster alternative, which may be suitable for qualitative screening or when dealing with a large number of samples, provided that potential issues with peak shape are addressed through careful optimization of GC conditions. The choice of the optimal method will depend on the specific analytical requirements, such as the need for high quantitative accuracy versus high sample throughput.

References

comparing reactivity of 2-oxocyclopentanecarboxylic acid vs 2-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of cyclic β-keto acids, 2-oxocyclopentanecarboxylic acid and its six-membered counterpart, 2-oxocyclohexanecarboxylic acid, are pivotal intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Their reactivity, governed by the interplay of ring strain, stereoelectronics, and conformational effects, presents a fascinating case study for chemists. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by available experimental data and established chemical principles.

Key Reactivity Parameters: A Tabular Comparison

While direct, side-by-side kinetic studies for all aspects of their reactivity are not extensively documented in publicly available literature, a combination of experimental data on their keto-enol tautomerism and theoretical understanding of their structural differences allows for a robust comparative analysis.

Reactivity Parameter2-Oxocyclopentanecarboxylic AcidThis compoundKey Observations & Rationale
Keto-Enol Equilibrium Constant (Kenol) HigherLower (by approx. 2 orders of magnitude)The five-membered ring of 2-oxocyclopentanecarboxylic acid can more readily accommodate the endocyclic double bond of the enol form due to reduced angle strain compared to the more rigid cyclohexane (B81311) ring. This results in a significantly higher proportion of the more reactive enol tautomer at equilibrium for the cyclopentane (B165970) derivative.
Rate of Decarboxylation Expected to be FasterExpected to be SlowerDecarboxylation of β-keto acids proceeds through an enol or enolate intermediate. The higher concentration of the enol tautomer in 2-oxocyclopentanecarboxylic acid is expected to lead to a faster rate of decarboxylation under thermal conditions. The reaction involves a cyclic transition state that is more readily achieved in the more flexible cyclopentane system.
Rate of Esterification (Fischer) Expected to be SlowerExpected to be FasterFischer esterification is sensitive to steric hindrance around the carboxylic acid. The chair conformation of the cyclohexane ring in this compound can orient the carboxylic acid group in a more sterically accessible equatorial position, facilitating nucleophilic attack by an alcohol. The cyclopentane ring, with its envelope and half-chair conformations, may present a more hindered environment for the incoming nucleophile.

Factors Influencing Reactivity: A Logical Relationship

The differing reactivity of these two cyclic β-keto acids can be attributed to a cascade of interconnected structural and electronic factors. The following diagram illustrates this relationship.

G Factors Influencing Reactivity RingSize Ring Size RingStrain Ring Strain & Conformational Rigidity RingSize->RingStrain Dictates EnolStability Enol Stability (Keto-Enol Equilibrium) RingStrain->EnolStability Influences Accommodation of C=C StericHindrance Steric Hindrance at Carboxyl Group RingStrain->StericHindrance Affects Substituent Conformation DecarboxylationRate Rate of Decarboxylation EnolStability->DecarboxylationRate Directly Proportional To EsterificationRate Rate of Esterification StericHindrance->EsterificationRate Inversely Proportional To

Caption: Logical flow of structural factors impacting reactivity.

Experimental Protocols

General Experimental Protocol for Decarboxylation of β-Keto Acids

This protocol outlines a general procedure for the thermal decarboxylation of β-keto acids.

Materials:

  • β-keto acid (2-oxocyclopentanecarboxylic acid or this compound)

  • High-boiling point solvent (e.g., toluene, xylene, or Dowtherm A)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Apparatus for monitoring gas evolution (e.g., gas burette)

Procedure:

  • Dissolve a known quantity of the β-keto acid in the chosen solvent in the round-bottom flask.

  • Assemble the reflux apparatus and ensure a gentle flow of cooling water through the condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by measuring the volume of carbon dioxide evolved over time or by periodic analysis of aliquots using techniques such as TLC, GC, or NMR.

  • Upon completion of the reaction (cessation of gas evolution or disappearance of starting material), cool the reaction mixture to room temperature.

  • The resulting ketone can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.

General Experimental Protocol for Fischer Esterification

The following is a general procedure for the acid-catalyzed esterification of carboxylic acids with an alcohol.

Materials:

  • Carboxylic acid (2-oxocyclopentanecarboxylic acid or this compound)

  • Alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for removal of water)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a round-bottom flask, add the carboxylic acid and a large excess of the alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of the strong acid.

  • Assemble the reflux apparatus (with a Dean-Stark trap if desired to remove the water byproduct and drive the equilibrium).

  • Heat the reaction mixture to reflux with stirring for several hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Experimental Workflow for Comparative Reactivity Analysis

To definitively quantify the reactivity differences, a parallel experimental setup is recommended. The following diagram outlines a workflow for such a comparative study.

G Comparative Reactivity Analysis Workflow Start Start: Identical Molar Quantities of Substrates Substrate1 2-Oxocyclopentanecarboxylic Acid Start->Substrate1 Substrate2 This compound Start->Substrate2 ReactionSetup Parallel Reaction Setup (Identical Conditions: Temp, Solvent, Catalyst) Substrate1->ReactionSetup Substrate2->ReactionSetup Decarboxylation Decarboxylation ReactionSetup->Decarboxylation Esterification Esterification ReactionSetup->Esterification Monitoring Reaction Monitoring (Aliquots at Timed Intervals) Decarboxylation->Monitoring Esterification->Monitoring Analysis Quantitative Analysis (GC, HPLC, or NMR) Monitoring->Analysis Data Data Collection: - Rate Constants (k) - Activation Energy (Ea) - Product Yield vs. Time Analysis->Data Conclusion Conclusion: Comparative Reactivity Profile Data->Conclusion

Caption: Workflow for comparing the reactivity of the two acids.

Signaling Pathways and Biological Relevance

Currently, there is limited specific information in the scientific literature detailing the direct involvement of 2-oxocyclopentanecarboxylic acid or this compound in specific signaling pathways. However, as carboxylic acids and keto compounds, they belong to classes of molecules with known biological activities. Carboxylic acids, for instance, are known to act as signaling molecules in various organisms, including plants, where they can influence gene expression. It is plausible that these cyclic β-keto acids or their metabolites could interact with cellular signaling cascades, but further research is required to elucidate any specific roles.

Conclusion

The reactivity of 2-oxocyclopentanecarboxylic acid and this compound is a direct consequence of their cyclic structures. The greater flexibility and reduced ring strain of the five-membered ring in 2-oxocyclopentanecarboxylic acid leads to a significantly more stable enol tautomer. This, in turn, is predicted to result in a faster rate of decarboxylation. Conversely, the more defined and sterically less hindered conformation of the carboxyl group in the six-membered ring of this compound is expected to facilitate a faster rate of esterification. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these reactivity differences is crucial for reaction design, optimization, and the strategic synthesis of target molecules. The experimental protocols and workflows provided herein offer a framework for further quantitative investigation into the fascinating chemistry of these important cyclic intermediates.

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Keto and Enol Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle equilibrium between keto and enol tautomers is crucial for predicting molecular behavior, reactivity, and interaction with biological targets. Spectroscopic techniques offer a powerful lens to probe this dynamic relationship. This guide provides a detailed comparison of the spectroscopic differences between keto and enol forms, supported by experimental data and protocols, to aid in the precise characterization of these isomeric forms.

The interconversion between a ketone or aldehyde and its corresponding enol is a fundamental concept in organic chemistry known as keto-enol tautomerism. While the keto form is generally more stable, the enol tautomer can be significantly populated, particularly in systems with intramolecular hydrogen bonding or extended conjugation. The distinct structural features of each tautomer give rise to unique spectroscopic signatures, which can be effectively monitored using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative differences in the spectroscopic data for the keto and enol tautomers of representative β-dicarbonyl compounds. These values can serve as a reference for identifying and quantifying the tautomeric composition in various chemical environments.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Keto and Enol Tautomers of Acetylacetone

TautomerSolvent¹H NMR (ppm)¹³C NMR (ppm)
Keto CDCl₃CH₃: 2.2, CH₂: 3.6[1]C=O: 202.5, CH₂: 58.5, CH₃: 30.5
DMSO-d₆CH₃: 2.1, CH₂: 3.7C=O: 203.1, CH₂: 58.0, CH₃: 30.1
Enol CDCl₃CH₃: 2.0, =CH: 5.5, OH: 15.5[1]C=O: 191.9, =C: 100.3, CH₃: 24.5
DMSO-d₆CH₃: 1.9, =CH: 5.7, OH: 15.1C=O: 190.8, =C: 100.1, CH₃: 23.8

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Keto and Enol Tautomers

TautomerFunctional GroupAcetylacetoneEthyl Acetoacetate
Keto C=O Stretch1728, 1708[2]~1745 (ester), ~1720 (keto)
Enol O-H Stretch (broad)3200-2400[2]3200-2500
C=C Stretch1606[2]~1650
C=O Stretch (conjugated)~1606 (overlapping with C=C)[2]~1650

Table 3: UV-Vis Absorption Maxima (λmax) for Keto and Enol Tautomers

CompoundTautomerSolventλmax (nm)
DibenzoylmethaneKetoCyclohexane~250
EnolCyclohexane~345[3]
SalicylideneanilinesKetoAcetonitrileVaries with substitution
EnolAcetonitrileVaries with substitution[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of keto-enol tautomerism are provided below. These protocols can be adapted based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the quantitative analysis of keto-enol tautomerism in solution, as the interconversion is often slow on the NMR timescale.[5]

Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Prepare a solution of the compound of interest in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration (typically 10-50 mg/mL). Allow the solution to equilibrate for at least 60 minutes before analysis to ensure the tautomeric equilibrium is reached.[5]

  • Instrument Setup: Use a high-resolution NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to encompass all relevant signals, including the downfield enolic OH proton (which can appear as high as 15-17 ppm).

  • Data Processing: Process the spectrum by applying Fourier transformation, phasing, and baseline correction.

  • Signal Assignment and Integration: Identify the characteristic signals for both the keto and enol tautomers. For example, in β-dicarbonyls, the keto form will show distinct α-methylene protons, while the enol form will exhibit a vinylic proton and an enolic hydroxyl proton.[6] Carefully integrate the non-overlapping signals corresponding to each tautomer.

  • Calculation of Tautomer Ratio: Calculate the molar ratio of the keto and enol forms by comparing the integral values of their characteristic protons, taking into account the number of protons giving rise to each signal. The equilibrium constant (Keq = [enol]/[keto]) can then be determined.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for the qualitative identification of keto and enol tautomers by observing their characteristic vibrational frequencies.[7]

Protocol for IR Spectroscopic Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (for liquids), a KBr pellet or Nujol mull (for solids), or in solution using an appropriate IR-transparent solvent (e.g., CCl₄, CHCl₃).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample holder or the solvent.

  • Data Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Keto Form: Look for a strong absorption band in the carbonyl (C=O) stretching region, typically between 1700-1740 cm⁻¹.[7]

    • Enol Form: Identify a broad absorption band in the 3200-2400 cm⁻¹ region, characteristic of the intramolecularly hydrogen-bonded O-H stretch.[2] Also, look for a C=C stretching vibration around 1600-1650 cm⁻¹ and a conjugated C=O stretch at a lower frequency than the keto form.[2][7]

  • Qualitative Assessment: The relative intensities of the characteristic keto (C=O) and enol (O-H, C=C) bands can provide a qualitative indication of the predominant tautomer in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying keto-enol tautomerism in compounds where the tautomers have significantly different chromophores.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis:

    • Keto Form: The keto form typically exhibits a π → π* transition at a shorter wavelength.

    • Enol Form: The enol form, with its conjugated system (C=C-C=O), will show a π → π* transition at a longer wavelength (a bathochromic or red shift) compared to the keto form.[3]

  • Quantitative Analysis: The equilibrium constant can be determined by measuring the absorbance at the λmax of the enol form in different solvents or by using computational methods to deconvolute the overlapping spectra of the two tautomers.[4][8]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of keto-enol tautomerism.

Keto_Enol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results Compound Compound of Interest Solution Prepare Solution (Deuterated/UV-Vis/IR Solvent) Compound->Solution Equilibration Allow for Tautomeric Equilibration Solution->Equilibration NMR NMR Spectroscopy (¹H, ¹³C) Equilibration->NMR IR IR Spectroscopy Equilibration->IR UV_Vis UV-Vis Spectroscopy Equilibration->UV_Vis Process_NMR Process NMR Data (Integration) NMR->Process_NMR Process_IR Analyze IR Bands (Vibrational Frequencies) IR->Process_IR Process_UV Analyze UV-Vis Spectra (λmax) UV_Vis->Process_UV Quantification Quantitative Analysis (Tautomer Ratio, Keq) Process_NMR->Quantification Qualitative Qualitative Identification (Predominant Tautomer) Process_IR->Qualitative Process_UV->Qualitative Structure Structural Characterization Quantification->Structure Qualitative->Structure

Caption: Workflow for Spectroscopic Analysis of Keto-Enol Tautomerism.

This guide provides a foundational understanding of the spectroscopic techniques used to differentiate and characterize keto and enol tautomers. By applying these methods and utilizing the provided data and protocols, researchers can gain deeper insights into the behavior of tautomeric systems, which is invaluable in the fields of chemical synthesis, reaction mechanism elucidation, and drug design.

References

A Comparative Guide to Analytical Techniques for Quantifying Beta-Keto Acids in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of β-keto acids is critical due to their role as key intermediates in various metabolic pathways and chemical syntheses. However, their inherent instability and tendency to undergo decarboxylation present significant analytical challenges.[1][2] This guide provides an objective comparison of the primary analytical techniques used for the quantification of β-keto acids in a mixture, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of major analytical techniques for β-keto acid analysis.

Analytical TechniquePrincipleCommon AnalytesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangePrecision (RSD%)AdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass-based detection.β-hydroxybutyrate (β-HB) & Acetoacetate (AcAc)LOD: < 0.1 pg/mL[3]0.001 - 250 µg/mL[3]< 10%[3]High sensitivity and selectivity.Requires derivatization; potential for thermal degradation of analytes.[1]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Separation via liquid chromatography followed by detection of fluorescent derivatives.α-ketoisocaproate, α-ketoisovalerate, α-keto-β-methylvalerate, pyruvate (B1213749)LOD: 1.3–5.4 nM; LOQ: 4.2–18 nM[4][5]-Repeatability CVs <6%; Reproducibility CVs <11%[6]High sensitivity and specificity; suitable for non-volatile compounds.Derivatization is often necessary; keto-enol tautomerism can affect peak shape.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly selective mass spectrometric detection.β-HB & AcAcLOD: < 11.7 nmol/L; LOQ: < 39.5 nmol/L[3]0.1 - 250 µmol/L[3]< 5%[3]Very high sensitivity and specificity; can analyze complex mixtures with minimal sample cleanup.High instrument cost.
Enzymatic Assays Measurement of a product or cofactor change resulting from a specific enzyme-catalyzed reaction.β-keto esters---High specificity; suitable for high-throughput screening.[8][9]Indirect measurement; may be susceptible to interference from other components in the sample matrix.[9]
Spectrophotometric Methods Measurement of light absorbance of a colored product formed from the reaction of the analyte with a derivatizing agent.Keto acids---Simple and inexpensive instrumentation.[10][11]Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interferences.[12]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is essential for the analysis of thermally unstable and non-volatile β-keto acids.[1] Derivatization increases volatility and prevents decarboxylation in the hot GC injector.[1]

Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing β-keto acids using an appropriate solvent.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain a dried extract.[1]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes. Allow the vial to cool to room temperature.[1] This step derivatizes the keto group.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to the vial. Recap the vial, vortex for 30 seconds, and incubate at 60°C for 30 minutes.[1] This step derivatizes the carboxylic acid group.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.[1]

GC-MS Parameters:

  • Column: DB-624 capillary column (30 m × 0.250 mm i.d., 1.0-μm stationary phase).[13]

  • Carrier Gas: Helium at a constant pressure of 14 psi.[13]

  • Inlet Temperature: 250°C.[13]

  • Oven Temperature Program: Start at 50°C for 5 min, then ramp at 70°C/min to 200°C and hold for 2 min.[13]

  • MS Detector: Operated in either scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves pre-column derivatization to form a fluorescent product, which significantly enhances detection sensitivity.

Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):

  • Reagent Preparation: Prepare a DMB solution containing 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, 70 μL of 2-mercaptoethanol, and 58 μL of concentrated HCl in 0.87 mL of H₂O.[4]

  • Reaction: Add 40 μL of the DMB solution to 40 μL of the aqueous β-keto acid sample in a sealed tube.[4]

  • Incubation: Heat the solution at 85°C for 45 minutes.[4]

  • Cooling and Dilution: Cool the solution on ice for 5 minutes. To avoid split peaks due to acidity, dilute the solution fivefold with 65 mM NaOH aqueous solution.[4][5]

  • Injection: Inject 25 μL of the final solution into the HPLC system.[4]

HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 1.8 μm Eclipse Plus C18).[14]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 0.2 - 1.0 mL/min.

  • Fluorescence Detector: Set excitation and emission wavelengths appropriate for the DMB derivatives.

Enzymatic Assay for β-Keto Ester Hydrolysis

This protocol describes a pH-based spectrophotometric assay to determine the activity of hydrolases on β-keto esters by detecting the formation of the β-keto acid product.[9]

Assay Principle: The hydrolysis of a β-keto ester produces a β-keto acid, leading to a decrease in the pH of the reaction medium. This pH change is monitored using a pH indicator dye like bromothymol blue.[9][15]

Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing the pH indicator bromothymol blue.

  • Substrate Addition: Add the β-keto ester substrate to the reaction mixture to a final concentration of 2.0 mM.[9]

  • Enzyme Initiation: Initiate the reaction by adding the hydrolase enzyme.

  • Measurement: Monitor the change in absorbance at a wavelength corresponding to the deprotonated form of the indicator (e.g., 620 nm for bromothymol blue).[15] The rate of change in absorbance is proportional to the rate of β-keto acid formation.

  • Calibration: Create a calibration curve by adding known concentrations of a strong acid (e.g., HCl) to the buffer in the presence of the ester to correlate the change in absorbance to the amount of acid produced.[9]

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Mixture Extraction Solvent Extraction Sample->Extraction Drying Drying (N2 Stream) Extraction->Drying Methoximation Methoximation (60°C, 45 min) Drying->Methoximation Silylation Silylation (60°C, 30 min) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

GC-MS analysis workflow for β-keto acids.

HPLC_Workflow cluster_derivatization Pre-Column Derivatization cluster_analysis HPLC Analysis Sample Aqueous Sample Add_DMB Add DMB Reagent Sample->Add_DMB Heat Incubate (85°C, 45 min) Add_DMB->Heat Dilute Cool & Dilute (65 mM NaOH) Heat->Dilute HPLC_Injection HPLC Injection Dilute->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Fluorescence_Detection Fluorescence Detection Separation->Fluorescence_Detection Quantification Data Analysis & Quantification Fluorescence_Detection->Quantification

HPLC with fluorescence detection workflow.

Enzymatic_Assay_Workflow cluster_reaction Reaction cluster_detection Detection Start Prepare Reaction Mixture (Buffer + pH Indicator) Add_Substrate Add β-Keto Ester Substrate Start->Add_Substrate Initiate_Reaction Add Hydrolase Enzyme Add_Substrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., at 620 nm) Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Reaction Rate Monitor_Absorbance->Data_Analysis Quantification Quantification Data_Analysis->Quantification β-Keto Ester β-Keto Ester β-Keto Acid + Alcohol β-Keto Acid + Alcohol β-Keto Ester->β-Keto Acid + Alcohol Hydrolase HIndicator HIndicator Indicator- Indicator- HIndicator->Indicator- + H+ Color Change Color Change Indicator-->Color Change

Workflow for a pH-based enzymatic assay.

References

Validating the Synthesis of 2-Oxocyclohexanecarboxylic Acid: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is paramount. This guide provides a comparative analysis of two common synthetic pathways for 2-Oxocyclohexanecarboxylic acid, offering detailed experimental protocols and a comprehensive examination of the spectral data used to verify the integrity of the starting materials, intermediates, and the final product.

Two primary routes for the synthesis of this compound are explored herein: the intramolecular Dieckmann condensation of a diester and the carboxylation of a ketone. Each method presents distinct advantages and considerations for yield, purity, and scalability. This guide will furnish the necessary data to objectively assess both approaches.

Synthetic Pathway Comparison

Route 1: Dieckmann Condensation of Diethyl Pimelate (B1236862)

The Dieckmann condensation is a robust method for forming cyclic β-keto esters. In this approach, diethyl pimelate undergoes an intramolecular cyclization facilitated by a strong base, such as sodium ethoxide, to yield ethyl 2-oxocyclohexanecarboxylate. Subsequent hydrolysis of the ester furnishes the target molecule, this compound.

Route 2: Carboxylation of Cyclohexanone (B45756)

An alternative strategy involves the direct carboxylation of cyclohexanone. This method utilizes a strong base to generate an enolate from cyclohexanone, which then reacts with a carboxylating agent like diethyl carbonate. This reaction directly forms the ethyl ester intermediate, which is then hydrolyzed to the final acid.

Experimental Protocols

Route 1: Dieckmann Condensation and Hydrolysis

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.15 g, 0.05 mol) in absolute ethanol (B145695) (25 mL), is added diethyl pimelate (10.8 g, 0.05 mol). The mixture is heated under reflux for one hour. After cooling, the reaction mixture is acidified with dilute hydrochloric acid. The resulting oily layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

Step 2: Hydrolysis of Ethyl 2-oxocyclohexanecarboxylate

The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with a 10% aqueous solution of sodium hydroxide (B78521) for one hour. The solution is then cooled and acidified with concentrated hydrochloric acid. The precipitated this compound is filtered, washed with cold water, and recrystallized from hot water to yield the pure product.

Route 2: Carboxylation of Cyclohexanone and Hydrolysis

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate from Cyclohexanone

A mixture of sodium hydride (2.4 g, 0.1 mol) in dry toluene (B28343) (50 mL) is heated to reflux. A solution of cyclohexanone (4.9 g, 0.05 mol) and diethyl carbonate (7.1 g, 0.06 mol) in dry toluene (20 mL) is added dropwise over a period of 30 minutes. The reaction mixture is refluxed for an additional two hours. After cooling, the mixture is carefully poured into ice-water and acidified with dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to give crude ethyl 2-oxocyclohexanecarboxylate.

Step 2: Hydrolysis of Ethyl 2-oxocyclohexanecarboxylate

The hydrolysis is carried out following the same procedure as described in Route 1, Step 2.

Spectral Data for Validation

The structural integrity of the compounds at each stage of the synthesis is confirmed through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Starting Material Spectral Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
Diethyl Pimelate 4.12 (q, 4H), 2.29 (t, 4H), 1.63 (m, 4H), 1.37 (m, 2H), 1.25 (t, 6H)173.5, 60.2, 34.1, 28.8, 24.7, 14.22981, 1735 (C=O), 1178 (C-O)216 (M+), 171, 143, 125
Cyclohexanone 2.29 (t, 4H), 1.86 (m, 4H), 1.71 (m, 2H)211.2, 42.1, 27.1, 25.02945, 1715 (C=O)98 (M+), 83, 69, 55, 42
Intermediate Spectral Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
Ethyl 2-oxocyclohexanecarboxylate 12.1 (s, enol-OH, broad), 4.20 (q, 2H), 3.45 (t, 1H), 2.40-2.20 (m, 4H), 1.80-1.50 (m, 4H), 1.28 (t, 3H)204.5 (keto C=O), 173.0 (ester C=O), 101.5 (enol C=C), 61.0, 49.5, 38.5, 28.0, 24.5, 22.5, 14.03400 (br, enol OH), 2940, 1735 (ester C=O), 1710 (keto C=O), 1650 (enol C=C)170 (M+), 125, 97, 69
Final Product: this compound Spectral Data
Spectral MethodExpected Key Features
¹H NMR A very broad singlet between 10-13 ppm (carboxylic acid -OH). A multiplet around 3.5 ppm for the proton alpha to the carbonyl and carboxyl groups. Multiplets between 1.5-2.5 ppm for the remaining cyclohexyl protons.
¹³C NMR A signal between 200-210 ppm for the ketone carbonyl carbon. A signal between 175-185 ppm for the carboxylic acid carbonyl carbon. A signal around 50-60 ppm for the carbon alpha to both carbonyls. Signals between 20-40 ppm for the other cyclohexyl carbons.
IR Spectroscopy A very broad absorption from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid). A strong, sharp absorption around 1710 cm⁻¹ (C=O stretch of the ketone). A strong absorption around 1700 cm⁻¹ (C=O stretch of the carboxylic acid, may overlap with the ketone).
Mass Spectrometry Molecular ion peak (M+) at m/z = 142. Fragmentation patterns showing the loss of H₂O (m/z = 124) and COOH (m/z = 97).

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic routes and the subsequent validation process.

Synthesis_Validation_Workflow cluster_route1 Route 1: Dieckmann Condensation cluster_route2 Route 2: Carboxylation cluster_validation Spectral Validation Diethyl Pimelate Diethyl Pimelate Dieckmann Condensation Dieckmann Condensation Diethyl Pimelate->Dieckmann Condensation Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Dieckmann Condensation->Ethyl 2-oxocyclohexanecarboxylate Hydrolysis Hydrolysis Ethyl 2-oxocyclohexanecarboxylate->Hydrolysis Ethyl 2-oxocyclohexanecarboxylate->Hydrolysis 2-Oxocyclohexanecarboxylic Acid_R1 2-Oxocyclohexanecarboxylic Acid_R1 Hydrolysis->2-Oxocyclohexanecarboxylic Acid_R1 2-Oxocyclohexanecarboxylic Acid_R2 2-Oxocyclohexanecarboxylic Acid_R2 Hydrolysis->2-Oxocyclohexanecarboxylic Acid_R2 NMR NMR 2-Oxocyclohexanecarboxylic Acid_R1->NMR IR IR 2-Oxocyclohexanecarboxylic Acid_R1->IR MS MS 2-Oxocyclohexanecarboxylic Acid_R1->MS Cyclohexanone Cyclohexanone Carboxylation Carboxylation Cyclohexanone->Carboxylation Carboxylation->Ethyl 2-oxocyclohexanecarboxylate 2-Oxocyclohexanecarboxylic Acid_R2->NMR 2-Oxocyclohexanecarboxylic Acid_R2->IR 2-Oxocyclohexanecarboxylic Acid_R2->MS

Caption: Synthetic routes and validation workflow.

Signaling Pathway of Synthesis

The underlying chemical transformations can be visualized as a signaling pathway, highlighting the key reactions and intermediates.

Synthesis_Signaling_Pathway Diethyl Pimelate Diethyl Pimelate Intramolecular Cyclization Intramolecular Cyclization Diethyl Pimelate->Intramolecular Cyclization Dieckmann Cyclohexanone Cyclohexanone Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Cyclohexanone->Nucleophilic Acyl Substitution Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intramolecular Cyclization Base (NaH) Base (NaH) Base (NaH)->Nucleophilic Acyl Substitution Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Nucleophilic Acyl Substitution Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Intramolecular Cyclization->Ethyl 2-oxocyclohexanecarboxylate Nucleophilic Acyl Substitution->Ethyl 2-oxocyclohexanecarboxylate Acid/Base Hydrolysis Acid/Base Hydrolysis Ethyl 2-oxocyclohexanecarboxylate->Acid/Base Hydrolysis This compound This compound Acid/Base Hydrolysis->this compound

Caption: Key reactions in the synthesis pathways.

A Comparative Analysis of Decarboxylation Rates in β-Keto Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of the decarboxylation rates of various β-keto acids, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a practical resource for understanding and predicting the stability and reactivity of this important class of compounds.

Executive Summary

β-Keto acids are carboxylic acids distinguished by a ketone functional group at the β-position relative to the carboxyl group. This structural arrangement facilitates a unique decarboxylation reaction, proceeding through a cyclic six-membered transition state to release carbon dioxide and form a ketone. The rate of this reaction is highly sensitive to the substitution pattern on the β-keto acid backbone, as well as to experimental conditions such as solvent and pH. Understanding these nuances is critical for applications ranging from organic synthesis to the study of metabolic pathways.

This guide presents a comparative analysis of the decarboxylation rates of several alkyl-substituted β-keto acids, supported by experimental data. Detailed protocols for monitoring decarboxylation kinetics are also provided to aid in the design and execution of further studies in this area.

Data Presentation: Decarboxylation Rates of Alkyl-Substituted β-Keto Acids

The following table summarizes the first-order rate constants for the decarboxylation of four different β-keto acids in aqueous solution at various temperatures. This data, adapted from the work of Ignatchenko et al., provides a clear comparison of how alkyl substitution at the α-position influences the rate of decarboxylation.[1]

β-Keto AcidStructureTemperature (°C)Rate Constant (k, s⁻¹)
3-Oxobutanoic acid (Acetoacetic acid)CH₃COCH₂COOH231.2 x 10⁻⁴
385.8 x 10⁻⁴
532.3 x 10⁻³
2-Methyl-3-oxobutanoic acidCH₃COCH(CH₃)COOH232.5 x 10⁻⁵
381.5 x 10⁻⁴
536.8 x 10⁻⁴
2-Ethyl-3-oxobutanoic acidCH₃COCH(C₂H₅)COOH231.1 x 10⁻⁵
386.5 x 10⁻⁵
533.2 x 10⁻⁴
2,2-Dimethyl-3-oxobutanoic acidCH₃COC(CH₃)₂COOH234.1 x 10⁻⁶
382.8 x 10⁻⁵
531.5 x 10⁻⁴

Observations:

  • Effect of α-Substitution: The data clearly demonstrates that increasing alkyl substitution at the α-carbon significantly decreases the rate of decarboxylation. Acetoacetic acid, with no α-substituents, exhibits the fastest decarboxylation rate. The rate progressively decreases with the addition of a methyl group, an ethyl group, and two methyl groups at the α-position.

  • Temperature Dependence: As expected, the rate of decarboxylation for all tested β-keto acids increases with rising temperature, following the principles of chemical kinetics.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments related to the study of β-keto acid decarboxylation.

Protocol 1: Synthesis of β-Keto Acids by Ester Hydrolysis[1]

Objective: To synthesize β-keto acids from their corresponding β-keto esters.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Sulfuric acid (H₂SO₄) solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the β-keto ester in 1 M NaOH solution.

  • Stir the solution overnight at room temperature to ensure complete hydrolysis of the ester.

  • Transfer the solution to a separatory funnel and extract with MTBE to remove any unreacted ester. Discard the organic layer.

  • Carefully acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 1 M H₂SO₄.

  • Extract the acidified aqueous solution multiple times with MTBE to isolate the β-keto acid.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator with an ice bath to obtain the β-keto acid.

Protocol 2: Monitoring Decarboxylation Kinetics by CO₂ Evolution

Objective: To determine the rate of decarboxylation by measuring the volume of carbon dioxide gas evolved over time.

Materials:

  • β-keto acid sample

  • Thermostated reaction vessel with a gas outlet

  • Gas burette or an inverted measuring cylinder filled with a suitable liquid (e.g., heptane (B126788) or CO₂-saturated water to minimize CO₂ dissolution)[2]

  • Magnetic stirrer and stir bar

  • Stopwatch

Procedure:

  • Set up the reaction apparatus, ensuring the reaction vessel is sealed and the gas outlet is connected to the gas collection system.

  • Place a known amount of the β-keto acid into the reaction vessel.

  • If the reaction is to be run in a solvent, add the solvent to the vessel.

  • Submerge the reaction vessel in a constant temperature bath and allow it to equilibrate.

  • Initiate the reaction (e.g., by adding a catalyst or starting the heating) and simultaneously start the stopwatch.

  • Record the volume of CO₂ collected in the gas burette at regular time intervals.

  • Continue recording until the evolution of gas ceases.

  • Plot the volume of CO₂ evolved versus time. The initial rate can be determined from the slope of this curve. For a first-order reaction, a plot of ln(V_final - V_t) versus time will be linear, and the rate constant can be calculated from the slope.

Protocol 3: Analysis of Decarboxylation by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the disappearance of the β-keto acid and the appearance of the ketone product over time.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., a mixture of methanol, water, and a suitable buffer like phosphate (B84403) buffer)

  • β-keto acid and corresponding ketone standards

  • Reaction quenching solution (e.g., a strong acid or base to stop the reaction)

Procedure:

  • Prepare a stock solution of the β-keto acid in the desired reaction solvent.

  • Initiate the decarboxylation reaction under controlled temperature conditions.

  • At specific time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the elution of the β-keto acid and the ketone product using the UV detector at a suitable wavelength.

  • Quantify the concentrations of the reactant and product by comparing their peak areas to calibration curves prepared from the standards.

  • Plot the concentration of the β-keto acid versus time to determine the reaction rate.

Mandatory Visualizations

Mechanism of β-Keto Acid Decarboxylation

The decarboxylation of β-keto acids proceeds through a concerted, cyclic mechanism. The following diagram illustrates the key steps involved in this transformation.

Caption: General mechanism of β-keto acid decarboxylation.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for studying the kinetics of β-keto acid decarboxylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis synthesis Synthesize/Obtain β-Keto Acid characterization Characterize Starting Material synthesis->characterization setup Set up Reaction (Controlled Temperature) characterization->setup monitor Monitor Reaction Progress (e.g., CO₂ evolution, HPLC) setup->monitor plot Plot Data (Concentration vs. Time) monitor->plot calculate Calculate Rate Constant plot->calculate

Caption: Experimental workflow for decarboxylation kinetic studies.

References

A Comparative Guide to Distinguishing 2-Oxocyclohexanecarboxylic Acid and 4-Oxocyclohexanecarboxylic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Distinguishing Features in NMR Spectra

The primary distinction between 2-oxocyclohexanecarboxylic acid and 4-oxocyclohexanecarboxylic acid in their NMR spectra arises from the difference in molecular symmetry and the relative positions of the electron-withdrawing carbonyl and carboxylic acid groups.

This compound is an α-keto acid with a lower degree of symmetry. This results in a more complex NMR spectrum where all six carbons of the cyclohexane (B81311) ring are chemically non-equivalent. Consequently, its ¹³C NMR spectrum is expected to show seven distinct signals (six for the ring carbons and one for the carboxyl carbon). The ¹H NMR spectrum will also be complex, with unique signals for each proton on the cyclohexane ring, leading to intricate splitting patterns.

4-Oxocyclohexanecarboxylic Acid , a γ-keto acid, possesses a higher degree of symmetry with a plane of symmetry passing through the carbonyl group and the carbon bearing the carboxylic acid. This symmetry simplifies the NMR spectra. In the ¹³C NMR spectrum, due to the equivalence of carbons, fewer signals are expected. Specifically, C2 and C6, as well as C3 and C5, are chemically equivalent, leading to a total of five signals (four for the ring carbons and one for the carboxyl carbon). The ¹H NMR spectrum will also be simpler, with fewer unique proton environments and more straightforward splitting patterns.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both isomers. These predictions are based on typical chemical shift values for cyclohexanones, carboxylic acids, and the known effects of substituents on chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton This compound (Predicted) 4-Oxocyclohexanecarboxylic Acid (Predicted) Key Differentiators
H1~3.5 (dd)~2.7 (tt)The proton at the carboxyl-bearing carbon is significantly more deshielded in the 2-oxo isomer due to the adjacent carbonyl group.
H2-~2.4 (m, 4H)The protons alpha to the carbonyl in the 4-oxo isomer are equivalent and appear as a multiplet.
H3~2.1 (m)~2.0 (m, 4H)The protons beta to the carbonyl in the 4-oxo isomer are equivalent.
H4~1.7 (m)-
H5~1.9 (m)~2.0 (m, 4H)
H6~2.5 (m)~2.4 (m, 4H)
COOH~12.0 (s, br)~12.0 (s, br)The carboxylic acid proton signal is typically broad and appears at a high chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon This compound (Predicted) 4-Oxocyclohexanecarboxylic Acid (Predicted) Key Differentiators
C1~55~45The carbon bearing the carboxyl group is more deshielded in the 2-oxo isomer.
C2~208~40The carbonyl carbon in the 2-oxo isomer is a key feature. The C2/C6 carbons in the 4-oxo isomer are equivalent.
C3~38~35The C3/C5 carbons in the 4-oxo isomer are equivalent.
C4~25~210The carbonyl carbon in the 4-oxo isomer is a key feature.
C5~28~35
C6~42~40
COOH~175~178The carboxyl carbon chemical shifts are expected to be in a similar range for both isomers.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like oxocyclohexanecarboxylic acids is provided below.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans for adequate signal-to-noise ratio (this can range from several hundred to several thousand depending on the sample concentration and instrument).

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Key Differences

The following diagrams illustrate the structural differences between the two isomers and the logical workflow for their differentiation using NMR.

G Molecular Structures cluster_0 This compound cluster_1 4-Oxocyclohexanecarboxylic Acid 2-oxo 2-oxo 4-oxo 4-oxo

Caption: Molecular structures of the two isomers.

G Symmetry and NMR Signal Equivalence cluster_0 This compound cluster_1 4-Oxocyclohexanecarboxylic Acid a No plane of symmetry b 7 unique ¹³C signals a->b c Complex ¹H NMR spectrum b->c d Plane of symmetry e 5 unique ¹³C signals d->e f Simpler ¹H NMR spectrum e->f

Caption: Impact of molecular symmetry on NMR spectra.

G Workflow for Isomer Differentiation A Acquire ¹³C NMR Spectrum B Count the number of signals A->B C 7 Signals? B->C D 5 Signals? B->D E Likely this compound C->E Yes F Likely 4-Oxocyclohexanecarboxylic Acid D->F Yes G Acquire ¹H NMR Spectrum E->G F->G H Analyze chemical shifts and coupling G->H I Confirm with ¹H NMR data H->I

Caption: Decision workflow for distinguishing the isomers.

Safety Operating Guide

Safe Disposal of 2-Oxocyclohexanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-oxocyclohexanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, emphasizing immediate safety protocols and logistical planning.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[1][2] Therefore, strict adherence to safety protocols is mandatory. The primary hazards include ingestion and potential eye and skin irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect against splashes that may cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]To prevent skin contact.
Body Protection Laboratory coat.[5]To protect against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]To avoid inhalation of any potentially harmful dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed systematically, from the point of generation to its final removal by a licensed service. Do not dispose of this chemical down the drain or in regular trash.[6][7]

Step 1: Waste Identification and Segregation

  • Categorization: Classify this compound as a hazardous chemical waste due to its acute oral toxicity.[2][5]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3][8] It is best practice to collect it in a dedicated and clearly labeled waste container.

Step 2: Waste Collection and Storage

  • Container: Use a compatible, leak-proof container with a secure screw cap.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[9]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][6] Keep the container away from heat and ignition sources.[6]

Step 3: Spill Management

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[5][10] Collect the contaminated absorbent material into a designated hazardous waste container.[5] Ventilate the area after cleanup is complete.[10]

  • Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3][4][9] This is the recommended and most compliant method for final disposal.

  • Regulatory Compliance: Waste disposal must be in accordance with all local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[4]

Step 5: Disposal of Empty Containers

  • Rinsing: Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Rinsate Collection: The rinsate must be collected and treated as hazardous waste.[5]

  • Container Disposal: After thorough decontamination, puncture the empty container to prevent reuse.[5] It can then typically be disposed of in regular trash or recycled, depending on institutional policies.

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

  • If Swallowed: Call a poison center or doctor immediately.[3] Rinse mouth.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Dedicated, Labeled Container - Do Not Mix with Other Wastes ppe->segregate store Store Waste Container Securely: - Designated Satellite Area - Cool, Dry, Well-Ventilated segregate->store spill Spill Occurs? store->spill minor_spill Minor Spill: - Absorb with Inert Material - Collect in Hazardous Waste Container spill->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate Area - Contact EHS Immediately spill->major_spill Yes (Major) dispose Arrange for Professional Disposal: - Contact EHS or Licensed Contractor spill->dispose No minor_spill->store end End: Waste Removed from Site major_spill->end dispose->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Oxocyclohexanecarboxylic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Data

This compound is a solid organic compound that presents a significant health hazard if ingested. The primary route of exposure and associated hazard information are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 3, Oral
alt text
DangerH301: Toxic if swallowed[1]

Quantitative Data:

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be worn at all times.
Face ShieldRequired when there is a risk of dust generation or splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard laboratory coat is required.
Chemical-resistant ApronRecommended when handling larger quantities.
Respiratory Protection NIOSH-approved RespiratorA respirator with a particulate filter is required if dust may be generated and engineering controls are not sufficient.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Carefully prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure that a properly functioning chemical fume hood is available.

    • Don all required personal protective equipment as detailed in the PPE table.

    • Designate a specific area within the fume hood for the handling of this compound.

  • Handling:

    • Handle the solid material exclusively within a chemical fume hood to avoid inhalation of any dust.

    • When weighing, use a spatula and handle containers carefully to prevent generating dust.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical.

Spill Response Protocol

Emergency Spill Response Protocol cluster_spill Spill Occurs cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal spill_alert Alert Others and Evacuate Area spill_ppe Don Additional PPE if Necessary spill_alert->spill_ppe contain_cover Gently Cover Spill with Absorbent Material spill_ppe->contain_cover contain_collect Carefully Scoop into a Labeled Waste Container contain_cover->contain_collect decon_area Decontaminate Spill Area contain_collect->decon_area decon_dispose Dispose of Waste as Hazardous decon_area->decon_dispose

Caption: A step-by-step protocol for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Immediate Actions:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or if you are not trained to handle it, contact your institution's emergency response team.

  • Cleanup (for trained personnel with appropriate PPE):

    • For a small, dry spill, gently cover the material with an inert absorbent material (e.g., vermiculite, sand).

    • Avoid creating dust.

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[2]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

First Aid:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxocyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.